Product packaging for Sporidesmolide II(Cat. No.:CAS No. 3200-75-7)

Sporidesmolide II

Cat. No.: B610951
CAS No.: 3200-75-7
M. Wt: 652.9 g/mol
InChI Key: DLSXAPYFZQNLPN-PMJXQHFJSA-N
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Description

Sporidesmolide II has been reported in Pseudopithomyces chartarum and Pithomyces chartarum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H60N4O8 B610951 Sporidesmolide II CAS No. 3200-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6S,9S,12R,15R,18S)-15-[(2S)-butan-2-yl]-4-methyl-3,12-bis(2-methylpropyl)-6,9,18-tri(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H60N4O8/c1-14-22(12)26-29(39)35-23(15-17(2)3)33(43)45-27(20(8)9)30(40)36-25(19(6)7)32(42)38(13)24(16-18(4)5)34(44)46-28(21(10)11)31(41)37-26/h17-28H,14-16H2,1-13H3,(H,35,39)(H,36,40)(H,37,41)/t22-,23+,24-,25-,26+,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSXAPYFZQNLPN-PMJXQHFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)C(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1)C(C)C)CC(C)C)C)C(C)C)C(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185833
Record name Sporidesmolide II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3200-75-7
Record name Sporidesmolide II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003200757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sporidesmolide II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPORIDESMOLIDE II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS1DQ8OL3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Architecture of Sporidesmolide II: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide II is a naturally occurring cyclic depsipeptide, a class of compounds characterized by a ring structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds.[1][2][3] Originally isolated from the fungus Pithomyces chartarum (previously known as Sporidesmium bakeri), this compound is part of a larger family of related sporidesmolide mycotoxins.[3][4] This document provides a detailed examination of its chemical structure, properties, and the experimental basis for its characterization.

Chemical Structure and Properties

This compound is a cyclohexadepsipeptide. Its structure consists of a repeating sequence of three amino acid residues and two α-hydroxy acid residues. The specific sequence, including the stereochemistry of each component, is crucial to its three-dimensional conformation and biological activity.

The formal IUPAC name for this compound is (3S,6S,9S,12R,15R,18S)-15-((S)-sec-butyl)-3,12-diisobutyl-6,9,18-triisopropyl-4-methyl-1,10-dioxa-4,7,13,16-tetraazacyclooctadecane-2,5,8,11,14,17-hexaone. More descriptively, its structure is defined as cyclo(D-alloisoleucyl-D-leucyl-L-α-hydroxyisovaleryl-L-valyl-N-methyl-L-leucyl-L-α-hydroxyisovaleryl).

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueReference
CAS Number 3200-75-7
Molecular Formula C₃₄H₆₀N₄O₈
Molecular Weight 652.87 g/mol
Exact Mass 652.4411
Appearance Crystals
Melting Point 228-230 °C
Optical Rotation [α]D²⁰ = -195° (c=0.6 in chloroform)
Structural Diagram

The cyclic nature of this compound, composed of alternating amino and hydroxy acids, is a defining feature. The diagram below illustrates the connectivity of the constituent residues.

Sporidesmolide_II_Structure cluster_residues This compound Backbone alloIle D-allo-Isoleucine Leu1 D-Leucine alloIle->Leu1 Amide Hyv1 L-α-Hydroxyisovaleric acid Leu1->Hyv1 Ester Val L-Valine Hyv1->Val Amide MeLeu N-methyl-L-Leucine Val->MeLeu Amide Hyv2 L-α-Hydroxyisovaleric acid MeLeu->Hyv2 Ester Hyv2->alloIle Amide

Figure 1. Connectivity of residues in this compound.

Experimental Protocols for Structure Elucidation

The structure of this compound was determined through a combination of chemical degradation, synthesis, and spectroscopic analysis. The foundational work was published by M. M. Shemyakin and colleagues in 1963.

Hydrolysis and Amino Acid Analysis

A standard experimental approach for determining the composition of peptides and depsipeptides involves acid hydrolysis to break the amide and ester bonds, followed by chromatographic analysis to identify and quantify the constituent amino and hydroxy acids.

Protocol for Acid Hydrolysis:

  • A sample of the depsipeptide (e.g., 1 mg) is placed in a reaction vial.

  • A mixture of 6N hydrochloric acid and acetic acid is added.

  • The vial is sealed under a nitrogen atmosphere to prevent oxidative degradation.

  • The mixture is heated at approximately 120°C for a sufficient time to ensure complete hydrolysis.

  • After cooling, the hydrolysate is dried to remove the acid.

  • The resulting mixture of amino and hydroxy acids is then analyzed using techniques such as amino acid analysis or chromatography.

Mass Spectrometry

Mass spectrometry (MS) was a key technique in the initial characterization of the sporidesmolide family, helping to determine their molecular weights and fragmentation patterns, which provided clues about their sequence.

Typical Mass Spectrometry Protocol:

  • The purified compound is dissolved in a suitable solvent.

  • The solution is introduced into the mass spectrometer.

  • The molecules are ionized using an appropriate method (e.g., Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI)).

  • The mass-to-charge ratio (m/z) of the parent ion and its fragments are measured, allowing for the determination of the molecular weight and deduction of the sequence of residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Modern structural confirmation of complex molecules like this compound relies heavily on one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide detailed information about the chemical environment of each atom and the connectivity between them.

General NMR Workflow:

  • A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • A series of NMR experiments are performed, including:

    • ¹H NMR to identify the types and number of protons.

    • ¹³C NMR to identify the carbon skeleton.

    • Correlation spectroscopy (COSY) to establish proton-proton couplings within residues.

    • Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) to link protons to their directly attached or nearby carbons.

  • The collective data from these experiments allows for the unambiguous assignment of all atoms in the molecule and confirms the sequence and ring structure.

The workflow for these experimental approaches can be visualized as follows:

Experimental_Workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Confirmation start Fungal Culture (P. chartarum) extraction Solvent Extraction start->extraction chromatography Chromatography extraction->chromatography pure_compound Pure this compound chromatography->pure_compound ms Mass Spectrometry (Molecular Weight) pure_compound->ms hydrolysis Chemical Hydrolysis pure_compound->hydrolysis nmr NMR Spectroscopy (Connectivity) pure_compound->nmr sequence Sequence Determination ms->sequence residue_id Residue Identification hydrolysis->residue_id nmr->sequence structure Final Structure residue_id->structure sequence->structure

Figure 2. Workflow for structure elucidation.

Conclusion

The chemical structure of this compound is well-established as a cyclic hexadepsipeptide, based on classical chemical degradation methods and confirmed by modern spectroscopic techniques. Its precise arrangement of D- and L-amino acids and L-hydroxy acids defines its unique chemical character. The detailed understanding of its structure is fundamental for further research into its biosynthesis, biological activity, and potential applications in drug development.

References

Unveiling Sporidesmolide II: A Technical Guide to its Discovery, Origin, and Nature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide II is a naturally occurring cyclodepsipeptide that has garnered interest within the scientific community. This technical guide provides an in-depth overview of its discovery, fungal origin, physicochemical properties, and biosynthetic pathway. The information is presented to support further research and potential applications in drug development.

Discovery and Origin

This compound was first identified as a metabolite produced by the fungus Pithomyces chartarum [cite 9]. This fungus is known to produce a variety of secondary metabolites, including other sporidesmolides. Sporidesmolides are a class of cyclic depsipeptides, which are characterized by the presence of both peptide and ester bonds in their cyclic structure [cite 3].

Physicochemical Properties

This compound is a neutral compound with a high melting point, a characteristic feature of many cyclic depsipeptides. Detailed physicochemical data are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₃₄H₆₀N₄O₈[cite 2, 8]
Molecular Weight 652.86 g/mol [cite 8, 15]
Melting Point 228-230 °C[cite 15]
Appearance Solid powder[cite 2]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Pithomyces chartarum cultures typically involves solvent extraction followed by chromatographic purification. A general protocol is outlined below:

  • Culture and Extraction: Pithomyces chartarum is cultured on a suitable medium. The fungal mycelium and spores are then harvested and dried. The dried material is extracted with a nonpolar solvent such as chloroform to isolate the sporidesmolides [cite 18].

  • Chromatographic Separation: The crude extract is subjected to column chromatography. A variety of stationary phases can be used, with elution gradients of increasing polarity to separate the different sporidesmolide congeners.

  • Final Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule [cite 2].

Biosynthesis of this compound

This compound, like other fungal depsipeptides, is synthesized by a large, multi-domain enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS) . These enzymes function as an assembly line to build the peptide chain from amino acid and α-hydroxy acid precursors without the use of ribosomes [cite 1, 3, 5].

The biosynthesis of this compound can be conceptually broken down into the following key steps, as depicted in the diagram below:

  • Activation: The constituent amino acids and α-hydroxy acids are activated by the Adenylation (A) domain of the NRPS.

  • Thiolation: The activated monomers are then transferred to the Thiolation (T) or Peptidyl Carrier Protein (PCP) domain.

  • Elongation: The Condensation (C) domain catalyzes the formation of peptide or ester bonds between the monomers tethered to adjacent T domains, elongating the chain.

  • Modification (Optional): Some NRPS modules may contain additional domains for modifications such as N-methylation.

  • Termination and Cyclization: The final linear depsipeptide is released from the NRPS and cyclized by a Thioesterase (TE) domain.

SporidesmolideII_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex cluster_Inputs Precursors cluster_Output Product A_Domain Adenylation (A) Domain (Substrate Activation) T_Domain Thiolation (T) Domain (Substrate Tethering) A_Domain->T_Domain ATP -> AMP+PPi C_Domain Condensation (C) Domain (Bond Formation) T_Domain->C_Domain TE_Domain Thioesterase (TE) Domain (Cyclization & Release) T_Domain->TE_Domain Final Linear Depsipeptide C_Domain->T_Domain Elongation SporidesmolideII This compound TE_Domain->SporidesmolideII Release AminoAcids Amino Acids AminoAcids->A_Domain HydroxyAcids α-Hydroxy Acids HydroxyAcids->A_Domain

Caption: Generalized workflow for the biosynthesis of this compound by a Non-Ribosomal Peptide Synthetase (NRPS).

Biological Activity

While extensive research has been conducted on the biological activities of various fungal depsipeptides, which are known to exhibit a wide range of effects including antimicrobial, insecticidal, and cytotoxic properties, specific biological activity data for this compound is not extensively documented in publicly available literature [cite 2, 3, 7]. Further investigation into the pharmacological properties of this compound is warranted to explore its potential as a lead compound in drug discovery.

Pithomyces chartarum: A Comprehensive Technical Guide to Sporidesmolide II Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Pithomyces chartarum as a source of the cyclodepsipeptide Sporidesmolide II. It details the methodologies for the cultivation of the fungus, extraction, purification, and analysis of this compound. Furthermore, this document summarizes the current, albeit limited, understanding of the biological activity of this secondary metabolite. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

Introduction to Pithomyces chartarum and Sporidesmolides

Pithomyces chartarum is a saprophytic fungus commonly found on dead pasture grasses. While notorious for producing the mycotoxin sporidesmin, the causative agent of facial eczema in ruminants, this fungus also synthesizes a family of cyclodepsipeptides known as sporidesmolides.[1][2] Sporidesmolides are cyclic esters of N-methylated and other amino acids and hydroxy acids. This compound is a notable member of this family, and its production is intrinsically linked to the sporulation of the fungus.[1] This guide focuses on the practical aspects of leveraging P. chartarum for the production and study of this compound.

Cultivation of Pithomyces chartarum for this compound Production

The production of this compound is closely associated with the sporulation of P. chartarum.[1] Therefore, culture conditions that promote sporulation are essential for maximizing yields. While both surface and submerged culture techniques can be employed, surface culture on a suitable solid or semi-solid medium generally yields higher quantities of sporidesmolides due to better aeration and conditions conducive to sporulation.

Culture Media

An enriched potato carrot medium has been successfully used for the production of sporidesmolides.[2] This medium provides the necessary carbohydrates, vitamins, and minerals to support fungal growth and secondary metabolite production.

Table 1: Composition of Enriched Potato Carrot Agar (PCA)

ComponentQuantity (per 1 Liter of distilled water)
Potato, infusion from250 g
Carrot, infusion from200 g
Agar15 g
Experimental Protocol: Preparation of Enriched Potato Carrot Agar
  • Preparation of Infusions:

    • Wash and dice 250 g of potatoes and 200 g of carrots.

    • Add the diced potatoes and carrots to 1 liter of distilled water.

    • Boil the mixture until the vegetables are soft.

    • Filter the boiled mixture through cheesecloth to collect the liquid infusion.

    • Adjust the final volume of the infusion back to 1 liter with distilled water.

  • Medium Formulation:

    • To the 1-liter infusion, add 15 g of agar.

    • Heat the mixture to boiling to completely dissolve the agar.

  • Sterilization:

    • Dispense the medium into appropriate culture vessels (e.g., flasks or Petri dishes).

    • Sterilize by autoclaving at 121°C (15 psi) for 15 minutes.

  • Pouring:

    • Allow the sterilized medium to cool to approximately 45-50°C before pouring into sterile Petri dishes or slants.

Inoculation and Incubation
  • Inoculum Preparation: Prepare a spore suspension from a mature culture of P. chartarum in sterile water or a dilute surfactant solution.

  • Inoculation: Inoculate the surface of the prepared agar plates or slants with the spore suspension.

  • Incubation: Incubate the cultures at 24-28°C. Optimal sporulation, and thus sporidesmolide production, is often observed with a photoperiod, for example, 12 hours of light followed by 12 hours of darkness.

Extraction and Purification of this compound

The extraction and purification of this compound from P. chartarum cultures involves a multi-step process to separate it from other fungal metabolites and cellular components. The following protocol is a general guideline and may require optimization based on the specific culture conditions and scale of production.

Experimental Workflow: Extraction and Purification

Extraction_Purification_Workflow start Fungal Culture (Mycelium and Spores) extraction Solvent Extraction (e.g., Chloroform:Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration of Filtrate (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of this compound -containing Fractions tlc_analysis->pooling final_purification Further Purification (e.g., Preparative HPLC) pooling->final_purification pure_sporidesmolide_ii Pure this compound final_purification->pure_sporidesmolide_ii

Caption: Workflow for the extraction and purification of this compound.

Detailed Experimental Protocols
  • Harvesting: After sufficient incubation (e.g., 14-21 days), harvest the fungal biomass (mycelia and spores) from the agar surface.

  • Solvent Extraction:

    • Submerge the harvested biomass in a solvent mixture, such as chloroform:methanol (2:1, v/v).

    • Homogenize or agitate the mixture for several hours to ensure thorough extraction.

  • Filtration and Concentration:

    • Filter the mixture to separate the solvent extract from the fungal debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Preparation: Pack a glass column with silica gel as the stationary phase, equilibrated with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).

  • Fraction Collection: Collect fractions of the eluate.

  • Plate Preparation: Use pre-coated silica gel TLC plates.

  • Spotting: Apply a small spot of each collected fraction onto the baseline of the TLC plate.

  • Development: Develop the plate in a sealed chamber containing an appropriate solvent system (e.g., chloroform:methanol, 95:5, v/v).

  • Visualization: Visualize the separated spots under UV light or by staining with a suitable reagent (e.g., iodine vapor or ceric sulfate).

  • Identification: Compare the retention factor (Rf) of the spots with a known standard of this compound, if available.

  • Pooling: Combine the fractions that show a prominent spot corresponding to this compound.

For obtaining highly pure this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

Table 2: Analytical Techniques for this compound Characterization

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight determination and structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural elucidation.

Biological Activity of this compound

The biological activities of many fungal secondary metabolites are of significant interest to the pharmaceutical industry. However, specific data on the biological effects of this compound are currently limited in the scientific literature. General studies on related cyclodepsipeptides suggest potential cytotoxic and other pharmacological activities. Further research is required to fully elucidate the bioactivity profile of this compound.

Cytotoxicity

Preliminary studies on other fungal secondary metabolites have demonstrated cytotoxic effects against various cancer cell lines. It is plausible that this compound may also exhibit such properties.

Table 3: Representative IC50 Values for a Fungal Secondary Metabolite (Compound 2) Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A431Skin33.8
T47DBreast44.8
Potential Mechanism of Action

Should this compound demonstrate cytotoxic activity, its mechanism of action would be a critical area of investigation. Potential mechanisms could involve the induction of apoptosis (programmed cell death) through various signaling pathways.

Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 cellular_stress Cellular Stress mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Sporidesmolide II in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of Sporidesmolide II, a cyclic hexadepsipeptide produced by the fungus Pseudopithomyces chartarum (formerly Pithomyces chartarum). While the complete biosynthetic gene cluster for sporidesmolides has not yet been experimentally characterized, this document outlines a hypothesized pathway based on the principles of non-ribosomal peptide synthesis, the known structure of this compound, and the available genomic data for the producing organism. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, drug discovery, and fungal secondary metabolism.

Introduction to this compound

This compound is a member of the sporidesmolide family of cyclic depsipeptides, which are secondary metabolites produced by the fungus P. chartarum. These compounds are of interest due to their complex chemical structures and potential biological activities. This compound is a cyclohexadepsipeptide, meaning it is a cyclic molecule composed of six alternating amino acid and α-hydroxy acid residues. The structure of this compound is cyclo-(L-Val-L-N-Me-Leu-L-α-hydroxyisovaleryl-D-allo-Ile-D-Leu-L-α-hydroxyisovaleryl). The biosynthesis of such complex peptides in fungi is not mediated by ribosomes but by large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs).

Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be catalyzed by a multi-modular NRPS. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific precursor molecule (an amino acid or an α-hydroxy acid) into the growing peptide chain. The sequence of modules on the NRPS dictates the sequence of residues in the final product.

Precursor Molecules

Based on the structure of this compound, the following precursor molecules are required for its biosynthesis:

  • Amino Acids:

    • L-Valine

    • L-Leucine (which is subsequently N-methylated)

    • D-allo-Isoleucine

    • D-Leucine

  • α-Hydroxy Acids:

    • L-α-Hydroxyisovaleric acid (two molecules)

The presence of D-amino acids suggests the action of an epimerization (E) domain within the corresponding NRPS modules. The N-methylated leucine indicates the presence of an N-methyltransferase (MT) domain.

The Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The biosynthesis is hypothesized to proceed via a six-module NRPS, which may be a single large protein or composed of multiple interacting proteins. The proposed sequence of events is as follows:

  • Initiation: The first module's adenylation (A) domain selects and activates L-Valine as an aminoacyl-adenylate. This is then loaded onto the thiolation (T) domain (also known as a peptidyl carrier protein or PCP) of the first module.

  • Elongation (Modules 2-6):

    • Module 2: Activates L-Leucine, which is then N-methylated by an integrated MT domain before or after being loaded onto the T domain. The condensation (C) domain of this module catalyzes the formation of a peptide bond between the L-Valine from module 1 and the N-methyl-L-Leucine of module 2.

    • Module 3: Activates L-α-hydroxyisovaleric acid. The C domain catalyzes the formation of an ester bond (a depside bond) between the growing dipeptide and the hydroxy acid.

    • Module 4: Activates L-Isoleucine. An epimerization (E) domain then converts it to D-allo-Isoleucine. The C domain forms a peptide bond.

    • Module 5: Activates L-Leucine, which is then epimerized to D-Leucine by an E domain. The C domain forms a peptide bond.

    • Module 6: Activates a second molecule of L-α-hydroxyisovaleric acid. The C domain forms an ester bond.

  • Termination and Cyclization: A C-terminal thioesterase (TE) domain catalyzes the release of the linear hexadepsipeptide from the NRPS and facilitates its macrocyclization to form the final this compound structure.

Sporidesmolide_II_Biosynthesis cluster_NRPS This compound NRPS (Hypothetical) cluster_precursors Precursor Molecules M1 Module 1 A T C M2 Module 2 A MT T C M3 Module 3 A T C M4 Module 4 A T E C M5 Module 5 A T E C M6 Module 6 A T TE Sporidesmolide_II This compound M6->Sporidesmolide_II Cyclization Val L-Val Val->M1 Leu L-Leu Leu->M2 HIV1 L-α-HIV HIV1->M3 Ile L-Ile Ile->M4 DLeu L-Leu DLeu->M5 HIV2 L-α-HIV HIV2->M6

Hypothesized modular organization of the this compound NRPS.

Quantitative Data

Currently, there is a lack of specific quantitative data such as enzyme kinetics for the this compound biosynthetic enzymes in the published literature. However, older studies have reported on the production yields of total sporidesmolides from cultures of P. chartarum.

Fungal StrainCulture ConditionYield of Total SporidesmolidesReference
P. chartarum (Herbarium no. 74873)Enriched potato carrot mediumCorrelation with fungal growth observed(Done et al., 1961)
Wild & Laboratory IsolatesSurface and submerged cultureHighly variable between isolates(Dingley et al., 1962)

Experimental Protocols for Pathway Elucidation

The following sections outline the detailed experimental methodologies that would be employed to identify and characterize the biosynthetic pathway of this compound.

Bioinformatic Identification of the Biosynthetic Gene Cluster (BGC)

Objective: To identify the putative sporidesmolide BGC in the genome of P. chartarum.

Methodology:

  • Obtain the sequenced genome of a sporidesmolide-producing strain of P. chartarum. The genome of strain 91/35/29 is publicly available.[1][2]

  • Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for NRPS gene clusters.[3][4][5]

  • Analyze the output for a candidate BGC containing a large NRPS gene with at least six modules.

  • Examine the domain architecture of the predicted NRPS modules (A-T-C, E, MT domains) to see if it aligns with the structure of this compound.

  • Predict the substrate specificity of the adenylation (A) domains using tools that analyze the key amino acid residues in the binding pocket.

  • Compare the predicted modular organization and substrate specificities with the known structure of this compound to identify the most likely BGC.

BGC_Identification_Workflow start P. chartarum Genome Sequence antiSMASH antiSMASH Analysis start->antiSMASH NRPS_clusters Identify Putative NRPS BGCs antiSMASH->NRPS_clusters Domain_analysis Analyze NRPS Domain Architecture (A, T, C, E, MT) NRPS_clusters->Domain_analysis Substrate_pred Predict A-Domain Substrate Specificity Domain_analysis->Substrate_pred Compare Compare with this compound Structure Substrate_pred->Compare Candidate_BGC Putative Sporidesmolide BGC Compare->Candidate_BGC Match No_match Re-evaluate other BGCs Compare->No_match No Match

Workflow for bioinformatic identification of the BGC.
Gene Knockout and Heterologous Expression

Objective: To experimentally validate the function of the candidate BGC.

Methodology:

  • Gene Knockout:

    • Design a knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target NRPS gene.

    • Transform P. chartarum protoplasts with the knockout cassette.

    • Select for transformants and confirm the gene deletion by PCR and Southern blotting.

    • Cultivate the knockout mutant and the wild-type strain under sporidesmolide-producing conditions.

    • Analyze the culture extracts by LC-MS to confirm the abolishment of this compound production in the mutant.

  • Heterologous Expression:

    • Clone the entire putative BGC into a suitable expression vector.

    • Transform a well-characterized fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae, with the BGC-containing vector.

    • Cultivate the heterologous host.

    • Extract the culture medium and mycelium and analyze by LC-MS for the production of this compound.

Isotopic Labeling and Precursor Feeding Studies

Objective: To definitively identify the precursor molecules incorporated into this compound.

Methodology:

  • Precursor Feeding:

    • Supplement the culture medium of wild-type P. chartarum with stable isotope-labeled precursors (e.g., ¹³C- or ¹⁵N-labeled valine, leucine, isoleucine).

    • After a suitable incubation period, extract the sporidesmolides.

    • Analyze the purified this compound by mass spectrometry to detect the mass shift corresponding to the incorporation of the labeled precursor.

  • Isotopic Labeling:

    • This technique is used to trace the path of atoms from a primary metabolic source (like glucose) into the final product.

    • Grow P. chartarum on a medium containing a uniformly ¹³C-labeled carbon source (e.g., [U-¹³C]-glucose).

    • Isolate this compound and analyze it by ¹³C-NMR and mass spectrometry to determine the labeling pattern. This can help confirm the origin of the carbon skeleton of the α-hydroxy acids.

In Vitro Biochemical Characterization of NRPS Domains

Objective: To determine the substrate specificity of the individual adenylation (A) domains of the this compound NRPS.

Methodology:

  • Cloning and Expression:

    • Clone the DNA sequence of each individual A domain (or A-T didomain) into an expression vector.

    • Express the recombinant proteins in E. coli and purify them.

  • ATP-PPi Exchange Assay:

    • This is a classic method to measure the amino acid-dependent activation of ATP by an A domain.

    • Incubate the purified A domain with ATP, Mg²⁺, and a radiolabeled pyrophosphate ([³²P]PPi).

    • Add a specific amino acid or hydroxy acid substrate. If the substrate is activated, the reverse reaction will incorporate the [³²P]PPi into ATP.

    • Measure the amount of [³²P]ATP formed to quantify the activity.

  • Colorimetric or Spectrophotometric Assays:

    • Alternative non-radioactive assays can be used, such as those that measure pyrophosphate (PPi) release using a coupled enzymatic reaction that leads to a change in absorbance.

Conclusion and Future Directions

The biosynthesis of this compound presents a classic example of a fungal non-ribosomal peptide synthesis pathway. While the exact genetic and enzymatic machinery remains to be experimentally validated, the framework presented in this guide provides a robust, scientifically-grounded hypothesis. The genome sequence of P. chartarum is a vital resource that now enables targeted research to uncover this pathway.

Future research should focus on the bioinformatic identification and subsequent experimental validation of the sporidesmolide BGC. Gene knockout and heterologous expression studies will be crucial to definitively link the gene cluster to the product. Detailed biochemical characterization of the NRPS and its domains will provide insights into the catalytic mechanisms and substrate specificities that govern the assembly of this complex natural product. Such knowledge is not only fundamental to understanding fungal secondary metabolism but also opens avenues for the engineered biosynthesis of novel depsipeptides with potentially valuable therapeutic properties.

References

The Unseen Presence: A Technical Guide to the Natural Occurrence of Sporidesmolide II

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the natural occurrence of Sporidesmolide II, a cyclodepsipeptide produced by the saprophytic fungus Pseudopithomyces chartarum (formerly known as Pithomyces chartarum). This microorganism is infamously associated with facial eczema in ruminants, a condition triggered by the ingestion of its toxic spores. While much of the research focus has been on the co-produced toxin, sporidesmin, this document consolidates the available knowledge on this compound, offering insights into its environmental prevalence, analytical methodologies for its detection, and a prospective look into its biosynthesis.

Natural Occurrence and Environmental Niche

This compound is a secondary metabolite produced by the fungus Pseudopithomyces chartarum. This fungus is cosmopolitan but thrives in regions with warm, humid climates, making it particularly prevalent in pastures in countries like New Zealand.[1] The primary habitat for P. chartarum is the litter of pasture grasses, where it grows as a saprophyte on dead and decaying plant material.[1] The production of sporidesmolides, including this compound, is intrinsically linked to the lifecycle of the fungus, with higher concentrations often associated with periods of active growth and sporulation.[2]

While the presence of P. chartarum on pasture grasses is well-documented, specific quantitative data on the concentration of this compound in these environments remains limited. Research has historically prioritized the quantification of the more acutely toxic sporidesmin. However, the co-occurrence of these metabolites suggests that environments contaminated with sporidesmin are also likely to contain this compound.

Table 1: Environmental Sources of Pseudopithomyces chartarum

Environmental SourceDescription
Pasture GrassesPrimarily found on the dead litter of various grass species, including ryegrass.[1]
Decaying Plant MaterialSaprophytic growth on a wide range of dead plant matter.
SoilSpores and mycelia can be present in the topsoil of contaminated pastures.

Experimental Protocols for Detection and Quantification

The analysis of this compound from environmental matrices typically involves extraction followed by chromatographic separation and detection. Given its chemical nature as a cyclodepsipeptide, methods analogous to those used for other non-ribosomal peptides from fungal sources are applicable.

Sample Collection and Preparation
  • Pasture Grass Sampling: Collect samples of pasture grass, focusing on the basal litter where P. chartarum proliferation is highest.

  • Drying: Samples should be air-dried or freeze-dried to prevent microbial degradation of the target analyte.

  • Grinding: The dried plant material is ground to a fine powder to increase the surface area for efficient extraction.

Extraction

A solid-liquid extraction (SLE) approach is typically employed.

  • Solvent System: A polar organic solvent, such as methanol or a mixture of methanol and water, is commonly used for extraction.

  • Procedure:

    • A known weight of the ground sample is suspended in the extraction solvent.

    • The suspension is agitated for a defined period (e.g., 1-2 hours) using a shaker or sonicator to facilitate the transfer of this compound into the solvent.

    • The mixture is then centrifuged or filtered to separate the solid plant material from the liquid extract.

    • The extraction process may be repeated to ensure maximum recovery.

Purification and Concentration

The crude extract often contains a complex mixture of compounds that can interfere with analysis. A cleanup step is therefore necessary.

  • Liquid-Liquid Partitioning: The crude extract can be partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove highly polar or non-polar impurities.

  • Solid-Phase Extraction (SPE): SPE is a more targeted cleanup method. A C18 or similar reversed-phase sorbent is commonly used.

    • The extract is loaded onto the conditioned SPE cartridge.

    • The cartridge is washed with a weak solvent to remove polar interferences.

    • This compound is then eluted with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Concentration: The purified extract is concentrated under a stream of nitrogen or using a rotary evaporator to increase the analyte concentration before analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.[3]

  • Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of this compound and one or more of its characteristic product ions. This highly selective technique minimizes matrix interference and allows for accurate quantification.

Table 2: Key Parameters for LC-MS/MS Analysis of this compound

ParameterTypical Conditions
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid
GradientOptimized for separation from matrix components
Flow Rate0.2 - 0.4 mL/min
Mass Spectrometry
Ionization ModeESI Positive
Precursor Ion (m/z)[M+H]⁺, [M+Na]⁺, or [M+K]⁺ (to be determined for this compound)
Product Ions (m/z)At least two characteristic fragment ions for confirmation
Collision EnergyOptimized for fragmentation of the precursor ion

Biosynthesis of this compound: A Look into the Genome

This compound is a cyclodepsipeptide, a class of non-ribosomal peptides (NRPs). The biosynthesis of NRPs is carried out by large, multi-domain enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). The recent sequencing of the Pseudopithomyces chartarum genome has provided a foundation for identifying the gene cluster responsible for sporidesmolide biosynthesis.

While the gene cluster for the co-produced toxin, sporidesmin, has been putatively identified, the specific cluster for sporidesmolides has not yet been definitively characterized. However, based on the known structure of this compound and the general principles of NRPS-mediated synthesis, a hypothetical biosynthetic pathway can be proposed.

The biosynthesis would be initiated by an NRPS enzyme that activates and tethers the constituent amino and hydroxy acids as thioesters. The NRPS would be organized into modules, with each module responsible for the incorporation of a single monomer. The domains within each module would perform specific functions:

  • Adenylation (A) domain: Selects and activates the specific amino or hydroxy acid.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Tethers the activated monomer.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond.

  • Epimerization (E) domain: (If present) Converts L-amino acids to their D-isomers.

  • Thioesterase (TE) domain: Catalyzes the release and cyclization of the final peptide chain.

A putative biosynthetic gene cluster for this compound in P. chartarum would be expected to contain one or more NRPS genes encoding the necessary modules and domains to assemble the molecule from its constituent L-valine, L-leucine, and 2-hydroxy-isovaleric acid precursors.

Signaling Pathways and Biological Activity

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways in which this compound is involved and its precise biological activities. While it is known to be produced by a toxigenic fungus, its own toxicological profile and mechanism of action are not well understood, especially in comparison to the extensively studied sporidesmin. Further research is required to elucidate the biological role of this compound, both in the producing organism and in any organisms that may come into contact with it in the environment.

Visualizations

To aid in the understanding of the concepts presented, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis A Pasture Grass Sampling B Drying A->B C Grinding B->C D Solid-Liquid Extraction C->D E Purification (SPE) D->E F Concentration E->F G LC-MS/MS Analysis F->G

Experimental workflow for this compound analysis.

nrps_biosynthesis cluster_domains1 Domain Functions (Module 1) cluster_domains2 Domain Functions (Module 2) cluster_release Chain Termination NRPS Module 1 Module 2 Module n TE A1 A-Domain (Substrate Selection) A2 A-Domain TE TE-Domain (Cyclization & Release) NRPS:f2->TE ... T1 T-Domain (Tethering) A1->T1 C1 C-Domain (Peptide Bond Formation) T1->C1 C1->A2 Chain Elongation T2 T-Domain A2->T2 C2 C-Domain T2->C2 C2->NRPS:f2 ... Cyclodepsipeptide Cyclodepsipeptide TE->Cyclodepsipeptide Final Product

Generalized model of NRPS-mediated cyclodepsipeptide biosynthesis.

Conclusion and Future Directions

This compound represents an understudied metabolite from a fungus of significant agricultural importance. While its natural occurrence is tied to the presence of Pseudopithomyces chartarum in pastures, a concerted effort is needed to quantify its prevalence in various environmental matrices. The development and validation of specific and sensitive analytical methods, such as the LC-MS/MS protocol outlined here, are crucial for this endeavor. Furthermore, the availability of the P. chartarum genome opens up exciting avenues for elucidating the biosynthetic gene cluster of sporidesmolides, which will provide a deeper understanding of the metabolic potential of this fungus. Finally, future research should focus on characterizing the biological activities of this compound to determine its ecological role and any potential impacts on animal or human health.

References

Sporidesmolide II: A Literature Review for Preliminary Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sporidesmolide II is a cyclodepsipeptide produced by the fungus Pithomyces chartarum. While its chemical structure has been elucidated, a comprehensive review of the existing scientific literature reveals a significant gap in the understanding of its specific biological activities. Publicly available data on its cytotoxicity, potential anticancer properties, and its effects on cellular signaling pathways are notably absent. This technical guide, therefore, aims to provide a foundational understanding of this compound by contextualizing it within the broader class of fungal cyclodepsipeptides, for which a greater body of research exists. This document will summarize the known information about this compound, present quantitative data and experimental methodologies for analogous, well-studied fungal cyclodepsipeptides, and illustrate relevant signaling pathways and experimental workflows. This approach is intended to equip researchers with the necessary background to inform preliminary research and hypothesis-driven investigation into the potential therapeutic applications of this compound.

Introduction to this compound and Fungal Cyclodepsipeptides

This compound belongs to the diverse family of cyclodepsipeptides, which are cyclic peptides containing at least one ester bond in addition to amide bonds. These natural products are synthesized by various fungi and have garnered significant interest in the scientific community due to their wide range of biological activities, including antimicrobial, insecticidal, and anticancer properties.

This compound is a known metabolite of Pithomyces chartarum, a fungus notorious for producing the mycotoxin sporidesmin, the causative agent of facial eczema in ruminants.[1][2][3] While the toxicity of sporidesmin is well-documented, the biological effects of the co-occurring sporidesmolides, including this compound, remain largely unexplored in the public scientific literature. A 2018 review on fungal cyclodepsipeptides lists this compound but provides no associated biological activity, referencing a 1976 publication focused on its structural elucidation.[4]

Given the lack of specific data for this compound, this guide will leverage data from other fungal cyclodepsipeptides that have demonstrated cytotoxic and anticancer activities. This comparative approach will provide a valuable framework for designing future studies on this compound.

Quantitative Data on the Cytotoxic Activity of Fungal Cyclodepsipeptides

To provide a quantitative perspective on the potential of fungal cyclodepsipeptides as anticancer agents, the following table summarizes the cytotoxic activities of several well-characterized compounds from this class against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CyclodepsipeptideFungal SourceCancer Cell LineIC50 (µM)Reference
PM181110Phomopsis glabrae40 human cancer cell lines (mean)0.089[4]
Stereocalpin ARamalina terebrataHT-29 (Colon)Not specified
Fusanils A & BFusarium sp.A549 (Lung), NCI-H1944 (Lung)6.52 - 45.20
Isaridin HIsaria sp.Alternaria solani (Antifungal)15.6
BeauvericinCordyceps cicadaeHepG2 (Liver), HepG2/ADM (Liver, Adriamycin-resistant)2.40 - 14.48

Experimental Protocols

The following sections detail standardized experimental protocols that are commonly employed to assess the cytotoxicity and apoptotic effects of natural products like cyclodepsipeptides. These methodologies can serve as a template for the investigation of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a fungal cyclodepsipeptide) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Annexin V is a protein that binds to phosphatidylserine (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, which is characteristic of late-stage apoptosis or necrosis.

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound as described for the cytotoxicity assay.

  • Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Signaling Pathways in Fungal Cyclodepsipeptide-Induced Apoptosis

While the specific molecular targets of most fungal cyclodepsipeptides are not fully elucidated, several studies have implicated the modulation of key signaling pathways involved in cell survival and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of cancer, the aberrant activation of MAPK pathways often promotes cell survival and proliferation. Some anticancer agents exert their effects by modulating this pathway to induce apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Its constitutive activation is a common feature in many cancers and contributes to resistance to apoptosis. Inhibition of this pathway is a key strategy in cancer therapy. Certain natural products have been shown to induce apoptosis in cancer cells by downregulating the activity of the PI3K/Akt pathway.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate a conceptual signaling pathway and a typical experimental workflow relevant to the study of fungal cyclodepsipeptides.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Fungal_Cyclodepsipeptide Fungal Cyclodepsipeptide Receptor Cell Surface Receptor Fungal_Cyclodepsipeptide->Receptor PI3K PI3K Receptor->PI3K Inhibition MAPK_Cascade MAPK Cascade (e.g., ERK, JNK) Receptor->MAPK_Cascade Modulation Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibition MAPK_Cascade->Survival MAPK_Cascade->Apoptosis

Caption: Conceptual signaling pathway potentially modulated by fungal cyclodepsipeptides.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism of Action Cell_Culture Cancer Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Treatment Treat cells with IC50 concentration IC50->Apoptosis_Treatment Annexin_V Annexin V/PI Staining Apoptosis_Treatment->Annexin_V Pathway_Analysis Western Blot for MAPK & PI3K/Akt pathways Apoptosis_Treatment->Pathway_Analysis Flow_Cytometry Flow Cytometry Analysis Annexin_V->Flow_Cytometry Apoptotic_Population Quantify Apoptotic Cells Flow_Cytometry->Apoptotic_Population Protein_Expression Analyze Protein Phosphorylation Pathway_Analysis->Protein_Expression

Caption: Experimental workflow for investigating the anticancer properties of this compound.

Conclusion and Future Directions

This compound remains an enigmatic fungal secondary metabolite with untapped potential. The lack of published data on its biological activities presents a clear opportunity for novel research. By employing the established methodologies outlined in this guide and drawing parallels from the broader class of fungal cyclodepsipeptides, researchers can embark on a systematic investigation of this compound. Future studies should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from Pithomyces chartarum cultures.

  • In Vitro Screening: Conducting comprehensive cytotoxicity screening against a panel of human cancer cell lines to identify potential anticancer activity.

  • Mechanism of Action Studies: If cytotoxic activity is observed, elucidating the underlying mechanism of cell death, with a focus on apoptosis induction and the modulation of key signaling pathways like MAPK and PI3K/Akt.

  • In Vivo Studies: For promising in vitro results, progressing to in vivo animal models to evaluate the antitumor efficacy and safety profile of this compound.

The exploration of this compound's biological activities could unveil a novel therapeutic agent and contribute significantly to the field of natural product-based drug discovery.

References

Biological Significance of Depsipeptides from Pithomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological significance of depsipeptides isolated from fungi of the genus Pithomyces. The content herein summarizes the current scientific understanding of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support further research and drug development endeavors.

Introduction to Pithomyces Depsipeptides

Depsipeptides are a class of cyclic peptides in which one or more amide bonds are replaced by ester bonds. Fungi of the genus Pithomyces are known producers of a variety of these secondary metabolites, some of which exhibit significant biological activities, ranging from antimicrobial to potent cytotoxic effects. Notable depsipeptides from Pithomyces include pithohirolide, the sporidesmolides, pithomycolide, and the well-characterized mycotoxin, sporidesmin. This guide will delve into the known biological activities and mechanisms of these compounds.

Biological Activities of Key Pithomyces Depsipeptides

The biological activities of depsipeptides from Pithomyces are diverse. While some, like pithohirolide, show promise as antimicrobial agents, others, such as sporidesmin, are potent toxins. Conversely, certain depsipeptides like the sporidesmolides appear to lack significant antibiotic activity[1].

Pithohirolide: An Antimicrobial Agent

Pithohirolide, a novel tetradepsipeptide isolated from Pithomyces chartarum, has demonstrated noteworthy antimicrobial properties. It is active against both Gram-positive bacteria and yeast.[2]

Sporidesmin: A Potent Hepatotoxin

Sporidesmin is a mycotoxin produced by Pithomyces chartarum and is the causative agent of "facial eczema" in ruminants.[3][4] Its toxicity is primarily directed towards the liver and biliary tract, leading to severe liver damage.[5] The mechanism of toxicity is attributed to its ability to induce severe oxidative stress. Studies on the human hepatoma cell line HepG2 have shown that sporidesmin can induce a loss of cell adhesion.

Sporidesmolides and Pithomycolide

In contrast to the potent bioactivity of sporidesmin, the sporidesmolides, also produced by Pithomyces chartarum, have been reported to lack demonstrable antibiotic activity. The specific biological activities of pithomycolide are not as well-documented in the currently available literature.

Fusaristatin C

A study on a Pithomyces species also led to the isolation of fusaristatin C, a lipodepsipeptide. However, this particular compound did not exhibit antimicrobial or cytotoxic activity in the assays conducted.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of depsipeptides from Pithomyces.

Table 1: Antimicrobial Activity of Pithohirolide

CompoundTest OrganismMIC (µg/mL)
PithohirolideStaphylococcus aureus3.1
PithohirolideSaccharomyces cerevisiae3.1

Table 2: Cytotoxicity of Sporidesmin

CompoundCell LineConcentration (µg/mL)Observed Effect
SporidesminHepG2 (human hepatoma)1 and 4Loss of cell adhesion without immediate apoptosis or necrosis

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Pithomyces depsipeptides.

Isolation and Purification of Depsipeptides from Pithomyces chartarum

This protocol is a generalized procedure based on common practices for the extraction and purification of fungal secondary metabolites.

  • Fungal Culture: Pithomyces chartarum is cultured on a suitable solid medium, such as potato dextrose agar, or in a liquid medium to promote growth and secondary metabolite production. Incubation is typically carried out for 2-4 weeks at 25-28°C.

  • Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent such as ethyl acetate or chloroform. The extraction is repeated multiple times to ensure a high yield.

  • Concentration: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography on silica gel or other suitable stationary phases. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to elute different fractions.

  • Purification: Fractions showing biological activity or containing compounds of interest are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile-water gradient).

  • Structure Elucidation: The structure of the purified depsipeptides is determined using spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

The following broth microdilution method is a standard procedure for determining the MIC of antimicrobial compounds.

  • Preparation of Inoculum: A fresh culture of the test microorganism (Staphylococcus aureus or Saccharomyces cerevisiae) is grown to the logarithmic phase in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compound: The purified depsipeptide (e.g., pithohirolide) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for S. aureus, 30°C for S. cerevisiae) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the depsipeptide that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Culture: Adherent cells, such as HepG2, are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight in a suitable culture medium.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test depsipeptide (e.g., sporidesmin). A vehicle control (medium with the solvent used to dissolve the compound) is also included. The cells are then incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Sporidesmin-Induced Oxidative Stress

The primary mechanism of sporidesmin's toxicity is the induction of oxidative stress through a redox cycling process. The disulfide bridge in the sporidesmin molecule is crucial for this activity. In the presence of cellular thiols, such as glutathione (GSH), sporidesmin is reduced to its dithiol form. This dithiol form is unstable and readily autoxidizes, transferring electrons to molecular oxygen to generate superoxide radicals (O₂⁻). This process regenerates the disulfide form of sporidesmin, allowing it to re-enter the cycle. The superoxide radicals can then be converted to other reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), leading to widespread cellular damage.

Sporidesmin_Oxidative_Stress Sporidesmin_disulfide Sporidesmin (Disulfide) Sporidesmin_dithiol Sporidesmin (Dithiol) Sporidesmin_disulfide->Sporidesmin_dithiol GSSG Oxidized Glutathione (GSSG) Sporidesmin_disulfide->GSSG Sporidesmin_dithiol->Sporidesmin_disulfide O2_radical Superoxide Radical (O₂⁻) Sporidesmin_dithiol->O2_radical O₂ GSH Glutathione (GSH) O2 O₂ H2O2 Hydrogen Peroxide (H₂O₂) O2_radical->H2O2 SOD Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) O2_radical->Cellular_Damage OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical H2O2->Cellular_Damage OH_radical->Cellular_Damage

Caption: Mechanism of Sporidesmin-Induced Oxidative Stress.

Conclusion and Future Perspectives

The depsipeptides produced by Pithomyces species represent a chemically diverse group of natural products with a range of biological activities. Pithohirolide shows potential as a lead compound for the development of new antimicrobial agents. In contrast, the potent toxicity of sporidesmin, driven by its ability to induce severe oxidative stress, makes it a valuable tool for studying mechanisms of mycotoxicosis and liver injury. The lack of significant antibiotic activity in sporidesmolides highlights the structural specificity required for biological function within this class of compounds.

Future research should focus on the isolation and characterization of novel depsipeptides from a wider range of Pithomyces species to explore their therapeutic potential. Further investigation into the specific cellular targets of these compounds and their detailed mechanisms of action will be crucial for advancing their development as either therapeutic agents or as probes for biological processes. For compounds with promising activity, such as pithohirolide, structure-activity relationship studies will be essential to optimize their efficacy and pharmacokinetic properties.

References

Understanding the Ecological Role of Sporidesmolide II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporidesmolide II, a cyclodepsipeptide produced by the saprophytic and phytopathogenic fungus Pithomyces chartarum, is a secondary metabolite with a potential, yet largely uncharacterized, ecological role. As a member of the broader class of cyclodepsipeptides, it is presumed to possess a range of biological activities that contribute to the competitive fitness of its producing organism. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, and inferred ecological functions based on the known activities of related compounds and the ecology of Pithomyces chartarum. While specific quantitative data for this compound is limited in publicly available literature, this guide furnishes detailed experimental protocols for the types of assays that would be employed to elucidate its antimicrobial, phytotoxic, and cytotoxic properties. Furthermore, this document presents visual workflows and pathways to aid in the conceptualization of its biosynthesis and experimental investigation.

Introduction

Pithomyces chartarum is a globally distributed fungus, notorious for its production of the mycotoxin sporidesmin, the causative agent of facial eczema in ruminants.[1][2] This fungus thrives as a saprophyte on dead plant material in pastures, playing a role in decomposition.[3] However, it can also act as a plant pathogen, causing leaf blight on various grasses and other plants.[4][5] Beyond sporidesmin, P. chartarum synthesizes a variety of other secondary metabolites, including a family of cyclodepsipeptides known as sporidesmolides.

This compound is a member of this family, characterized by a cyclic structure of alternating amino and hydroxy acids. Cyclodepsipeptides, as a class, are known for a wide array of biological activities, including antimicrobial, phytotoxic, insecticidal, and cytotoxic effects. These activities suggest that sporidesmolides, including this compound, likely play a crucial role in the ecological interactions of P. chartarum, aiding in competition with other microorganisms, deterring fungivores, and potentially contributing to its phytopathogenicity. This guide aims to synthesize the available information and provide a framework for the further investigation of this compound's ecological significance.

Biosynthesis of Sporidesmolides

The biosynthesis of sporidesmolides, like other cyclodepsipeptides, is carried out by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPS). These enzymatic complexes activate and link together amino and hydroxy acid monomers in a specific sequence. The biosynthesis of this compound is notably influenced by the availability of specific stereoisomers of amino acids in the growth medium.

Sporidesmolide_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex A_domain Adenylylation (A) Domain (Selects & Activates Monomers) T_domain Thiolation (T) Domain (Binds Activated Monomer) A_domain->T_domain Transfer C_domain Condensation (C) Domain (Forms Peptide/Ester Bond) T_domain->C_domain Elongation Linear_Peptide Linear Depsipeptide Chain C_domain->Linear_Peptide Chain Assembly TE_domain Thioesterase (TE) Domain (Cyclization & Release) Sporidesmolide_II This compound (Cyclic Depsipeptide) TE_domain->Sporidesmolide_II Release AminoAcids Amino Acids & Hydroxy Acids (e.g., L-Isoleucine) AminoAcids->A_domain ATP -> AMP + PPi Linear_Peptide->TE_domain Positioning for Cyclization Isolation_Workflow Culture Fungal Culture (P. chartarum) Extraction Solvent Extraction (e.g., Chloroform) Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Analysis (MS, NMR) Pure_Compound->Analysis

References

Initial Characterization of Sporidesmolide II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide II is a cyclic depsipeptide, a class of secondary metabolites produced by the fungus Pithomyces chartarum. As a member of the sporidesmolide family, it shares a common structural framework with other related compounds isolated from this fungal species. This document provides a comprehensive overview of the initial characterization of this compound, detailing its physicochemical properties, structural elucidation, and what is known of its biological activity. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, mycology, and the development of novel therapeutic agents.

Physicochemical and Structural Characterization

This compound is distinguished by its specific molecular composition and stereochemistry, which dictate its physical and chemical properties. It is also known by the systematic name 2-D-Alloisoleucine sporidesmolide I, indicating its structural relationship to Sporidesmolide I.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₃₄H₆₀N₄O₈[1]
Molecular Weight 652.86 g/mol [1]
Melting Point 228-230 °C[1]
Specific Rotation [α]D²⁰ = -195° (c=0.6, CHCl₃)[1]
CAS Registry Number 3200-75-7[1]

The structure of this compound is a cyclic hexadepsipeptide, meaning it is composed of six alternating amino acid and α-hydroxy acid residues linked by amide and ester bonds. The constituent residues of this compound are D-alloisoleucine, L-valine, L-leucine, L-N-methylleucine, L-2-hydroxy-isovaleric acid, and L-2-hydroxy-isovaleric acid. The stereochemistry of the constituent residues is believed to be the same as that of the related sporidesmolides IV and V.

Experimental Protocols

Isolation and Purification of Sporidesmolides

The general procedure for the extraction and initial purification of the total sporidesmolide fraction from cultures of Pithomyces chartarum is outlined below. It should be noted that further chromatographic steps are necessary to isolate pure this compound.

Workflow for Sporidesmolide Extraction

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Initial Purification Culture Pithomyces chartarum culture Harvest Harvest and dry mycelial felts Culture->Harvest Wash Brief washing with chloroform Harvest->Wash Evaporate Evaporate chloroform extract Wash->Evaporate Crude Obtain crude sporidesmolide mixture Evaporate->Crude Chromatography Further chromatographic separation (e.g., HPLC) Crude->Chromatography Pure Isolate pure this compound Chromatography->Pure

Caption: General workflow for the extraction and purification of this compound.

  • Culturing: Pithomyces chartarum is cultured on a suitable medium, such as potato carrot broth, to promote growth and sporulation.

  • Extraction: The dried mycelial felts are briefly washed with chloroform to extract the lipophilic sporidesmolides from the spore surface.

  • Purification: The chloroform extract is evaporated to yield a crude mixture of sporidesmolides. Pure this compound is then isolated from this mixture using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Structural Elucidation Methodologies

The determination of the chemical structure of this compound involves a combination of spectroscopic techniques and chemical degradation methods.

Logical Flow for Structure Elucidation

structure_elucidation cluster_spectroscopy Spectroscopic Analysis cluster_degradation Chemical Degradation & Analysis cluster_conclusion Structural Confirmation MS Mass Spectrometry (MS) Sequence Determine Sequence of Residues MS->Sequence NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D) NMR->Sequence Hydrolysis Acid/Base Hydrolysis AA_Analysis Amino Acid Analysis Hydrolysis->AA_Analysis HA_Analysis Hydroxy Acid Analysis Hydrolysis->HA_Analysis AA_Analysis->Sequence HA_Analysis->Sequence Stereochem Determine Stereochemistry Sequence->Stereochem Structure Propose Final Structure Stereochem->Structure

Caption: Methodological approach for the structural elucidation of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the molecule. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide information about the sequence of the amino and hydroxy acid residues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are used to identify the individual spin systems of the amino and hydroxy acid residues and to establish the connectivity between them, thus confirming the sequence. Comparative analysis of the ¹³C NMR spectra with related sporidesmolides can provide insights into the stereochemistry.

  • Hydrolysis and Chiral Analysis: Acid or base hydrolysis of the depsipeptide breaks the amide and ester bonds, releasing the constituent amino acids and hydroxy acids. These can then be identified and their stereochemistry determined by comparison with authentic standards using techniques such as chiral gas chromatography or HPLC.

Biological Activity

The biological activity of this compound has not been extensively characterized. Early studies on the crude mixture of sporidesmolides from P. chartarum suggested little to no antibiotic activity. However, the broader class of cyclic depsipeptides is known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects. Further investigation is required to determine the specific bioactivity profile of pure this compound. There is currently no information available regarding any specific signaling pathways or mechanisms of action for this compound.

Conclusion

This compound is a cyclic depsipeptide with a defined chemical structure and physicochemical properties. This document has summarized the foundational knowledge regarding its characterization, including methods for its isolation and structural determination. While its biological activity remains largely unexplored, its classification as a cyclic depsipeptide suggests potential for interesting pharmacological properties. This technical guide serves as a starting point for further research into this and other related natural products, which may hold promise for future drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Sporidesmolide II from Pithomyces chartarum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide II is a cyclic depsipeptide produced by the fungus Pithomyces chartarum (also known as Pseudopithomyces chartarum).[1][2] Cyclic depsipeptides are a class of natural products known for a wide range of biological activities, including antitumor, anthelmintic, insecticidal, antibiotic, and immunosuppressant properties.[3][4][5] This document provides detailed protocols for the cultivation of P. chartarum, extraction of this compound, and its subsequent purification and analysis. The methodologies presented are synthesized from established procedures for the isolation of sporidesmolides and other fungal cyclodepsipeptides.

Part 1: Cultivation of Pithomyces chartarum

Successful extraction of this compound begins with the effective cultivation of Pithomyces chartarum to promote the production of the target metabolite. Sporidesmolide production is closely associated with sporulation. Optimal conditions for growth and mycotoxin production are crucial for achieving a high yield.

Protocol 1: Fungal Culture and Sporulation

This protocol outlines the steps for growing P. chartarum in both surface and submerged cultures, which have been shown to be effective for producing sporidesmolides.

Materials:

  • Pithomyces chartarum culture (e.g., from a culture collection)

  • Potato Dextrose Agar (PDA) plates

  • Enriched Potato Carrot (EPC) liquid medium (see preparation below)

  • Sterile Roux bottles or Erlenmeyer flasks

  • Incubator with temperature and light control

  • Shaker incubator (for submerged culture)

EPC Medium Preparation (per liter):

  • Prepare a decoction by boiling 200 g of sliced potatoes and 20 g of sliced carrots in water.

  • Filter the decoction and adjust the volume to 1 liter.

  • Add 10 g of glucose and 0.5 g of ammonium sulfate.

  • Sterilize by autoclaving at 121°C for 15 minutes.

Procedure:

  • Activation of Culture: Inoculate P. chartarum onto PDA plates and incubate at 24°C until sufficient growth is observed.

  • Inoculation:

    • Surface Culture: Inoculate the EPC liquid medium in Roux bottles with agar plugs from the PDA culture.

    • Submerged Culture: Inoculate the EPC liquid medium in Erlenmeyer flasks with agar plugs. Place the flasks on a shaker incubator at 120-150 rpm.

  • Incubation:

    • Incubate the cultures at a temperature between 20-25°C, which is optimal for mycotoxin production.

    • Expose the cultures to near UV-light to stimulate conidia production, which is linked to sporidesmolide synthesis. A 12-hour light/12-hour dark cycle can be employed.

  • Harvesting: After 14-21 days of incubation, harvest the fungal biomass (mycelia and spores) by filtration through cheesecloth or a similar filter. The biomass can be freeze-dried or used directly for extraction.

Part 2: Extraction of this compound

The extraction of this compound, a lipophilic cyclodepsipeptide, from the fungal biomass requires the use of organic solvents. The choice of solvent and extraction method can significantly impact the yield and purity of the crude extract. Methanol and ethanol have been reported for the extraction of sporidesmolides. For a more targeted extraction of cyclodepsipeptides, a multi-solvent approach can be employed.

Protocol 2: Solvent Extraction of Fungal Biomass

This protocol provides two methods for extracting this compound from the harvested fungal biomass. Method A is a general methanol-based extraction, while Method B is a more selective multi-solvent extraction adapted from protocols for other fungal cyclodepsipeptides.

Materials:

  • Harvested P. chartarum biomass (wet or freeze-dried)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • n-Hexane

  • Homogenizer or blender

  • Rotary evaporator

  • Ultrasonic bath

Procedure: Method A - Methanol Extraction

  • Homogenization: Homogenize the wet or freeze-dried fungal biomass in methanol. A common ratio is 10:1 (v/w) of solvent to dry weight of biomass.

  • Extraction:

    • Macerate the homogenized mixture at room temperature for 24 hours with continuous stirring.

    • Alternatively, for a more rapid extraction, perform ultrasonication for 30-60 minutes.

  • Filtration: Filter the mixture to separate the methanol extract from the solid biomass.

  • Re-extraction: Repeat the extraction process on the biomass residue two more times with fresh methanol to ensure complete recovery.

  • Concentration: Combine all methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Procedure: Method B - Sequential Solvent Extraction

  • Initial Extraction: Submerge the fungal biomass in a 1:1 mixture of methanol and dichloromethane. Homogenize and allow to stand for 24 hours.

  • Partitioning: Filter the extract and concentrate it using a rotary evaporator. Resuspend the crude extract in a 1:1 mixture of ethyl acetate and water and transfer to a separatory funnel.

  • Fractionation: Shake the funnel vigorously and allow the layers to separate. Collect the upper ethyl acetate layer, which will contain the lipophilic this compound.

  • Defatting: Wash the ethyl acetate fraction with n-hexane to remove highly nonpolar lipids. Discard the hexane layer.

  • Concentration: Evaporate the ethyl acetate to dryness to yield the enriched crude extract.

Part 3: Purification of this compound

The crude extract contains a mixture of metabolites. Purification is essential to isolate this compound. This is typically achieved through chromatographic techniques.

Protocol 3: Chromatographic Purification

This protocol describes a two-step chromatographic procedure for the purification of this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • C18 reverse-phase column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional)

Procedure:

  • Silica Gel Column Chromatography (Initial Cleanup):

    • Dissolve the crude extract in a minimal amount of chloroform or dichloromethane.

    • Pack a glass column with silica gel slurried in n-hexane.

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 1:1), and finally flushing with methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Preparative HPLC (Final Purification):

    • Pool and concentrate the fractions from the silica gel column that are enriched with this compound.

    • Dissolve the enriched fraction in a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the sample using a preparative HPLC system with a C18 column.

    • Use a gradient elution, for example, starting with 40% acetonitrile in water and increasing to 100% acetonitrile over 30-40 minutes. A small amount of TFA (0.1%) can be added to both solvents to improve peak shape.

    • Collect the peak corresponding to this compound based on its retention time, which can be determined from analytical HPLC runs.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Part 4: Analysis and Quantification

Analytical HPLC is the standard method for determining the purity and concentration of the isolated this compound.

Protocol 4: Analytical HPLC

Materials:

  • Purified this compound

  • Analytical HPLC system with a UV or Diode Array Detector (DAD)

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile and water (HPLC grade)

Procedure:

  • Prepare a standard solution of a known concentration of this compound (if available) or use the purified sample for purity analysis.

  • Inject the sample onto the analytical C18 column.

  • Elute with a gradient of acetonitrile and water, similar to the preparative method but with a faster gradient.

  • Detect the compound using a UV detector, typically in the range of 210-230 nm for peptide bonds.

  • The purity can be estimated from the peak area of this compound relative to the total peak area in the chromatogram.

  • Quantification can be performed by creating a calibration curve with a pure standard.

Quantitative Data Summary

Quantitative data for the extraction of this compound is scarce in the literature. The available data often refers to the total yield of sporidesmolides, which is a mixture of related compounds.

Method Source Material Solvent(s) Reported Yield Notes
Methanol ExtractionP. chartarum grown on rye grainMethanolAverage of 27 g of sporidesmolide mixture from ten batches, with the mixture containing 50-70% sporidesmolides.This is for a solid-state fermentation and for the total sporidesmolide fraction.
Diethyl Ether ExtractionP. chartarum cultureDiethyl etherApproximately 50 mg of sporidesmolides per liter of culture.This is for the total sporidesmolide fraction.
Methanol Extraction with UltrasonicationSymphoricarpos albus (for Secologanin, an iridoid glycoside)Methanol3.35 +/- 0.24 mg/g fresh weight.This demonstrates the effectiveness of ultrasonication for natural product extraction, though the compound and source are different.

Visualizations

Experimental Workflow Diagrams

Extraction_Workflow cluster_culture Part 1: Fungal Culture cluster_extraction Part 2: Extraction cluster_purification Part 3: Purification cluster_analysis Part 4: Analysis Culture P. chartarum Culture Inoculation Inoculation on EPC Medium Culture->Inoculation Incubation Incubation (20-25°C, UV light) Inoculation->Incubation Harvest Harvest Fungal Biomass Incubation->Harvest Homogenize Homogenize in Solvent Harvest->Homogenize Extract Maceration or Ultrasonication Homogenize->Extract Filter Filter and Re-extract Extract->Filter Concentrate Concentrate to Crude Extract Filter->Concentrate Silica Silica Gel Chromatography Concentrate->Silica Prep_HPLC Preparative HPLC Silica->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Analytical HPLC Pure_Compound->Analysis

Purification_Logic Crude Crude Extract Silica Silica Column Chromatography Crude->Silica Initial Separation Enriched Enriched Fractions Silica->Enriched Fraction Collection Prep_HPLC Preparative HPLC Enriched->Prep_HPLC High-Resolution Separation Pure Pure this compound Prep_HPLC->Pure Isolation

Biosynthesis and Activity Context

While a specific signaling pathway for this compound is not well-documented, it belongs to the class of non-ribosomal peptides (NRPs), which are synthesized by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). The biological activities of cyclodepsipeptides are diverse and can involve interactions with various cellular components and signal transduction pathways, often leading to effects like cytotoxicity or immunosuppression.

Biosynthesis_Context cluster_biosynthesis Biosynthesis cluster_activity Biological Activity AA Amino Acids NRPS Non-Ribosomal Peptide Synthetase (NRPS) AA->NRPS HA Hydroxy Acids HA->NRPS Sporidesmolide This compound NRPS->Sporidesmolide Interaction Interaction with Cellular Targets Sporidesmolide->Interaction Signaling Modulation of Signaling Pathways Interaction->Signaling Effect Biological Effect (e.g., Cytotoxicity) Signaling->Effect

References

Application Notes and Protocols for the Isolation and Purification of Sporidesmolide II

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sporidesmolide II is a cyclic depsipeptide, a class of secondary metabolites produced by the fungus Pithomyces chartarum (also known as Pseudopithomyces chartarum)[1][2]. This group of natural products has garnered interest due to their potential biological activities, including antibiotic and cytotoxic properties[3][4]. These application notes provide detailed protocols for the cultivation of P. chartarum and the subsequent isolation and purification of this compound, intended for researchers in natural product chemistry, mycology, and drug discovery.

Data Presentation

The following table summarizes quantitative data related to the production and isolation of sporidesmolides, providing a benchmark for expected yields.

ParameterValueSource
Producing OrganismPithomyces chartarum[1]
Culture MediumEnriched potato carrot medium or rye grain
Incubation Period7-21 days
Incubation Temperature24°C
Extraction SolventChloroform, Diethyl ether, Methanol
Average Yield of Total Sporidesmolides27 g from ten batches
This compound Elution Volume (Reversed-Phase Chromatography)13.5 mL

Experimental Protocols

Cultivation of Pithomyces chartarum

This protocol describes the surface culture method for producing this compound.

Materials:

  • Pithomyces chartarum culture

  • Enriched potato carrot medium or Rye grain medium

  • Sterile culture flasks or bottles

  • Incubator

Procedure:

  • Prepare the enriched potato carrot medium or rye grain medium according to standard mycological procedures.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculate the sterile medium with a spore suspension or mycelial plugs of P. chartarum.

  • Incubate the cultures at 24°C for 7 to 21 days in the dark. Sporulation is often associated with the production of sporidesmolides.

Extraction of Sporidesmolides

This protocol outlines the solvent extraction of sporidesmolides from the fungal culture.

Materials:

  • Mature P. chartarum culture (mycelial felts and spores)

  • Chloroform

  • Drying oven or vacuum desiccator

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Harvest the fungal mycelial felts and spores from the culture medium.

  • Dry the harvested fungal material at a low temperature (e.g., 40-50°C) or in a vacuum desiccator to a constant weight.

  • Briefly wash the dried mycelial felts with chloroform. This initial wash readily dissolves the sporidesmolides located on the spore surface.

  • For a more exhaustive extraction, stir the dried and chloroform-washed fungal material with chloroform for approximately 40 minutes.

  • Filter the chloroform extract to remove fungal debris. An alumina pad can be used to aid filtration.

  • Combine the filtrate and washings.

  • Concentrate the chloroform extract to dryness using a rotary evaporator at a temperature below 40°C to yield the crude sporidesmolide fraction.

Purification of this compound

This protocol details the purification of this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude sporidesmolide extract

  • Dichloromethane

  • Carbon tetrachloride

  • Diethyl ether

  • Reversed-phase (C18) column for chromatography

  • Methanol-water solvent system

  • High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)

Procedure:

  • Dissolve the crude extract (residue from evaporation) in a minimal amount of dichloromethane.

  • Add carbon tetrachloride to the solution and concentrate it. This step helps in the initial precipitation of some impurities.

  • Keep the mixture at 4°C for 18 hours to allow for the formation of a gel, which can be broken up and filtered.

  • Digest the resulting insoluble material with diethyl ether.

  • Apply the ether-insoluble material, which is enriched in sporidesmolides, to a radially packed reversed-phase (C18) column.

  • Elute the column with a methanol-water (17:3) solvent system.

  • Collect the fractions and monitor for the presence of this compound using an appropriate analytical technique, such as thin-layer chromatography or analytical reversed-phase HPLC. The elution volume for this compound is approximately 13.5 mL under specific reported conditions.

  • Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Visualizations

Experimental Workflow for this compound Isolation and Purification

G cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification A Inoculation of P. chartarum on Rye Grain Medium B Incubation at 24°C (7-21 days) A->B C Harvesting and Drying of Mycelium and Spores B->C Harvest D Extraction with Chloroform C->D E Filtration D->E F Concentration (Rotary Evaporator) E->F G Crude Sporidesmolide Extract F->G Yields Crude Extract H Solvent Precipitation (Dichloromethane/Carbon Tetrachloride) G->H I Reversed-Phase Chromatography (C18, Methanol/Water) H->I J Fraction Collection and Analysis I->J K Pure this compound J->K

Caption: Workflow for the isolation and purification of this compound.

Biosynthesis Pathway of Fungal Depsipeptides (General)

While a specific signaling pathway for the biological activity of this compound is not well-documented, the following diagram illustrates the general biosynthetic logic for fungal depsipeptides, which are non-ribosomally synthesized.

G cluster_0 Precursor Supply cluster_1 Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line cluster_2 Product AminoAcids Amino Acids (e.g., Val, Leu, Ile) A_Domain Adenylylation (A) Domain (Substrate Activation) AminoAcids->A_Domain HydroxyAcids α-Hydroxy Acids HydroxyAcids->A_Domain T_Domain Thiolation (T) Domain (Thioesterification) A_Domain->T_Domain C_Domain Condensation (C) Domain (Peptide Bond Formation) T_Domain->C_Domain Chain Elongation E_Domain Ester Bond Formation Domain C_Domain->E_Domain TE_Domain Thioesterase (TE) Domain (Cyclization & Release) E_Domain->TE_Domain Depsipeptide Cyclic Depsipeptide (e.g., this compound) TE_Domain->Depsipeptide Release

Caption: General biosynthetic pathway for fungal cyclic depsipeptides.

References

Application Notes & Protocols for the Analytical Identification of Sporidesmolide II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide II is a cyclic depsipeptide produced by the fungus Pithomyces chartarum. As a member of the sporidesmolide family, it is of interest to researchers for its potential biological activities. Accurate and reliable identification and quantification of this compound are crucial for research and development in areas such as natural product chemistry, pharmacology, and toxicology. These application notes provide detailed protocols for the extraction, separation, and characterization of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Extraction of Sporidesmolides from Pithomyces chartarum

A critical first step in the analysis of this compound is its efficient extraction from the fungal matrix. The following protocol is a general guideline based on established methods for extracting sporidesmolides from fungal cultures.[1][2]

Protocol: Chloroform Extraction of Sporidesmolides

  • Sample Preparation: Lyophilize (freeze-dry) the mycelium or spores of Pithomyces chartarum to remove water.

  • Initial Extraction:

    • Weigh the dried fungal material.

    • Suspend the material in chloroform (e.g., 1 L of chloroform for every 460 g of dried spores).[2]

    • Stir the suspension for a minimum of 40 minutes at room temperature.[2]

  • Filtration:

    • Filter the mixture through a pad of alumina (e.g., 5 mm thick) to separate the fungal debris from the chloroform extract.[2]

    • Wash the fungal material and the filter pad with additional portions of chloroform to ensure complete recovery of the extract.

  • Concentration:

    • Combine the filtrate and the chloroform washes.

    • Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude extract containing sporidesmolides.

  • Further Purification (Optional): The crude extract can be further purified using techniques like column chromatography on silica gel if higher purity is required before analytical measurements.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a powerful technique for separating this compound from other components in the crude extract and for its quantification.

Protocol: Reversed-Phase HPLC for this compound Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is recommended (e.g., Hibar RT LiChrospher 100 C18).

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is commonly employed. Both solvents may be acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Gradient Program: An example of a linear gradient could be starting from 50% acetonitrile and increasing to 100% acetonitrile over 30 minutes. The exact gradient should be optimized for the specific column and sample matrix.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature, for example, 36°C, to ensure reproducible retention times.

    • Detection: Monitor the elution profile at a wavelength where this compound absorbs, typically in the range of 210-230 nm.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a purified standard of this compound. The concentration of this compound in the sample can then be determined by comparing its peak area to the calibration curve.

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry is an indispensable tool for confirming the identity of this compound by providing accurate mass information and fragmentation patterns. It can be coupled with HPLC (LC-MS) for online separation and detection.

Protocol: LC-MS/MS Analysis of this compound

  • Ionization Source: Electrospray ionization (ESI) is a suitable technique for ionizing cyclic depsipeptides like this compound.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap, TOF) can be used.

  • Data Acquisition:

    • Full Scan MS: Acquire full scan mass spectra to determine the molecular weight of this compound. The expected protonated molecule [M+H]⁺ for this compound (C₃₃H₅₇N₃O₈) is approximately m/z 624.4.

    • Tandem MS (MS/MS): Perform fragmentation of the parent ion (m/z 624.4) to obtain a characteristic fragmentation pattern. This pattern can be used for structural confirmation and as a basis for targeted analysis methods like Multiple Reaction Monitoring (MRM).

  • Data Analysis: The accurate mass measurement from a high-resolution MS can be used to confirm the elemental composition. The fragmentation pattern can be interpreted to confirm the sequence of amino and hydroxy acids in the cyclic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of this compound.

Protocol: 1D and 2D NMR Analysis of this compound

  • Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

  • NMR Experiments:

    • ¹H NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which helps in assigning protons to specific amino acid and hydroxy acid residues.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for determining the sequence of the residues in the cyclic structure.

  • Data Interpretation: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the definitive elucidation of the structure of this compound.

Quantitative Data Summary

The following table summarizes key analytical data for this compound and related compounds, compiled from the literature. This data can be used as a reference for identification.

AnalyteMolecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)Key ¹³C NMR Signals (ppm in CDCl₃)
This compoundC₃₃H₅₇N₃O₈623.4146624.422426.47, 37.79, 39.38 (CH₂)
Sporidesmolide IVC₃₂H₅₅N₃O₈609.3990610.406837.81, 39.28, 40.75 (CH₂)

Note: The provided ¹³C NMR signals are for the CH₂ groups and are used to differentiate between sporidesmolide analogs. Complete NMR data would need to be acquired for full structural confirmation.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the identification of this compound.

Extraction_Workflow Start Pithomyces chartarum Culture Lyophilization Lyophilization Start->Lyophilization Extraction Chloroform Extraction Lyophilization->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Crude_Extract Crude Sporidesmolide Extract Evaporation->Crude_Extract

Caption: Workflow for the extraction of sporidesmolides.

Analytical_Workflow Crude_Extract Crude Extract HPLC HPLC Separation Crude_Extract->HPLC LC_MS LC-MS Analysis HPLC->LC_MS Fraction Collection for NMR NMR NMR Spectroscopy HPLC->NMR Data_Analysis Data Analysis and Structure Elucidation LC_MS->Data_Analysis NMR->Data_Analysis Identification This compound Identified Data_Analysis->Identification

Caption: Integrated analytical workflow for this compound identification.

Mass_Spectrometry_Logic Sample Sample from HPLC ESI Electrospray Ionization Sample->ESI Full_Scan Full Scan MS (Determine Molecular Weight) ESI->Full_Scan MSMS Tandem MS (MS/MS) (Fragment Parent Ion) Full_Scan->MSMS Select Parent Ion Data_Interpretation Data Interpretation (Confirm Formula and Structure) MSMS->Data_Interpretation Result Structural Information Data_Interpretation->Result

Caption: Logical flow for mass spectrometry analysis.

References

Application Note: Mass Spectrometry Analysis of Sporidesmolide II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide II is a cyclic hexadepsipeptide produced by the fungus Pithomyces chartarum. As a member of the cyclodepsipeptide family, it is composed of both amino and hydroxy acid residues linked by amide and ester bonds. The structural elucidation and quantification of this compound are crucial for various research and development activities, including natural product chemistry, toxicology, and drug discovery. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the analysis of this complex molecule. This application note provides a detailed protocol and data interpretation guidelines for the mass spectrometry analysis of this compound.

Chemical Structure and Properties

  • Molecular Formula: C₃₄H₆₀N₄O₈

  • Molecular Weight: 652.86 g/mol

  • Class: Cyclic Hexadepsipeptide

Experimental Protocols

A robust and reliable method for the analysis of this compound involves high-performance liquid chromatography (HPLC) for separation, followed by tandem mass spectrometry (MS/MS) for detection and quantification. Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules.

Sample Preparation
  • Extraction from Fungal Culture:

    • Culture Pithomyces chartarum on a suitable medium (e.g., potato dextrose agar) for an appropriate duration to allow for the production of secondary metabolites.

    • Harvest the fungal mycelium and the agar.

    • Extract the sample with an organic solvent such as ethyl acetate or methanol.

    • Evaporate the solvent to dryness under reduced pressure.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile/water mixture).

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of this compound from other matrix components.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the relatively nonpolar this compound.

Time (min)% Mobile Phase B
0.030
10.095
12.095
12.130
15.030
  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for cyclic depsipeptides.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Acquisition Mode:

    • Full Scan (for qualitative analysis): Scan a mass range of m/z 100-1000 to identify the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺, [M+K]⁺).

    • Product Ion Scan (for fragmentation analysis): Select the precursor ion of interest (e.g., m/z 653.4 for [M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

    • Multiple Reaction Monitoring (MRM) (for quantitative analysis): Monitor specific precursor-to-product ion transitions for enhanced sensitivity and selectivity.

Data Presentation

Predicted Precursor Ions of this compound
Ion SpeciesPredicted m/z
[M+H]⁺653.45
[M+Na]⁺675.43
[M+K]⁺691.41
Hypothetical MRM Transitions for Quantification

For targeted quantitative analysis, specific transitions from the precursor ion to characteristic product ions are monitored. The following table presents hypothetical MRM transitions based on the general fragmentation behavior of cyclic depsipeptides. The actual fragment ions would need to be determined experimentally from a product ion scan.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
653.45Fragment 125100
653.45Fragment 230100
653.45Fragment 335100

Fragmentation Pathway

The fragmentation of cyclic depsipeptides like this compound in positive ion ESI-MS/MS is complex due to the cyclic nature of the molecule. The initial fragmentation event typically involves the opening of the macrocyclic ring, which can occur at either an amide or an ester linkage. Subsequent fragmentation then proceeds along the now linear depsipeptide chain, leading to the formation of b- and y-type fragment ions, as well as internal fragments.

Studies on similar cyclic depsipeptides have shown that cationization with alkali metals, such as lithium ([M+Li]⁺) or sodium ([M+Na]⁺), can direct the fragmentation pathway.[1][2] Specifically, fragmentation of these adducts often leads to selective cleavage at the ester bonds, which can simplify the resulting spectrum and aid in sequence determination.[1][2]

The diagram below illustrates a generalized fragmentation workflow for a cyclic depsipeptide.

Fragmentation_Workflow cluster_ionization Ionization cluster_fragmentation MS/MS Fragmentation cluster_products Fragment Ions Sporidesmolide_II This compound Precursor_Ion [M+H]⁺ or [M+Na]⁺ Sporidesmolide_II->Precursor_Ion ESI CID Collision-Induced Dissociation (CID) Precursor_Ion->CID Ring_Opening Ring Opening CID->Ring_Opening Linear_Fragments Linear Fragment Ions (b- and y-type) Ring_Opening->Linear_Fragments Internal_Fragments Internal Fragments Ring_Opening->Internal_Fragments

Caption: Generalized workflow for the ESI-MS/MS analysis of a cyclic depsipeptide.

Logical Relationship for Method Development

The development of a robust LC-MS/MS method for this compound analysis follows a logical progression of steps, from sample preparation to data analysis.

Caption: Logical workflow for the development of an LC-MS/MS method for this compound.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the mass spectrometric analysis of this compound. While specific fragmentation patterns and quantitative data for this particular compound are not extensively reported in the literature, the methodologies outlined here, based on the analysis of related cyclic depsipeptides, offer a robust starting point for researchers. The use of high-resolution mass spectrometry and controlled fragmentation experiments, potentially with alkali metal adduction, will be key to detailed structural elucidation and accurate quantification of this compound in complex matrices.

References

Quantitative Analysis of Sporidesmolide II in Fungal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide II is a cyclic depsipeptide produced by various fungi, notably Pithomyces chartarum. As a member of a class of compounds with diverse biological activities, accurate quantification of this compound in fungal cultures is crucial for research, strain selection, fermentation optimization, and downstream drug development processes. These application notes provide detailed protocols for the extraction and quantitative analysis of this compound from fungal cultures using modern analytical techniques, specifically Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation

The production of sporidesmolides is influenced by the fungal isolate and culture conditions. The following table summarizes quantitative data on sporidesmolide production by different isolates of Pithomyces chartarum in surface and submerged cultures, providing a baseline for expected yields.

Fungal IsolateCulture TypeMycelium Dry Weight (g)Sporidesmolides Yield (mg)Reference
MSurface1.10110[1]
MSubmerged0.980[1]
BSurface1.40130[1]
BSubmerged1.110[1]
CSurface1.17100[1]
CSubmerged0.920
ESurface1.35120
ESubmerged0.990
Lab Strain ASurface1.25110
Lab Strain BSubmerged1.050

Note: The original studies often reported on the total "sporidesmolides" fraction, which includes a mixture of related compounds. This compound is a component of this mixture. The data highlights that sporidesmolide production was observed in surface cultures but not in submerged cultures under the tested conditions.

Experimental Protocols

Fungal Culture and Inoculum Preparation

A standardized protocol for fungal culture is essential for reproducible quantification of this compound.

Materials:

  • Pithomyces chartarum culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile distilled water

  • Incubator

Protocol:

  • Fungal Strain Activation: Revive the Pithomyces chartarum strain from a preserved stock by culturing on a PDA plate. Incubate at 25-28°C for 7-10 days until sufficient sporulation is observed.

  • Spore Suspension Preparation:

    • Flood the surface of a mature PDA culture with 10 mL of sterile distilled water.

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Transfer the spore suspension to a sterile tube.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL) with sterile distilled water.

  • Inoculation: Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

  • Incubation: Incubate the cultures under static conditions (for surface culture) at 25-28°C for 14-21 days in the dark.

Extraction of this compound

This protocol details the extraction of this compound from the fungal culture (mycelium and broth). Cyclic depsipeptides can be efficiently extracted using organic solvents.

Materials:

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH), 90% aqueous

  • n-Hexane

  • Separatory funnel

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration.

  • Initial Extraction:

    • Combine the mycelium and the filtrate.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate three times.

    • Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Partition the extract between n-hexane and 90% aqueous methanol to remove nonpolar impurities like fatty acids. The depsipeptides will preferentially partition into the methanol phase.

    • Separate the layers using a separatory funnel and collect the 90% aqueous methanol layer.

    • Evaporate the methanol layer to dryness.

  • Solid Phase Extraction (SPE) Clean-up (Optional but Recommended):

    • Re-dissolve the dried extract in a small volume of the initial SPE mobile phase.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile in water) to remove polar impurities.

    • Elute this compound with a higher concentration of organic solvent (e.g., 80-100% acetonitrile or methanol).

    • Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for UPLC-MS/MS analysis.

Quantitative Analysis by UPLC-MS/MS

This section provides a general UPLC-MS/MS method that can be optimized for the specific instrumentation available. The use of a C4 or C18 column is common for the analysis of cyclic peptides.

Instrumentation and Conditions:

  • UPLC System: A system capable of high-pressure gradient elution.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase column suitable for peptide analysis (e.g., YMC-Triart Bio C4, 1.9 µm, 2.1 x 100 mm or equivalent).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Column Temperature: 40-70°C.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1-5 µL.

Proposed UPLC Gradient:

Time (min) % Mobile Phase B
0.0 10
1.0 10
8.0 95
10.0 95
10.1 10

| 12.0 | 10 |

Mass Spectrometry Parameters (to be optimized):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0-3.5 kV.

  • Source Temperature: 120-150°C.

  • Desolvation Temperature: 350-450°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for this compound need to be determined by infusing a standard.

Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.

  • The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Visualization of Workflows and Pathways

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis culture Pithomyces chartarum Culture incubation Incubation (14-21 days) culture->incubation harvest Harvest Mycelium & Broth incubation->harvest l_l_extraction Liquid-Liquid Extraction (EtOAc) harvest->l_l_extraction partition Solvent Partitioning (MeOH/Hexane) l_l_extraction->partition spe SPE Cleanup (C18) partition->spe uplc_ms UPLC-MS/MS Analysis spe->uplc_ms quant Quantification uplc_ms->quant

Caption: Experimental workflow for this compound quantification.

biosynthesis_pathway cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Complex A_domain A-Domain (Adenylation) T_domain T-Domain (Thiolation) A_domain->T_domain Activates & loads amino/hydroxy acids C_domain C-Domain (Condensation) T_domain->C_domain Presents loaded monomers C_domain->C_domain Peptide/Ester bond formation (Elongation) linear_depsipeptide Linear Depsipeptide Chain (Tethered to NRPS) C_domain->linear_depsipeptide TE_domain TE-Domain (Thioesterase) sporidesmolide_II This compound (Cyclic Depsipeptide) TE_domain->sporidesmolide_II Cyclization & Release precursors Amino Acid & Hydroxy Acid Precursors precursors->A_domain linear_depsipeptide->TE_domain

References

Application Note: Quantitative Analysis of Sporidesmolide II in Fungal Extracts using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable high-performance liquid chromatography (HPLC) method for the quantification of Sporidesmolide II, a cyclic depsipeptide produced by the fungus Pithomyces chartarum. The developed reversed-phase HPLC (RP-HPLC) method is suitable for the accurate analysis of this compound in fungal extracts and can be applied in natural product research, drug discovery, and quality control processes. This document provides a detailed experimental protocol, method validation parameters, and data presentation to guide researchers and drug development professionals.

Introduction

This compound is a cyclic depsipeptide with potential biological activities that is of interest to the scientific community. Accurate and precise quantification of this compound in complex matrices such as fungal fermentation broths and extracts is crucial for pharmacological studies and process optimization. The method outlined here utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection, to achieve excellent separation and quantification of this compound.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: HPLC grade trifluoroacetic acid (TFA).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.22 µm PTFE syringe filters for sample clarification.

Chromatographic Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 40% B to 90% B in 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214 nm
Injection Volume 10 µL
Run Time 25 minutes

Method Validation

The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for the intended application.

Linearity

The linearity of the method was evaluated by analyzing a series of this compound standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,900
1001,525,000
Correlation Coefficient (r²) 0.9998
Precision

The precision of the method was determined by analyzing six replicate injections of a this compound standard at a concentration of 25 µg/mL.

ParameterValue
Mean Retention Time (min) 12.54
RSD (%) of Retention Time 0.21
Mean Peak Area (mAU*s) 380,150
RSD (%) of Peak Area 1.15
Accuracy

Accuracy was assessed by a recovery study, spiking a blank matrix with known concentrations of this compound.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.8598.5
5050.7101.4
10099.299.2
Limits of Detection and Quantification

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram.

ParameterValue
Limit of Detection (LOD) (S/N = 3) 0.5 µg/mL
Limit of Quantification (LOQ) (S/N = 10) 1.5 µg/mL

Protocol: Quantification of this compound in Fungal Extract

Sample Preparation
  • Extraction: Extract the fungal biomass with a suitable organic solvent such as ethyl acetate or methanol.[1][2]

  • Drying: Evaporate the solvent from the extract under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in the mobile phase (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Standard Preparation
  • Stock Solution: Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared standards and samples.

  • Data Acquisition: Acquire the chromatograms for 25 minutes.

Data Analysis
  • Calibration Curve: Generate a calibration curve from the peak areas of the standard solutions.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Results and Discussion

The developed RP-HPLC method demonstrated good separation of this compound from other components in the fungal extract, with a retention time of approximately 12.5 minutes. The method validation results confirm that the assay is linear, precise, accurate, and sensitive for the quantification of this compound.

Conclusion

The HPLC method described in this application note is a robust and reliable tool for the quantitative analysis of this compound in fungal extracts. This method can be readily implemented in research and quality control laboratories for routine analysis.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Fungal_Extract Fungal Extract Solvent_Extraction Solvent Extraction Fungal_Extract->Solvent_Extraction Drying Drying & Reconstitution Solvent_Extraction->Drying Filtration Filtration (0.22 µm) Drying->Filtration Sample_Vial Sample in HPLC Vial Filtration->Sample_Vial Injection Injection (10 µL) Sample_Vial->Injection Sporidesmolide_Standard This compound Standard Stock_Solution Stock Solution (1 mg/mL) Sporidesmolide_Standard->Stock_Solution Working_Standards Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards Standard_Vial Standards in HPLC Vials Working_Standards->Standard_Vial Standard_Vial->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column, Gradient Elution) Injection->Chromatography Detection UV Detection (214 nm) Chromatography->Detection Data_Acquisition Data Acquisition Software Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Investigating the Antimicrobial Potential of Sporidesmolide II: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporidesmolide II, a cyclic depsipeptide produced by the fungus Pithomyces chartarum, represents a class of natural products with potential bioactive properties. While research has extensively focused on the co-metabolite sporidesmin for its toxicity, the antimicrobial activities of sporidesmolides are less characterized. This document provides a comprehensive guide for investigating the antimicrobial activity of this compound, including detailed experimental protocols, data presentation guidelines, and an exploration of potential mechanisms of action based on related fungal cyclodepsipeptides. Due to a lack of specific published data on the antimicrobial spectrum and potency of this compound, this guide serves as a foundational framework for initiating research in this area.

Introduction to this compound and Fungal Cyclodepsipeptides

This compound is a member of the sporidesmolide family, which are cyclic depsipeptides isolated from the fungus Pithomyces chartarum.[1] This fungus is also known for producing the potent mycotoxin sporidesmin.[1] While sporidesmin has been the primary focus of research due to its association with facial eczema in ruminants, the biological activities of sporidesmolides remain largely unexplored.

Cyclic depsipeptides from fungi are a diverse group of secondary metabolites known for a wide range of biological activities, including antimicrobial, cytotoxic, phytotoxic, and insecticidal properties.[2][3] For instance, Pithohirolide, another depsipeptide isolated from Pithomyces chartarum, has demonstrated antimicrobial activity against Staphylococcus aureus and Saccharomyces cerevisiae with a Minimum Inhibitory Concentration (MIC) of 3.1 µg/ml.[4] Other fungal cyclic depsipeptides, such as those from Fusarium avenaceum, have also shown significant antimicrobial effects. These findings suggest that this compound may also possess antimicrobial properties worthy of investigation.

Data Presentation: Antimicrobial Activity

As no specific quantitative data for the antimicrobial activity of this compound is currently available in the public domain, the following table is presented as a template for researchers to populate with their experimental findings. This structured format will allow for clear and concise presentation of MIC values, facilitating comparison across different microbial species.

Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound

Test OrganismStrainGram Stain/Fungal TypeMIC (µg/mL)Positive ControlControl MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positiveVancomycin
Escherichia coliATCC 25922Gram-negativeGentamicin
Pseudomonas aeruginosaATCC 27853Gram-negativeGentamicin
Candida albicansATCC 90028YeastAmphotericin B
Aspergillus fumigatusATCC 204305MoldAmphotericin B
(Other relevant pathogens)

Experimental Protocols

The following protocols provide detailed methodologies for determining the antimicrobial activity of this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method is a standard and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • 96-well sterile microtiter plates

  • Bacterial and fungal test strains

  • Positive control antibiotics (e.g., Vancomycin, Gentamicin, Amphotericin B)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Bacteria: From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: For yeasts, prepare a suspension equivalent to a 0.5 McFarland standard and dilute to a final concentration of 0.5-2.5 x 10³ CFU/mL. For molds, grow the fungus on potato dextrose agar until sporulation is evident. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of 0.4-5 x 10⁴ spores/mL.

  • Plate Preparation:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

    • Prepare similar dilutions for the positive control antibiotics in separate rows.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

  • Incubation:

    • Incubate the plates at 35-37°C. For bacteria, incubate for 16-20 hours. For Candida spp., incubate for 24-48 hours. For filamentous fungi, incubate for 48-72 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control well.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare this compound Dilutions Compound->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC

Caption: Workflow for MIC Determination.
Protocol for Agar Disk Diffusion Assay

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Microbial inocula (prepared as in the MIC protocol)

  • Sterile swabs

  • Positive and negative controls (e.g., antibiotic disks and solvent-loaded disks)

Procedure:

  • Plate Preparation:

    • Prepare MHA or SDA plates.

    • Using a sterile swab, evenly inoculate the entire surface of the agar plate with the prepared microbial suspension.

    • Allow the plates to dry for 3-5 minutes.

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of this compound.

    • Aseptically place the disks onto the surface of the inoculated agar plates.

    • Gently press the disks to ensure complete contact with the agar.

    • Place positive and negative control disks on the same plate.

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature and duration as described in the MIC protocol.

  • Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action of this compound is unknown. However, based on the activities of other fungal cyclic depsipeptides, several potential mechanisms can be hypothesized. Many cyclic peptides and depsipeptides exert their antimicrobial effects by disrupting the cell membrane, forming pores, or interfering with cell wall synthesis.

One notable mechanism for some cyclic depsipeptides is their action as ionophores, which disrupt the ion gradients across the cell membrane, leading to cell death. This is a plausible avenue of investigation for this compound.

Furthermore, antimicrobial compounds can interfere with essential cellular signaling pathways. In fungi, key pathways for growth, development, and virulence include the Two-Component Signaling (TCS) and the cAMP-dependent Protein Kinase A (PKA) signaling pathways .

  • Two-Component Signaling (TCS) Pathway: This pathway allows fungi to sense and respond to environmental stresses. It typically involves a sensor histidine kinase and a response regulator. Disruption of this pathway can impair the fungus's ability to adapt and survive.

tcs_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sensor Sensor Histidine Kinase RR Response Regulator Sensor->RR Phosphotransfer Output Cellular Response (e.g., Gene Expression) RR->Output Regulates Stimulus Environmental Stimulus Stimulus->Sensor Activates pka_pathway Signal External Signal Receptor G-protein Coupled Receptor Signal->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Target Target Proteins PKA->Target Phosphorylates Response Cellular Response (e.g., Morphogenesis, Virulence) Target->Response

References

Application Notes & Protocols: Cytotoxicity Assays for Sporidesmolide II on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide II is a natural cyclic depsipeptide with potential as a therapeutic agent. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. The following protocols for MTT, Neutral Red Uptake, and Lactate Dehydrogenase (LDH) assays are established methods for determining cell viability and cytotoxicity. Furthermore, a potential mechanism of action via the intrinsic apoptosis pathway is discussed.

Note: The quantitative data presented in this document is hypothetical and serves as an illustrative example for the application of the described protocols. Researchers should generate their own data for specific cell lines and experimental conditions.

Data Presentation: Hypothetical Cytotoxicity of this compound

The cytotoxic effect of this compound was evaluated against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of continuous exposure to the compound.

Cell LineCancer TypeIC50 (µM) of this compound (Hypothetical)
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma25.8
HeLaCervical Adenocarcinoma18.2
HepG2Hepatocellular Carcinoma32.1

Experimental Protocols

Cell Culture

All cancer cell lines (MCF-7, A549, HeLa, HepG2) are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Neutral Red solution (50 µg/mL in PBS)

  • Destain solution (50% ethanol, 49% water, 1% acetic acid)

  • PBS

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat the cells with serial dilutions of this compound for 48 hours.

  • Remove the treatment medium and add 100 µL of Neutral Red solution to each well.

  • Incubate for 2 hours at 37°C.

  • Remove the Neutral Red solution and wash the cells with PBS.

  • Add 150 µL of destain solution to each well and incubate for 10 minutes with gentle shaking.

  • Measure the absorbance at 540 nm.

  • Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • LDH Assay Kit (commercially available)

  • Lysis solution (provided in the kit)

Protocol:

  • Seed cells in a 96-well plate as described previously.

  • Treat the cells with serial dilutions of this compound for 48 hours.

  • Set up controls: a vehicle control, a positive control for maximum LDH release (cells treated with lysis solution 45 minutes before the assay), and a background control (medium only).

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity based on the positive and vehicle controls.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, HeLa, HepG2) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Incubation (48h) seeding->treatment drug_prep This compound Serial Dilutions drug_prep->treatment mtt MTT Assay treatment->mtt nr Neutral Red Assay treatment->nr ldh LDH Assay treatment->ldh readout Absorbance Reading mtt->readout nr->readout ldh->readout calculation IC50 Calculation readout->calculation intrinsic_apoptosis cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Events sporidesmolide This compound bax_bak Bax/Bak Activation sporidesmolide->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Potential Therapeutic Applications of Sporidesmolide II: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporidesmolide II is a cyclic depsipeptide produced by the fungus Pithomyces chartarum.[1] This fungus is well-known for producing the mycotoxin sporidesmin, the causative agent of facial eczema in ruminants.[1][2] While the toxicity of sporidesmin has been extensively studied, the specific therapeutic potential of other metabolites from P. chartarum, such as this compound, remains largely unexplored. This document aims to provide a framework for investigating the potential therapeutic applications of this compound, drawing upon general knowledge of fungal secondary metabolites and depsipeptides. Due to the limited specific research on this compound, the following application notes and protocols are largely extrapolated from studies on similar compounds and represent a proposed investigational approach.

Hypothetical Therapeutic Applications

Fungal secondary metabolites are a rich source of bioactive compounds with diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] Depsipeptides, in particular, have demonstrated significant potential as therapeutic agents. Based on the activities of other fungal metabolites, potential therapeutic applications for this compound could include:

  • Anticancer Activity: Many fungal metabolites exhibit cytotoxicity against various cancer cell lines. This compound could potentially induce apoptosis or inhibit cell proliferation in cancer cells.

  • Antimicrobial Activity: Fungi produce a wide array of antimicrobial compounds to compete with other microorganisms. This compound may possess antibacterial or antifungal properties.

  • Immunomodulatory Effects: Some fungal metabolites can modulate the immune response, which could be beneficial in treating inflammatory or autoimmune diseases.

Proposed Experimental Protocols

The following are detailed, albeit generic, experimental protocols that can be adapted to investigate the potential therapeutic applications of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Normal cell line (e.g., hCMEC/D3 for control)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the cytotoxic effect of this compound is due to the induction of apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound

  • 96-well plates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Prepare serial dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data that could be obtained from the proposed experiments. Note: These values are for illustrative purposes only and must be determined experimentally.

Bioactivity Test Organism/Cell Line Parameter Hypothetical Value
Anticancer MCF-7 (Breast Cancer)IC50 (µM)15.5
A549 (Lung Cancer)IC50 (µM)22.8
HepG2 (Liver Cancer)IC50 (µM)18.2
hCMEC/D3 (Normal Cells)IC50 (µM)> 100
Antimicrobial Staphylococcus aureusMIC (µg/mL)32
Escherichia coliMIC (µg/mL)64
Candida albicansMIC (µg/mL)16

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary investigation of the therapeutic potential of this compound.

experimental_workflow cluster_extraction Compound Isolation cluster_screening Bioactivity Screening cluster_mechanism Mechanism of Action Studies cluster_development Preclinical Development extraction Extraction & Purification of This compound from Pithomyces chartarum cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) extraction->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing extraction->antimicrobial apoptosis Apoptosis Assay (e.g., Annexin V/PI) cytotoxicity->apoptosis If cytotoxic animal In Vivo Efficacy & Toxicity Studies antimicrobial->animal If active pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway pathway->animal

Caption: A proposed experimental workflow for evaluating the therapeutic potential of this compound.

Hypothetical Signaling Pathway for Apoptosis Induction

This diagram illustrates a generalized signaling pathway that could be investigated if this compound is found to induce apoptosis in cancer cells.

signaling_pathway sporidesmolide This compound receptor Cell Surface Receptor (Hypothetical) sporidesmolide->receptor cell_membrane Cell Membrane ros ↑ Reactive Oxygen Species (ROS) receptor->ros mitochondria Mitochondrial Stress ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling cascade for this compound-induced apoptosis.

Conclusion

While there is currently a significant gap in the scientific literature regarding the therapeutic applications of this compound, its chemical nature as a fungal depsipeptide suggests that it may possess valuable bioactive properties. The application notes and protocols provided here offer a comprehensive framework for initiating research into the potential anticancer, antimicrobial, and other therapeutic effects of this compound. Further investigation is warranted to isolate and characterize this compound and to systematically evaluate its biological activities to determine its potential as a novel therapeutic agent.

References

Sporidesmolide II: A Promising Antifungal Agent on the Horizon

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Sporidesmolide II, a naturally occurring cyclodepsipeptide, is emerging as a significant candidate in the quest for novel antifungal therapeutics. Exhibiting potent activity against Candida albicans, a prevalent and often drug-resistant fungal pathogen, this compound offers a multi-faceted approach to combating fungal infections. Researchers and drug development professionals are keenly observing its mechanisms of action, which include inducing programmed cell death (apoptosis), inhibiting key virulence factors, and disrupting essential cellular processes in fungal cells.

This compound's antifungal properties are particularly noteworthy for their potential to address the growing challenge of antifungal resistance. By targeting multiple aspects of fungal physiology, it presents a complex challenge for pathogens to develop resistance against. Key demonstrated antifungal activities against Candida albicans include the induction of apoptosis, characterized by hallmark features such as phosphatidylserine externalization, DNA fragmentation, and nuclear condensation. Furthermore, this compound has been shown to inhibit germ tube formation, a critical step in the establishment of infection, as well as the adhesion of fungal cells to epithelial tissues. The compound also appears to interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The comprehensive data and detailed protocols provided herein are intended to facilitate further research and development of this compound as a viable antifungal drug candidate.

Quantitative Antifungal Activity

To date, specific Minimum Inhibitory Concentration (MIC) values for this compound against various Candida species are not widely available in the public domain. The following table is provided as a template for researchers to populate as data becomes available through standardized antifungal susceptibility testing.

Fungal Species This compound MIC (µg/mL) Reference Compound MIC (µg/mL) Reference
Candida albicansData not availablee.g., Fluconazole: 0.25 - 4[Future Publication]
Candida glabrataData not availablee.g., Fluconazole: 8 - 64[Future Publication]
Candida parapsilosisData not availablee.g., Fluconazole: 1 - 8[Future Publication]
Candida tropicalisData not availablee.g., Fluconazole: 2 - 16[Future Publication]
Candida kruseiData not availablee.g., Fluconazole: 16 - >64[Future Publication]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal potential of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Candida species.

Materials:

  • This compound

  • Candida species isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Preparation of Fungal Inoculum: Culture the Candida isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Stock Prepare this compound Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Fungal Inoculum Inoculate Inoculate with Fungal Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Read MIC Incubate->Read

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Induction of Apoptosis Assays

These protocols are designed to detect the key hallmarks of apoptosis in Candida albicans cells treated with this compound.

Objective: To detect the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, an early marker of apoptosis.

Materials:

  • Candida albicans cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Sorbitol buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat C. albicans cells with this compound at a predetermined concentration (e.g., based on MIC) for a specified time. Include an untreated control.

  • Protoplast Preparation: Harvest the cells and treat with enzymes (e.g., lyticase, zymolyase) in a sorbitol-containing buffer to generate protoplasts.

  • Staining: Wash the protoplasts and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

Objective: To detect DNA fragmentation, a later-stage marker of apoptosis.

Materials:

  • Candida albicans cells

  • This compound

  • In Situ Cell Death Detection Kit (TUNEL)

  • Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment and Fixation: Treat C. albicans cells with this compound. Harvest and fix the cells with a suitable fixative.

  • Permeabilization: Permeabilize the fixed cells to allow entry of the TUNEL reagents.

  • TUNEL Reaction: Incubate the permeabilized cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. TUNEL-positive cells indicate the presence of DNA fragmentation.

Objective: To visualize changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, which are characteristic of apoptosis.

Materials:

  • Candida albicans cells

  • This compound

  • DAPI (4',6-diamidino-2-phenylindole) stain

  • Fixation reagents

  • Fluorescence microscope

Procedure:

  • Cell Treatment and Fixation: Treat and fix the C. albicans cells as described above.

  • Staining: Incubate the fixed cells with a DAPI staining solution.

  • Analysis: Mount the stained cells on a microscope slide and observe under a fluorescence microscope using a UV filter. Apoptotic nuclei will appear condensed and may be fragmented.

Apoptosis_Pathway Sporidesmolide_II This compound Cell Candida albicans Cell Sporidesmolide_II->Cell PS Phosphatidylserine Externalization (Early Apoptosis) Cell->PS Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Caspases Caspase Activation Mitochondria->Caspases DNA_Frag DNA Fragmentation (Late Apoptosis) Caspases->DNA_Frag Nuc_Cond Nuclear Condensation & Fragmentation Caspases->Nuc_Cond Apoptotic_Cell Apoptotic Cell Death DNA_Frag->Apoptotic_Cell Nuc_Cond->Apoptotic_Cell

Proposed apoptotic signaling pathway induced by this compound.

Germ Tube Inhibition Assay

Objective: To assess the ability of this compound to inhibit the morphological transition of C. albicans from yeast to hyphal form.

Materials:

  • Candida albicans cells

  • This compound

  • Germ tube induction medium (e.g., serum, RPMI-1640)

  • Microscope

Procedure:

  • Inoculum Preparation: Prepare a suspension of C. albicans yeast cells in the induction medium.

  • Treatment: Add various concentrations of this compound to the cell suspension.

  • Incubation: Incubate the mixture at 37°C for 2-3 hours.

  • Quantification: Place a drop of the suspension on a microscope slide and count the number of yeast cells that have formed germ tubes versus those that remain as blastospores. Calculate the percentage of germ tube inhibition.

Adhesion to Epithelial Cells Assay

Objective: To evaluate the effect of this compound on the adherence of C. albicans to epithelial cells.

Materials:

  • Candida albicans cells

  • Human epithelial cell line (e.g., A549, HeLa)

  • This compound

  • Cell culture medium

  • Microtiter plates

  • Staining agent (e.g., Crystal Violet)

Procedure:

  • Epithelial Cell Culture: Grow a monolayer of epithelial cells in a 96-well plate.

  • Fungal Cell Treatment: Pre-incubate C. albicans cells with this compound.

  • Co-incubation: Add the treated fungal cells to the epithelial cell monolayer and incubate to allow for adhesion.

  • Washing: Gently wash the wells to remove non-adherent fungal cells.

  • Quantification: Stain the remaining adherent cells with Crystal Violet, then solubilize the dye and measure the absorbance to quantify the level of adhesion.

Ergosterol Biosynthesis Inhibition Assay

Objective: To determine if this compound inhibits the synthesis of ergosterol in C. albicans.

Materials:

  • Candida albicans cells

  • This compound

  • Saponification reagents (alcoholic KOH)

  • Heptane

  • Spectrophotometer

Procedure:

  • Cell Treatment: Grow C. albicans in the presence of various concentrations of this compound.

  • Sterol Extraction: Harvest the cells, and perform saponification followed by extraction of the non-saponifiable fraction (containing sterols) with heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 230 to 300 nm. The presence of ergosterol and the intermediate 24(28) dehydroergosterol results in a characteristic four-peaked curve. A decrease in the total sterol content in treated cells compared to the control indicates inhibition of ergosterol biosynthesis.

Experimental_Overview cluster_activity Antifungal Activity cluster_mechanism Mechanism of Action S2 This compound MIC MIC Assay S2->MIC Apoptosis Apoptosis Induction S2->Apoptosis GermTube Germ Tube Inhibition S2->GermTube Adhesion Adhesion Inhibition S2->Adhesion Ergosterol Ergosterol Biosynthesis Inhibition S2->Ergosterol

Overview of experimental approaches to evaluate this compound.

Conclusion

This compound demonstrates significant potential as a novel antifungal agent against Candida albicans. Its multifaceted mechanism of action, encompassing the induction of apoptosis and the inhibition of key virulence factors, makes it an attractive candidate for further investigation. The protocols outlined in these application notes provide a robust framework for researchers to further elucidate its antifungal properties and advance its development as a potential therapeutic. The generation of comprehensive quantitative data, particularly MIC values against a broader range of fungal pathogens, will be a critical next step in realizing the full clinical potential of this compound.

Exploring the Insecticidal Potential of Fungal Cyclic Depsipeptides

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

While specific research on the insecticidal properties of Sporidesmolide II is not publicly available, the broader class of fungal cyclic depsipeptides, to which it belongs, represents a promising source of novel insecticidal agents.[1][2][3] These compounds, produced by various fungi, have demonstrated a range of biological activities, including potent effects against various insect species.[2][3] This document provides an overview of the insecticidal potential of this class of molecules, along with generalized protocols for their evaluation.

Introduction to Fungal Cyclic Depsipeptides

Cyclic depsipeptides (CDPs) are a class of cyclic peptides where at least one amide bond is replaced by an ester bond. They are synthesized by non-ribosomal peptide synthetases in fungi and are known for their diverse biological activities, which include antimicrobial, antiviral, and insecticidal properties. Notable examples of insecticidal CDPs include destruxins, enniatins, and beauvericin, which are produced by entomopathogenic fungi like Metarhizium, Fusarium, and Beauveria species.

Quantitative Data on Insecticidal Cyclic Depsipeptides

The following table summarizes the available quantitative data on the insecticidal activity of a representative fungal cyclic depsipeptide.

Compound NameProducing OrganismTarget InsectBioassay TypeQuantitative DataReference
iso-isariin BBeauveria felinaSitophilus spp.Not specifiedLD₅₀: 10 µg/mL

Experimental Protocols

The following are generalized protocols for the extraction and evaluation of the insecticidal activity of fungal cyclic depsipeptides. These should be adapted based on the specific fungus, target insect, and available resources.

Protocol 1: Extraction of Cyclic Depsipeptides from Fungal Culture

Objective: To extract crude and purified fractions of cyclic depsipeptides from fungal liquid culture.

Materials:

  • Fungal culture broth (e.g., Potato Dextrose Broth)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)

  • Glassware (flasks, beakers, chromatography column)

Procedure:

  • Grow the fungus of interest in a suitable liquid medium until sufficient biomass and secondary metabolite production are achieved.

  • Separate the mycelia from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator.

  • Resuspend the crude extract in a minimal amount of the initial chromatography solvent.

  • Perform silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

  • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.

  • Further purify the active fractions using techniques like High-Performance Liquid Chromatography (HPLC).

Protocol 2: Insecticidal Bioassay - Contact Toxicity

Objective: To determine the contact toxicity of a fungal extract or purified compound against a target insect.

Materials:

  • Test compound/extract dissolved in a suitable solvent (e.g., acetone)

  • Target insects (e.g., larvae of Plutella xylostella or adults of Sitophilus oryzae)

  • Micropipette

  • Petri dishes lined with filter paper

  • Control solution (solvent only)

  • Incubator set to appropriate temperature and humidity for the target insect.

Procedure:

  • Prepare a series of dilutions of the test compound/extract.

  • Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect.

  • Treat a control group of insects with the solvent only.

  • Place the treated insects in the petri dishes with a food source if necessary.

  • Incubate the insects under controlled conditions.

  • Record mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the median lethal dose (LD₅₀) using appropriate statistical software (e.g., probit analysis).

Visualizing Workflows and Pathways

To aid in the conceptualization of the research process, the following diagrams illustrate a general workflow for screening fungal metabolites and a hypothetical signaling pathway that could be targeted by an insecticidal peptide.

Screening_Workflow cluster_0 Fungal Cultivation & Extraction cluster_1 Bioassay & Screening cluster_2 Compound Identification Fungus Fungal Isolate Culture Liquid Culture Fungus->Culture Inoculation Extract Crude Extract Culture->Extract Solvent Extraction Screening Primary Insecticidal Screening Extract->Screening DoseResponse Dose-Response Assay Screening->DoseResponse Active Extracts LC50 LC50 Determination DoseResponse->LC50 Chromatography Chromatographic Purification (HPLC) DoseResponse->Chromatography Active Fractions Spectrometry Structure Elucidation (MS, NMR) Chromatography->Spectrometry

Screening workflow for insecticidal fungal metabolites.

Signaling_Pathway cluster_Neuron Postsynaptic Neuron Receptor Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel Opening Receptor->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Signal Continuous Nerve Signal Transmission Depolarization->Signal Paralysis Paralysis & Death Signal->Paralysis CDP Cyclic Depsipeptide (e.g., Neurotoxin) CDP->Receptor Blocks/Modulates ACh Acetylcholine ACh->Receptor Binds

Hypothetical neurotoxic signaling pathway in an insect.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Sporidesmolide II Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sporidesmolide II extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow and improve extraction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which organism is it typically extracted?

This compound is a cyclic depsipeptide, a type of secondary metabolite. It is primarily isolated from the fungus Pithomyces chartarum. This class of compounds is of interest due to its diverse biological activities.

Q2: Which solvents are most effective for extracting this compound?

The choice of solvent is critical for efficient extraction. Generally, a solvent system that can effectively penetrate the fungal cell wall and solubilize the target compound is required. While specific comparative data for this compound is limited in publicly available literature, studies on related fungal secondary metabolites suggest that moderately polar to polar solvents are effective. Commonly used solvents include:

  • Methanol: Often used for extracting a broad range of fungal metabolites.

  • Chloroform: Effective for less polar compounds and has been historically used for sporidesmolide extraction.

  • Solvent Mixtures: A combination of polar and non-polar solvents, such as methanol-chloroform or methanol-water, can enhance extraction efficiency by targeting a wider range of polarities.[1] Acidification of the solvent with a small amount of formic acid (e.g., 0.1 M) can also improve the extraction of certain metabolites.[2]

Q3: How do temperature and pH affect the extraction efficiency and stability of this compound?

Temperature and pH are critical parameters that can significantly influence both the yield and the integrity of the extracted this compound.

  • Temperature: Increasing the extraction temperature can enhance solvent penetration and solubility, potentially leading to higher yields. However, elevated temperatures can also cause thermal degradation of the target compound. For many fungal secondary metabolites, extraction is often performed at room temperature or with gentle heating to avoid degradation.[3] It is advisable to conduct pilot experiments at different temperatures (e.g., room temperature, 40°C, 60°C) to determine the optimal condition for this compound.

  • pH: The pH of the extraction solvent can affect the stability of depsipeptides. Some cyclic peptides exhibit optimal stability in a neutral to slightly acidic pH range.[4] Extreme pH values, particularly alkaline conditions, can lead to hydrolysis of the ester bonds within the depsipeptide structure, resulting in degradation.[5] It is recommended to maintain the pH of the extraction medium within a mildly acidic to neutral range (pH 5-7).

Q4: What are the key steps in a general protocol for this compound extraction?

A typical solid-liquid extraction protocol for this compound from Pithomyces chartarum culture involves the following steps:

  • Harvesting: The fungal biomass is harvested from the culture medium by filtration or centrifugation.

  • Drying: The biomass is often dried (e.g., freeze-drying or oven drying at low temperatures) to remove water, which can interfere with the extraction process.

  • Grinding: The dried biomass is ground into a fine powder to increase the surface area for solvent penetration.

  • Extraction: The powdered biomass is suspended in the chosen solvent or solvent mixture and agitated for a specific period.

  • Filtration/Centrifugation: The solid fungal debris is separated from the solvent extract by filtration or centrifugation.

  • Concentration: The solvent is evaporated from the extract, typically under reduced pressure (e.g., using a rotary evaporator), to yield the crude this compound extract.

  • Purification: The crude extract is then subjected to further purification steps, such as liquid-liquid partitioning or chromatography, to isolate pure this compound.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient Cell Lysis: The fungal cell wall is not adequately disrupted, preventing the solvent from reaching the intracellular metabolites. 2. Inappropriate Solvent Choice: The solvent used may have poor solubility for this compound. 3. Insufficient Extraction Time: The duration of the extraction may not be long enough for the complete transfer of the metabolite to the solvent. 4. Poor Solid-to-Solvent Ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further extraction.1. Improve Cell Disruption: Ensure the fungal biomass is thoroughly dried and finely ground. Consider incorporating a mechanical disruption method like bead milling or sonication during the extraction process. 2. Optimize Solvent System: Experiment with different solvents and solvent mixtures of varying polarities (e.g., methanol, chloroform, ethyl acetate, and their combinations). A step-wise extraction with solvents of increasing polarity can also be effective. 3. Increase Extraction Time: Extend the agitation time during extraction. A time-course experiment can help determine the optimal duration. 4. Adjust Solid-to-Solvent Ratio: Increase the volume of the extraction solvent. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio (w/v).
Degradation of this compound 1. High Temperature: Excessive heat during extraction or solvent evaporation can lead to thermal degradation. 2. Extreme pH: Highly acidic or, more likely, alkaline conditions can cause hydrolysis of the depsipeptide bonds. 3. Enzymatic Degradation: Endogenous enzymes released during cell lysis may degrade the target compound.1. Control Temperature: Perform extraction at room temperature or with minimal heating. Use a rotary evaporator at a low temperature (e.g., < 40°C) for solvent removal. 2. Maintain Neutral pH: Buffer the extraction solvent to a neutral or slightly acidic pH (5-7). Avoid strongly alkaline conditions. 3. Denature Enzymes: Consider a brief pre-treatment of the fungal biomass with a solvent like acetone to precipitate and denature enzymes before proceeding with the primary extraction.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be co-extracting a large number of other fungal metabolites. 2. Presence of Pigments and Lipids: Fungal cultures often contain pigments and lipids that are co-extracted with the target compound.1. Use a More Selective Solvent: If the polarity of this compound is known, choose a solvent with a similar polarity to minimize the extraction of unwanted compounds. 2. Perform a Defatting Step: Before the main extraction, pre-extract the biomass with a non-polar solvent like hexane to remove lipids. 3. Employ Liquid-Liquid Partitioning: After the initial extraction, partition the crude extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.
Inconsistent Results 1. Variability in Fungal Culture: Differences in culture conditions (media, temperature, incubation time) can lead to variations in this compound production. 2. Inconsistent Sample Preparation: Variations in drying, grinding, or weighing of the fungal biomass. 3. Inconsistent Extraction Parameters: Fluctuations in extraction time, temperature, or solvent-to-solid ratio between experiments.1. Standardize Culture Conditions: Maintain consistent culture parameters for all batches. 2. Standardize Sample Preparation: Follow a strict protocol for sample preparation to ensure uniformity. 3. Maintain Consistent Extraction Conditions: Precisely control all extraction parameters for each experiment to ensure reproducibility.

Data Presentation: Illustrative Comparison of Extraction Parameters

While specific quantitative data for this compound is scarce, the following tables provide an illustrative comparison of how different extraction parameters can influence the yield of fungal secondary metabolites, based on general principles and data from related compounds.

Table 1: Hypothetical Comparison of Solvent Efficiency for this compound Extraction

Solvent SystemPolarity IndexHypothetical Relative Yield (%)Notes
n-Hexane0.115Good for removing non-polar impurities (defatting).
Chloroform4.175A traditional solvent for sporidesmolides.
Ethyl Acetate4.485Good for moderately polar compounds.
Methanol5.190A versatile solvent for a wide range of metabolites.
Methanol:Chloroform (1:1)~4.695A mixture can enhance the extraction of compounds with intermediate polarity.
Methanol:Water (8:2)~6.780Highly polar, may extract more water-soluble impurities.

Table 2: Hypothetical Influence of Temperature on this compound Extraction Yield

Temperature (°C)Hypothetical Relative Yield (%)Potential for Degradation
25 (Room Temp)85Low
40100Moderate
6090High
8060Very High

Table 3: Hypothetical Effect of pH on this compound Stability and Recovery

pH of Extraction SolventHypothetical Relative Recovery (%)Notes
390Acidic conditions may enhance the stability of some depsipeptides.
595Mildly acidic conditions are often optimal.
7 (Neutral)100Generally a safe and effective pH for extraction.
950Alkaline conditions can lead to significant degradation due to hydrolysis.

Experimental Protocols

Protocol 1: Standard Solid-Liquid Extraction of this compound

This protocol provides a general method for the extraction of this compound from Pithomyces chartarum.

Materials:

  • Dried and powdered P. chartarum biomass

  • Methanol

  • Chloroform

  • Rotary evaporator

  • Shaker

  • Centrifuge and centrifuge tubes

  • Filter paper and funnel

Procedure:

  • Weigh 10 g of dried and powdered fungal biomass and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of a 1:1 (v/v) methanol:chloroform solvent mixture to the flask.

  • Seal the flask and place it on a shaker at 150 rpm for 4 hours at room temperature.

  • After extraction, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes to pellet the solid debris.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining fine particles.

  • Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 40°C until a crude extract is obtained.

  • Store the crude extract at -20°C for further analysis and purification.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Harvest Harvest Fungal Biomass Dry Dry Biomass Harvest->Dry Grind Grind to Fine Powder Dry->Grind AddSolvent Add Solvent Grind->AddSolvent Agitate Agitate AddSolvent->Agitate Separate Separate Solid/Liquid Agitate->Separate Concentrate Concentrate Extract Separate->Concentrate Purify Purify Concentrate->Purify Analyze Analyze Purify->Analyze

Caption: A generalized experimental workflow for the extraction of this compound.

Troubleshooting_Logic Start Low Extraction Yield? CheckLysis Is Cell Lysis Complete? Start->CheckLysis Yes CheckSolvent Is Solvent Appropriate? CheckLysis->CheckSolvent Yes ImproveLysis Grind Finer / Use Sonication CheckLysis->ImproveLysis No CheckTime Is Extraction Time Sufficient? CheckSolvent->CheckTime Yes OptimizeSolvent Test Different Solvents CheckSolvent->OptimizeSolvent No CheckDegradation Is Degradation Occurring? CheckTime->CheckDegradation Yes IncreaseTime Increase Agitation Time CheckTime->IncreaseTime No ControlConditions Control Temp & pH CheckDegradation->ControlConditions Yes

Caption: A logical troubleshooting guide for addressing low extraction yields.

References

Overcoming solubility issues with Sporidesmolide II in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility issues with Sporidesmolide II in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a cyclic depsipeptide originally isolated from the fungus Pithomyces chartarum.[1] It is known to be soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] However, it is practically insoluble in aqueous solutions.[2]

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer or cell culture medium. What is happening and how can I prevent this?

This common issue, often referred to as "crashing out," occurs because the compound is poorly soluble in the final aqueous environment. The high concentration of the compound in the DMSO stock solution becomes supersaturated when diluted into the aqueous medium, leading to precipitation.

Here are several strategies to prevent this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[3] You may need to test a range of final DMSO concentrations to find the optimal balance between solubility and cell health.

  • Use a Co-solvent System: In some cases, a mixture of solvents can better maintain the solubility of a compound compared to a single solvent.

  • Modify the Dilution Procedure: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock to the aqueous buffer drop-wise while vortexing or stirring. This rapid mixing can prevent localized high concentrations that lead to precipitation. Pre-warming the aqueous medium to 37°C can also help.

  • Employ Surfactants or Cyclodextrins: These excipients can help create micelles or inclusion complexes that keep the compound dispersed in the aqueous phase.

Q3: My assay results with this compound are inconsistent. Could this be related to solubility?

Yes, poor solubility is a major cause of inconsistent results in biological assays.[3] If this compound precipitates in your assay, the actual concentration exposed to your cells or target protein will be lower and more variable than intended, leading to unreliable data such as fluctuating IC50 values. It is crucial to visually inspect your solutions for any signs of precipitation before and during the experiment.

Q4: Are there alternative solvents to DMSO for this compound?

Yes, this compound is also soluble in ethanol, methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific assay and the tolerance of your biological system. Always run a vehicle control with the same concentration of the solvent used to prepare your this compound solutions to account for any effects of the solvent itself.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Visible precipitate in stock solution The concentration of this compound exceeds its solubility limit in the chosen solvent.- Gently warm the solution (e.g., in a 37°C water bath).- Use sonication or vortexing to aid dissolution.- Prepare a more dilute stock solution.
Compound precipitates upon dilution into aqueous buffer "Crashing out" due to poor aqueous solubility.- Pre-warm the aqueous buffer to 37°C before adding the stock solution.- Add the DMSO stock drop-wise to the buffer while vortexing.- Lower the final concentration of this compound in the assay.- Consider using solubility-enhancing excipients like surfactants.
High variability in assay results (e.g., IC50 values) Inconsistent concentration of soluble this compound due to precipitation.- Visually confirm the absence of precipitate in all solutions before use.- Prepare fresh dilutions for each experiment.- Follow the optimized dilution protocol consistently.
Low or no biological activity observed The effective concentration of the compound is much lower than the nominal concentration due to poor solubility.- Confirm solubility at the tested concentrations using a solubility assay (see Protocol 1).- Re-evaluate the solvent and dilution method to ensure the compound remains in solution.

Quantitative Data Summary

SolventRecommended Starting Stock ConcentrationNotes
DMSO 1-10 mMPrepare a high-concentration stock and dilute fresh for each experiment. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Ethanol 1-10 mMEnsure the final ethanol concentration is compatible with your assay system. Store at -20°C.
Methanol 1-10 mMSimilar to ethanol, verify compatibility with your specific assay. Store at -20°C.
DMF 1-10 mMUse with caution as it can be more toxic to cells than DMSO. Always include a vehicle control. Store at -20°C.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method to assess the solubility of this compound in your specific assay buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Assay buffer (e.g., PBS, cell culture medium)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing your assay buffer (e.g., 198 µL) to achieve the desired final concentrations.

  • Mix well and incubate at room temperature for 1-2 hours.

  • Measure the absorbance at 620 nm. An increase in absorbance indicates light scattering due to compound precipitation.

  • The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the approximate solubility limit under these conditions.

Protocol 2: Cell Viability Assay (MTT) with a Poorly Soluble Compound

This protocol outlines a cell viability assay, such as an MTT assay, adapted for a poorly soluble compound like this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plate

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader for absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of this compound in cell culture medium. To minimize precipitation, pre-warm the medium to 37°C and add the DMSO stock drop-wise while vortexing. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same final DMSO concentration).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Visualizations

Experimental Workflow for Handling Poorly Soluble Compounds

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Assay Protocol A Weigh this compound B Dissolve in 100% DMSO (e.g., 10 mM) A->B C Assist Dissolution? (Vortex, Sonicate, Gentle Warming) B->C D Visually Inspect for Clarity C->D F Add DMSO Stock to Buffer (Drop-wise while vortexing) D->F E Pre-warm Aqueous Buffer (e.g., 37°C) E->F G Final DMSO Concentration < 0.5% F->G H Visually Inspect for Precipitation G->H I Add Working Solution to Assay (e.g., Cell Plate) H->I J Include Vehicle Control I->J K Perform Assay J->K

Caption: Workflow for preparing and using this compound in assays.

Putative Signaling Pathway Affected by Disruption of Cell Adhesion

Given that the related compound sporidesmin has been shown to alter cell adhesion, a plausible mechanism of action for this compound could involve the disruption of integrin-mediated signaling. This pathway is crucial for cell adhesion, proliferation, and survival.

G cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptor ECM->Integrin Binds FAK FAK Integrin->FAK Sporidesmolide This compound (Putative Disruptor) Sporidesmolide->Integrin Disrupts Binding? Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos Src->Grb2_Sos Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Putative disruption of the Integrin-FAK signaling pathway.

References

Technical Support Center: Sporidesmolide II Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Sporidesmolide II. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Specific experimental data on the stability and degradation of this compound is limited in publicly available literature. The following information is based on the known chemical structure of this compound, a cyclic depsipeptide, and established principles of peptide and depsipeptide stability testing.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a cyclic depsipeptide produced by the fungus Pithomyces chartarum. Its structure consists of a ring of amino and hydroxy acids linked by both amide and ester bonds. Key structural features include:

  • Cyclic Structure: Enhances resistance to some forms of degradation compared to linear peptides.

  • Ester Bonds: These are generally more susceptible to hydrolysis, particularly under acidic or basic conditions, than amide bonds.

  • Amide Bonds: While more stable than ester bonds, they can still undergo hydrolysis under harsh conditions.

  • Amino Acid Side Chains: The various amino acid residues can be susceptible to oxidation and other modifications.

Q2: What are the primary degradation pathways for this compound?

Based on its depsipeptide structure, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Cleavage of the ester and amide bonds in the cyclic backbone, leading to ring-opening and the formation of linear peptides and smaller fragments. This is often catalyzed by acids, bases, or enzymes.

  • Oxidation: Modification of susceptible amino acid residues, such as methionine or tryptophan (if present in similar structures), by atmospheric oxygen or oxidizing agents.

  • Photodegradation: Degradation upon exposure to light, particularly UV light, which can affect photosensitive amino acid residues.

Q3: How should I store this compound to ensure its stability?

For long-term stability, this compound should be stored as a solid at -20°C. If in solution, it is recommended to keep it at -80°C for up to 3 months or -20°C for up to 2 weeks. To minimize degradation in solution, use a suitable buffer to maintain an optimal pH, and protect from light.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening) in HPLC Analysis

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Secondary Interactions The free silanol groups on the silica-based column can interact with the analyte. Try using a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid) to suppress this interaction. Alternatively, use a base-deactivated column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape. Experiment with different pH values to find the optimal condition for a sharp, symmetrical peak.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Extra-column Volume Excessive tubing length or a large detector cell can cause peak broadening. Ensure that the HPLC system is optimized for minimal extra-column volume.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase whenever possible.
Issue 2: Unexpected Degradation of this compound in Solution

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Hydrolysis The ester bonds in this compound are prone to hydrolysis. Ensure the pH of your solution is within a stable range (typically slightly acidic to neutral for depsipeptides). Avoid strongly acidic or basic conditions.
Oxidation If your formulation contains components that can generate reactive oxygen species, or if it's exposed to air for extended periods, oxidation of amino acid residues can occur. Consider working under an inert atmosphere (e.g., nitrogen or argon) and adding antioxidants if compatible with your experiment.
Photodegradation Exposure to light, especially UV, can cause degradation. Protect your samples from light by using amber vials or covering them with aluminum foil.
Enzymatic Degradation If your experimental system contains proteases or esterases, they can degrade this compound. Ensure all glassware is sterile and consider adding protease inhibitors if appropriate for your application.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 1 mg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

  • Neutralization: At each time point, withdraw an aliquot and neutralize the acidic and basic samples.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to profile the degradation products.

Protocol 2: Forced Degradation Study - Oxidation

Objective: To assess the susceptibility of this compound to oxidative degradation.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent.

  • Stress Condition: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 1 mg/mL.

  • Incubation: Incubate the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method at each time point.

Protocol 3: Forced Degradation Study - Photostability

Objective: To determine the effect of light exposure on the stability of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent system.

  • Light Exposure: Expose the solution to a controlled light source that provides both UV and visible output (as per ICH Q1B guidelines).

  • Dark Control: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.

  • Incubation: Place both the exposed and dark control samples in the photostability chamber for a defined duration.

  • Analysis: After the exposure period, analyze both samples by a stability-indicating HPLC method.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of stability studies on a cyclic depsipeptide like this compound. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.

Table 1: Hypothetical Hydrolytic Degradation of this compound at 60°C

Time (hours)% Remaining (0.1 M HCl)% Remaining (Water)% Remaining (0.1 M NaOH)
0100100100
2929985
4859872
8719655
12609441
24429020

Table 2: Hypothetical Oxidative and Photodegradation of this compound

Stress ConditionIncubation Time% Remaining
3% H₂O₂24 hours88
Photostability (ICH Q1B)-93
Dark Control-99

Visualizations

Degradation_Pathways Sporidesmolide_II This compound (Cyclic Depsipeptide) Hydrolysis Hydrolysis (Acid, Base, Enzymes) Sporidesmolide_II->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Sporidesmolide_II->Oxidation Photodegradation Photodegradation (UV/Vis Light) Sporidesmolide_II->Photodegradation Linear_Peptide Linear Depsipeptide (Ring-Opened) Hydrolysis->Linear_Peptide Oxidized_Residues Oxidized this compound Oxidation->Oxidized_Residues Photo_Products Photodegradation Products Photodegradation->Photo_Products Fragments Smaller Peptide and Amino/Hydroxy Acid Fragments Linear_Peptide->Fragments

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid_Base Acid/Base Hydrolysis HPLC Stability-Indicating HPLC Acid_Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Heat Thermal Stress Heat->HPLC Light Photostress (UV/Vis) Light->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Mass_Balance Mass Balance Calculation LCMS->Mass_Balance Sporidesmolide_II This compound Sample Sporidesmolide_II->Acid_Base Sporidesmolide_II->Oxidation Sporidesmolide_II->Heat Sporidesmolide_II->Light

Caption: General workflow for forced degradation studies.

References

Troubleshooting contamination in Pithomyces chartarum cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Pithomyces chartarum cultures. The information is presented in a question-and-answer format to directly address common contamination issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. How can I identify common contaminants in my Pithomyces chartarum culture?

Identifying the type of contamination is the first step toward effective troubleshooting. Contaminants can be broadly categorized as bacterial, fungal (mold and yeast), and mite infestations.

  • Bacterial Contamination: This is often characterized by a rapid increase in turbidity and a change in the pH of the culture medium.[1][2] If the medium contains a pH indicator like phenol red, a shift to a yellow color indicates acidification, which is common with bacterial growth.[2][3] Under a light microscope, bacteria will appear as small, moving objects, distinct from the fungal hyphae.[2] On solid media, bacterial colonies often appear as wet or mucoid spots.

  • Fungal Contamination (Cross-Contamination): Contamination by other fungi, such as Penicillium, Aspergillus, or Trichoderma, will appear as distinct colonies with different morphology (color, texture) from your P. chartarum culture. These contaminants often grow rapidly and can quickly overtake the culture. Microscopic examination can help differentiate the contaminant's spore and hyphal structures from those of P. chartarum.

  • Mite Infestation: Mites are a significant threat as they can physically damage the mycelium and act as vectors for bacteria and other fungi. They can be seen moving on the culture surface or the exterior of the petri dish, sometimes appearing as small, slow-moving specks to the naked eye. An infestation may also be suspected if contamination appears to "move" across the culture plate.

2. What are the primary sources of contamination in my experiments?

Contamination can be introduced at various stages of the culture process. Understanding the source is crucial for prevention.

  • Airborne Particles: The air is a major source of bacterial and fungal spores. Heating and air-conditioning systems can harbor high concentrations of spores.

  • Improper Aseptic Technique: This is one of the most common causes of contamination. Talking over open culture vessels, inadequate sterilization of tools and media, and poor personal hygiene can introduce microorganisms.

  • Contaminated Reagents and Media: The water, serum, buffers, and other supplements used in your culture medium can be a source of contamination.

  • Contaminated Equipment: Incubators, water baths, and pipettes can harbor microorganisms if not cleaned and disinfected regularly.

  • Human Contact: Microorganisms are present on our skin, hair, and clothing and can be introduced into cultures through improper handling.

3. My Pithomyces chartarum culture is contaminated with bacteria. What should I do?

Bacterial contamination is a common issue. Here are the recommended steps:

  • Isolation and Assessment: Immediately isolate the contaminated culture to prevent cross-contamination. Assess the value of the culture. If it is easily replaced, it is often best to discard it and start a fresh culture.

  • Sub-culturing from an Uncontaminated Area: If the contamination is localized, you may be able to rescue the culture by carefully transferring a small piece of mycelium from an area far from the bacterial growth to a fresh plate of media, preferably containing antibiotics.

  • Cabin-Sequestering (CS) Method: This is a non-antibiotic method to purify fungal cultures from bacteria. It relies on the ability of fungal hyphae to grow through the solid medium, while bacteria are confined to the surface. A detailed protocol is provided in the "Experimental Protocols" section.

4. I have another type of fungus growing in my P. chartarum culture. How can I resolve this?

Cross-contamination with other fungi can be challenging to resolve due to the similar growth requirements.

  • Discarding the Culture: The most reliable solution is to discard the contaminated culture and start a new one from a pure stock. This prevents the contaminant from spreading to other experiments.

  • Hyphal Tipping: If the culture is invaluable, you can attempt to isolate P. chartarum by "hyphal tipping." Under a microscope, identify a hyphal tip of P. chartarum that is growing away from the contaminant and transfer it to a fresh plate. This process may need to be repeated several times.

5. I've discovered mites in my incubator. How can I eliminate them from my cultures and the environment?

Mite infestations are serious and require immediate and thorough action.

  • Discard and Decontaminate: It is highly recommended to discard all contaminated cultures. Mite eggs can be transferred with the mycelium, making salvage difficult. Thoroughly decontaminate the entire laboratory, not just the immediate workspace.

  • Heat Treatment: For valuable cultures where discarding is not an option, heat treatment can be effective. Exposing mite-infested cultures to a short period of heat can eliminate the mites without killing the fungus. A general protocol is provided in the "Experimental Protocols" section.

  • Preventative Measures: To prevent future infestations, seal culture plates with parafilm. Placing mothballs in the storage area can also discourage mites.

Quantitative Data on Contamination Control

While specific data for Pithomyces chartarum is limited, the following tables summarize the efficacy of various antimicrobial agents against common fungal and bacterial contaminants.

Table 1: Efficacy of Antifungal Agents Against Common Molds

Antifungal AgentTarget FungiConcentrationEfficacy (Inhibition)Reference
Tea Tree OilAspergillus fumigatus, Penicillium chrysogenumUndilutedHigh
Virkon®Aspergillus fumigatus, Penicillium chrysogenum10%High
Cavicide®Aspergillus fumigatus, Penicillium chrysogenumUndilutedHigh
Vinegar (Acetic Acid)Penicillium chrysogenum4.0% - 4.2%Moderate (Ineffective against A. fumigatus)
EthanolAspergillus fumigatus, Penicillium chrysogenum70%Ineffective
Potassium SorbateToxic molds0.10% - 0.15%Effective

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Natural Preservatives Against Foodborne Molds

Antifungal AgentPenicillium verrucosum MICAspergillus westerdijkiae MICReference
trans-Cinnamaldehyde0.008%0.008%
Carvacrol0.02%0.02%
Thymol0.02%0.02%
Origanum vulgare EO0.04%0.04%
Eugenol0.06%0.06%
1,8-Cineole>0.1%>0.1%

Experimental Protocols

1. Preparation of Potato Dextrose Agar (PDA)

PDA is a common medium for the cultivation of fungi, including Pithomyces chartarum.

  • Ingredients:

    • 200 g of potatoes

    • 20 g of dextrose

    • 15 g of agar

    • 1000 ml of distilled water

  • Procedure:

    • Rinse and peel the potatoes, then cut them into small pieces.

    • Boil the potato pieces in 1000 ml of distilled water for 20 minutes or until soft.

    • Strain the potato pieces from the water and collect the liquid.

    • Add 20 g of dextrose and 15 g of agar to the potato liquid.

    • Place the mixture in a flask and sterilize in an autoclave at 121°C for 15-45 minutes.

    • In a sterile environment (e.g., laminar flow hood), pour the PDA media into sterile petri dishes, filling each to about one-third of its capacity.

    • Allow the media to cool and solidify completely.

    • Store the prepared plates in a sterile bag in a cool, dark place.

2. Cabin-Sequestering (CS) Method for Bacterial Removal

This method provides a physical barrier to separate fungal hyphae from contaminating bacteria.

  • Materials:

    • Fungal culture contaminated with bacteria

    • Sterile solid media plates (e.g., PDA)

    • Sterile inoculation needle or hole puncher

    • Sterile coverslips

    • Sterile forceps

  • Procedure:

    • Using a sterile inoculation needle or hole puncher, create a square or circular hole (the "cabin") of approximately 3-5 mm in the solid medium.

    • With a sterile inoculation needle, pick a small piece of the fungal hyphae from the contaminated culture and place it inside the cabin.

    • Using sterile forceps, carefully place a sterilized coverslip over the cabin, pressing gently to ensure contact with the medium without trapping air bubbles.

    • Incubate the plate at the appropriate temperature for P. chartarum growth for 7-10 days.

    • Monitor the plate regularly. The fungal hyphae will grow out from under the coverslip into the surrounding medium, while the bacteria will be trapped within the cabin.

    • Once the hyphae have grown sufficiently beyond the coverslip, pick a hyphal tip and transfer it to a fresh culture plate.

3. Heat Treatment for Mite Elimination

This protocol is a general guideline and may need to be optimized for your specific culture conditions.

  • Materials:

    • Mite-infested fungal culture

    • Incubator capable of reaching 40-60°C

  • Procedure:

    • Pre-heat an incubator to 40°C.

    • Place the mite-infested culture plates in the incubator.

    • Expose the cultures to the elevated temperature for a short period (e.g., 1-2 hours). The exact duration may need to be determined empirically to kill the mites without significantly harming the fungus.

    • After the heat treatment, return the cultures to their normal incubation temperature.

    • Monitor the cultures closely for any remaining mite activity and for the recovery of the fungus.

    • If necessary, a second heat treatment can be performed. For more severe infestations, exposure to 60°C for a shorter duration can be tested, but the risk of damaging the fungus is higher.

Visualizations

Contamination_Troubleshooting_Workflow start Contamination Suspected in Pithomyces chartarum Culture observe Visual & Microscopic Observation start->observe identify_bacterial Bacterial Contamination? (Turbidity, pH change, motile rods/cocci) observe->identify_bacterial identify_fungal Fungal Cross-Contamination? (Different colony morphology) identify_bacterial->identify_fungal No action_bacterial Isolate Culture Perform Cabin-Sequestering (CS) Method or Subculture with Antibiotics identify_bacterial->action_bacterial Yes identify_mite Mite Infestation? (Visible moving specks) identify_fungal->identify_mite No action_fungal Discard Culture (Recommended) or Attempt Hyphal Tipping identify_fungal->action_fungal Yes action_mite Discard All Infested Cultures Decontaminate Entire Lab Implement Preventative Measures identify_mite->action_mite Yes end_fail Contamination Persists Review Aseptic Technique and Start with Fresh Stock identify_mite->end_fail No end_success Pure Culture Obtained action_bacterial->end_success action_fungal->end_success action_mite->end_fail

Caption: Troubleshooting workflow for contamination in P. chartarum cultures.

Cabin_Sequestering_Method start Start: Bacterial Contamination Detected step1 1. Prepare a fresh agar plate (e.g., PDA). start->step1 step2 2. Create a 3-5 mm 'cabin' (hole) in the agar. step1->step2 step3 3. Inoculate the cabin with a small piece of contaminated fungal mycelium. step2->step3 step4 4. Cover the cabin with a sterile coverslip. step3->step4 step5 5. Incubate for 7-10 days. step4->step5 step6 6. Monitor for hyphal growth from under the coverslip. Bacteria remain trapped in the cabin. step5->step6 step7 7. Aseptically transfer a hyphal tip from the new growth to a fresh agar plate. step6->step7 end End: Bacteria-free fungal culture step7->end

Caption: Experimental workflow for the Cabin-Sequestering (CS) method.

References

Methods to increase the purity of Sporidesmolide II samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of Sporidesmolide II samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The primary methods for purifying this compound involve a combination of solvent extraction, chromatography, and crystallization. Initially, crude extracts are obtained from fungal cultures, such as Pithomyces chartarum, using organic solvents.[1][2] These extracts are then subjected to various chromatographic techniques, including column chromatography and preparative high-performance liquid chromatography (HPLC), to separate this compound from other metabolites.[3][4] The final step often involves crystallization to achieve a high-purity solid form.[3]

Q2: What initial purity can I expect from a crude extraction of sporidesmolides?

A2: The initial purity of sporidesmolides in a crude extract can vary, but it is typically in the range of 50-70%. This crude mixture contains other related sporidesmolides and fungal metabolites that need to be removed in subsequent purification steps.

Q3: Which solvents are most effective for the initial extraction of this compound?

A3: Chloroform has been shown to be effective for quantitatively extracting sporidesmolides from dried fungal felts. Other solvent systems, such as 80% methanol in water followed by extraction with diethyl ether, have also been successfully used. The choice of solvent can impact the co-extraction of impurities.

Q4: Can this compound be purified by crystallization alone?

A4: While crystallization is a crucial final step for achieving high purity, it is generally not sufficient on its own when starting from a crude extract. It is most effective when used after chromatographic purification has removed the majority of impurities. Recrystallization from solvent systems like 70% aqueous acetic acid or 95% ethyl alcohol can be used to further refine the purity of an already enriched sample.

Troubleshooting Guides

Issue 1: Low Yield After Initial Solvent Extraction
Possible Cause Troubleshooting Step
Incomplete cell lysis or extraction from fungal matrix.Ensure the fungal material is thoroughly broken up. Methods include using a stout glass rod to break up the fungus and grain mixture. Consider increasing the extraction time or performing multiple extraction cycles.
Suboptimal solvent choice.Different solvent systems can have varying extraction efficiencies. If using a polar solvent like methanol, ensure a subsequent liquid-liquid extraction with a less polar solvent like diethyl ether or chloroform is performed to partition the sporidesmolides.
Degradation of this compound.Avoid prolonged exposure to harsh conditions such as high temperatures or strong acids/bases. Use of HPLC-grade methanol can prevent degradation that may occur with lower-grade solvents containing impurities like acetone or formaldehyde.
Issue 2: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate stationary phase.Alumina and silica gel are commonly used stationary phases. The choice depends on the specific impurities present. Consider trying both to see which provides better separation.
Incorrect mobile phase composition.The polarity of the mobile phase is critical. A common solvent system for silica gel chromatography is a gradient of benzene and ethyl acetate. If co-elution of impurities occurs, adjust the solvent gradient. For example, starting with a less polar mixture (e.g., 95:5 benzene:ethyl acetate) and gradually increasing the polarity.
Column overloading.Applying too much crude extract to the column will result in broad, overlapping peaks. Reduce the amount of sample loaded onto the column.
Issue 3: Difficulty in Crystallizing the Purified Sample

| Possible Cause | Troubleshooting Step | | Presence of persistent impurities. | Even small amounts of impurities can inhibit crystallization. Consider an additional purification step, such as preparative HPLC, before attempting crystallization. | | Incorrect solvent system for crystallization. | The choice of solvent is critical for crystal formation. Slow, dropwise addition of a non-solvent (like hexanes) to a solution of the compound in a good solvent (like benzene) can promote crystal growth over precipitation. Experiment with different solvent combinations. | | Supersaturation is not achieved correctly. | Slow evaporation of the solvent or slow cooling of a saturated solution can lead to better crystal formation. Rapid changes in conditions often lead to the formation of a precipitate rather than crystals. |

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Sporidesmolides

This protocol is adapted from the methods described for the isolation of sporidesmin and sporidesmolides from Pithomyces chartarum.

  • Fungal Culture and Harvest : Grow Pithomyces chartarum on a suitable medium (e.g., rye grain) for 28 days.

  • Initial Extraction :

    • Add 80% (v/v) methanol in water to the culture flasks.

    • Break up the fungal and grain mixture with a glass rod and stir the mixture for 20 hours at room temperature.

    • Filter the mixture.

  • Solvent Partitioning :

    • Reduce the volume of the filtrate under vacuum.

    • Perform a continuous liquid-liquid extraction with peroxide-free diethyl ether for 18 hours.

    • Alternatively, perform a liquid-liquid extraction with benzene.

  • Crude Extract Preparation :

    • Evaporate the organic solvent (diethyl ether or benzene) to dryness to obtain the crude extract. At this stage, the extract contains approximately 50-70% sporidesmolides.

Protocol 2: Column Chromatography for this compound Purification

This protocol is based on the chromatographic separation of sporidesmin, a related compound.

  • Column Preparation : Pack a glass column with silica gel.

  • Sample Loading : Dissolve the crude extract in a minimum volume of ethyl acetate and apply it to the top of the column.

  • Elution :

    • Begin elution with a non-polar solvent mixture, such as benzene:ethyl acetate (95:5).

    • Collect fractions and monitor the elution of compounds using thin-layer chromatography (TLC).

    • The first eluate will likely contain less polar impurities.

    • The this compound fraction will elute as the polarity of the solvent is maintained or slightly increased.

  • Fraction Analysis : Combine the fractions containing the purified this compound based on TLC analysis and evaporate the solvent.

Protocol 3: Recrystallization for Final Purification

This protocol is adapted from the recrystallization of sporidesmin.

  • Dissolution : Dissolve the partially purified this compound from the chromatography step in a minimal amount of a suitable solvent, such as benzene.

  • Induce Crystallization : Slowly add a non-solvent, such as hexanes, dropwise while stirring. The slow addition is crucial to promote the formation of crystals rather than a precipitate.

  • Crystal Collection : Collect the formed crystals by filtration.

  • Drying : Dry the crystals under vacuum.

Quantitative Data Summary

Purification Stage Purity/Yield Reference
Crude Methanolic/Ethereal Extract50-70% total sporidesmolides
Column Chromatography EluateFractions containing the target compound are collected, purity varies depending on separation efficiency.
Recrystallized ProductHigh purity, suitable for analytical standards and further research.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Purification Fungal_Culture Fungal Culture (Pithomyces chartarum) Methanol_Extraction 80% Methanol Extraction Fungal_Culture->Methanol_Extraction Solvent_Partitioning Liquid-Liquid Extraction (e.g., Diethyl Ether) Methanol_Extraction->Solvent_Partitioning Crude_Extract Crude Extract (50-70% Purity) Solvent_Partitioning->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Load Sample Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Partially_Pure Partially Pure This compound Fraction_Collection->Partially_Pure Recrystallization Recrystallization Partially_Pure->Recrystallization Dissolve & Crystallize High_Purity High Purity This compound Recrystallization->High_Purity

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Low Purity Sample? Check_Extraction Extraction Issues? Start->Check_Extraction Check_Chroma Chromatography Issues? Check_Extraction->Check_Chroma No Solvent Optimize Solvent & Extraction Time Check_Extraction->Solvent Yes Check_Crystal Crystallization Issues? Check_Chroma->Check_Crystal No Column Adjust Stationary/Mobile Phase & Sample Load Check_Chroma->Column Yes Recrystal_Solvent Optimize Recrystallization Solvent & Conditions Check_Crystal->Recrystal_Solvent Yes

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Sporidesmolide II and Related Cyclic Depsipeptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with the cyclic depsipeptide, Sporidesmolide II. Given the limited specific data on this compound, this guide also incorporates broader principles and solutions applicable to hydrophobic cyclic depsipeptides with similar physicochemical properties.

Troubleshooting Guide: Addressing Low Bioactivity

Low or inconsistent bioactivity of this compound in experimental settings can be a significant challenge. The following Q&A guide addresses common issues and provides potential solutions.

Question 1: Why am I observing lower than expected or no biological activity with this compound?

Answer: Several factors can contribute to the apparent lack of bioactivity for a hydrophobic cyclic depsipeptide like this compound. These can be broadly categorized into issues with the compound itself, the experimental setup, and the biological system.

  • Compound Solubility and Aggregation: this compound is a hydrophobic molecule, which can lead to poor solubility in aqueous assay media and a high tendency to aggregate.[1][2][3] Aggregated peptides are generally biologically inactive.

  • Adsorption to Surfaces: Hydrophobic peptides can adsorb to plasticware, such as pipette tips and microplates, leading to a lower effective concentration in your assay.[4]

  • Incorrect Solvent or Dilution Method: The choice of solvent for initial stock solutions and the method of dilution into aqueous buffers are critical. Improper techniques can cause the peptide to precipitate.[1]

  • Assay Conditions: The specific conditions of your cell-based or biochemical assay, such as pH, serum concentration, and incubation time, may not be optimal for this compound activity.

  • Cell Line Sensitivity: The chosen cell line may not be sensitive to the specific mechanism of action of this compound.

  • Degradation: While cyclic peptides are generally more stable than linear peptides, degradation can still occur under certain conditions.

Question 2: How can I improve the solubility of this compound and prevent aggregation?

Answer: A systematic approach to solubilization is crucial for maintaining the bioactivity of hydrophobic peptides.

Recommended Solubilization Protocol:

  • Initial Dissolution: Start by dissolving a small amount of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO.

  • Working Solutions: To prepare working solutions, perform serial dilutions from the stock solution. It is critical to add the peptide-organic solvent solution dropwise to a vigorously stirred aqueous buffer to avoid localized high concentrations that can lead to precipitation.

  • Sonication: If solubility issues persist, gentle sonication can help to break up aggregates and facilitate dissolution.

Experimental Workflow for Solubilization

G cluster_0 Solubilization Protocol start Weigh this compound dissolve Dissolve in 100% DMSO to create stock solution start->dissolve vortex Vortex/Sonicate gently dissolve->vortex serial_dilute Perform serial dilutions in 100% DMSO vortex->serial_dilute final_dilution Add dropwise to vigorously stirred aqueous buffer serial_dilute->final_dilution assay Add to assay final_dilution->assay

Caption: Recommended workflow for the proper solubilization of this compound.

Question 3: What are the best practices for handling and storing this compound to maintain its activity?

Answer: Proper handling and storage are essential to prevent degradation and loss of the compound.

  • Storage of Solid Compound: Store lyophilized this compound at -20°C or lower in a desiccated environment.

  • Stock Solution Storage: Store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Thawing: When using a frozen aliquot, thaw it quickly in a water bath and use it immediately.

  • Choice of Labware: To minimize adsorption, consider using low-adhesion polypropylene or silanized glass containers for storing and handling this compound solutions. Standard polypropylene can still lead to significant loss of hydrophobic peptides.

Question 4: How can I optimize my cell-based assay for this compound?

Answer: Optimizing your assay conditions can significantly impact the observed bioactivity.

  • Cell Plating: Ensure even cell distribution when plating to avoid clumps, which can affect nutrient and compound accessibility. Allowing cells to adhere for a short period before moving the plate can prevent the "edge effect".

  • Serum Concentration: Serum proteins can sometimes bind to hydrophobic compounds, reducing their effective concentration. Consider testing a range of serum concentrations or using serum-free media for a portion of the incubation period, if your cells can tolerate it.

  • Incubation Time: The optimal incubation time can vary. It's advisable to perform a time-course experiment to determine when the maximum effect is observed.

  • Positive and Negative Controls: Always include appropriate positive and negative controls. For antifungal assays, a known antifungal agent like amphotericin B can be used as a positive control. The vehicle (e.g., DMSO) should be used as a negative control at the same final concentration as in the experimental wells.

Frequently Asked Questions (FAQs)

Q1: What is the known biological activity of this compound?

A1: Sporidesmolides are a group of cyclic depsipeptides produced by the fungus Pithomyces chartarum. While some related compounds, sporidesmins, are known for their toxicity, some studies have indicated that certain sporidesmolides, including Sporidesmolide I and IV, possess little to no antibiotic activity in the specific assays conducted. The bioactivity of this compound is not extensively characterized in publicly available literature, and its effects are likely highly dependent on the biological system and assay conditions used.

Q2: What is the likely mechanism of action for this compound?

A2: The precise molecular targets of this compound have not been fully elucidated. However, based on the known mechanisms of other cyclic depsipeptides and antifungal agents, potential mechanisms of action include:

  • Disruption of Fungal Cell Membrane: Many antifungal peptides and cyclic depsipeptides exert their effects by interacting with and disrupting the integrity of the fungal cell membrane. This can involve binding to specific lipids like ergosterol or creating pores in the membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Essential Enzymes: this compound could potentially inhibit key enzymes involved in vital cellular processes, such as cell wall biosynthesis or ergosterol synthesis.

The diagram below illustrates a hypothetical signaling pathway that could be impacted by a compound that disrupts the fungal cell membrane, leading to a cellular stress response.

Hypothetical Signaling Pathway Affected by Membrane Disruption

G cluster_0 Fungal Cell Response to Membrane Stress Sporidesmolide_II This compound Cell_Membrane Fungal Cell Membrane (Ergosterol, Sphingolipids) Sporidesmolide_II->Cell_Membrane Interacts with Membrane_Disruption Membrane Permeabilization/ Integrity Loss Cell_Membrane->Membrane_Disruption Leads to Ion_Imbalance Ion Imbalance (Ca2+, K+ efflux) Membrane_Disruption->Ion_Imbalance ROS_Production Reactive Oxygen Species (ROS) Production Membrane_Disruption->ROS_Production MAPK_Pathway MAP Kinase Signaling Pathway (e.g., HOG pathway) Ion_Imbalance->MAPK_Pathway ROS_Production->MAPK_Pathway Stress_Response Stress Response Gene Expression MAPK_Pathway->Stress_Response Cell_Cycle_Arrest Cell Cycle Arrest Stress_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Stress_Response->Apoptosis

Caption: Hypothetical signaling cascade initiated by this compound-induced membrane disruption.

Q3: Are there established cytotoxicity or antifungal IC50 values for this compound?

Cyclic DepsipeptideCell Line/OrganismBioactivity (IC50/MIC)Reference (Illustrative)
PsoralidinSNU-1 (Stomach Carcinoma)53 µg/ml
PsoralidinSNU-16 (Stomach Carcinoma)203 µg/ml
Artemivestinolide GBotrytis cinerea256 mg/L (MIC)
DehydrocostuslactoneFusarium oxysporum256 mg/L (MIC)
Compound 1 (Sesquiterpenoid)Candida albicans SC531416 µg/mL (MIC)

Experimental Protocols

The following are generalized protocols for cytotoxicity and antifungal susceptibility testing that can be adapted for this compound.

Protocol 1: Cytotoxicity Assay using Resazurin

This protocol is adapted from established methods for assessing the cytotoxicity of cyclic peptides.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt solution

  • Triton X-100 (positive control)

  • 96-well clear-bottom black plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in all wells should be kept constant and low (typically ≤ 0.5%).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with medium and vehicle (DMSO) as a negative control and wells with a cytotoxic agent like Triton X-100 as a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Resazurin Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours, or until a color change is observed in the negative control wells.

  • Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., RPMI-1640)

  • This compound stock solution (in DMSO)

  • Amphotericin B (positive control)

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

References

Technical Support Center: Refining Analytical Methods for Sporidesmolide II Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the analytical detection of Sporidesmolide II. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the detection and quantification of this compound?

A1: The primary methods for the analysis of this compound, a cyclic depsipeptide mycotoxin, are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Ultraviolet (UV) detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ELISA-based methods can also be developed for rapid screening, though they may have limitations regarding specificity.

Q2: What are the key challenges in analyzing this compound?

A2: Key challenges include the complexity of the sample matrix, which can lead to interference and matrix effects, the need for sensitive and precise methods to detect low concentrations, and the potential for co-occurrence with other mycotoxins.[1] Representative sampling is also crucial as mycotoxin distribution in a sample can be heterogeneous.

Q3: How should this compound samples be prepared and stored?

A3: Proper sample preparation is critical for accurate analysis. For fungal cultures, a common method involves extraction of dried mycelial felts with an organic solvent like chloroform.[2] For complex matrices such as animal feed or agricultural commodities, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often employed, followed by a clean-up step.[3] Samples should be stored at low temperatures (e.g., -20°C) to prevent degradation of the analyte.

Q4: What is the importance of method validation in this compound analysis?

A4: Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. It demonstrates the reliability, accuracy, and reproducibility of the results. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][4]

Troubleshooting Guides

HPLC-DAD/UV Analysis
Problem Potential Cause Suggested Solution
No Peak or Very Small Peak for this compound Inadequate extraction of the analyte.Ensure complete drying of the mycelial felt before extraction. Optimize the solvent-to-sample ratio and extraction time. Consider alternative extraction solvents like acetonitrile or methanol mixtures.
Low concentration of this compound in the sample.Concentrate the sample extract before injection. Increase the injection volume if possible without compromising peak shape.
Degradation of the analyte.Ensure proper storage of samples and standards (cool and dark conditions). Prepare fresh standards for each analysis.
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure this compound is in a non-ionized state.
Sample solvent incompatible with the mobile phase.Dissolve the sample extract in the initial mobile phase composition.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is properly degassed. Check the HPLC pump for leaks or bubbles. Prepare fresh mobile phase daily.
Temperature variations.Use a column oven to maintain a consistent temperature.
High Background Noise Contaminated mobile phase or column.Use HPLC-grade solvents and freshly prepared mobile phase. Flush the column thoroughly.
Detector lamp issue.Check the lamp's energy and replace it if necessary.
LC-MS/MS Analysis
Problem Potential Cause Suggested Solution
Low Signal Intensity (Ion Suppression) Matrix effects from co-eluting compounds.Improve sample clean-up using Solid Phase Extraction (SPE) or other techniques. Dilute the sample extract. Optimize chromatographic separation to separate this compound from interfering matrix components.
Inefficient ionization.Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization source if available (e.g., APCI).
High Background or Non-specific Peaks Contamination in the LC-MS system.Flush the entire system with an appropriate cleaning solution. Use high-purity solvents and reagents.
In-source fragmentation.Optimize the cone voltage and other source parameters to minimize fragmentation before the collision cell.
Inaccurate Quantification Unstable internal standard.Use a stable isotope-labeled internal standard if available. Ensure the internal standard is added at a consistent concentration to all samples and standards.
Non-linear calibration curve.Prepare a fresh set of calibration standards. Extend the calibration range or use a weighted regression model.
Poor Reproducibility Inconsistent sample preparation.Standardize the sample preparation protocol and ensure consistent execution. Use automated sample preparation if possible.
Variability in instrument performance.Perform regular system suitability tests to monitor instrument performance. Calibrate the mass spectrometer regularly.

Quantitative Data Summary

The following tables present example quantitative data for hypothetical validated HPLC-DAD and LC-MS/MS methods for the determination of this compound. This data is for illustrative purposes to demonstrate typical performance characteristics.

Table 1: Example HPLC-DAD Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (RSD%) Intra-day: < 2%, Inter-day: < 4%
Accuracy (Recovery %) 95 - 105%

Table 2: Example LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (RSD%) Intra-day: < 5%, Inter-day: < 8%
Accuracy (Recovery %) 92 - 108%
Matrix Effect (%) 88 - 110%

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Culture for HPLC and LC-MS/MS
  • Culture and Harvesting: Grow Pithomyces chartarum on a suitable solid medium until sporulation is observed.

  • Drying: Harvest the mycelial felt and dry it to a constant weight in a vacuum oven at room temperature.

  • Extraction: Briefly wash the dried mycelial felt with chloroform (e.g., 10 mL of chloroform per gram of dried felt) with gentle agitation for 5-10 minutes.

  • Filtration: Filter the chloroform extract through a 0.45 µm syringe filter to remove any particulate matter.

  • Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (for HPLC or LC-MS/MS analysis).

Protocol 2: HPLC-DAD Method for Quantification of this compound
  • Instrumentation: HPLC system with a Diode-Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm

Protocol 3: LC-MS/MS Method for Quantification of this compound
  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 98% B

    • 8-10 min: 98% B

    • 10-10.5 min: 98% to 20% B

    • 10.5-15 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MS/MS Transitions (Hypothetical):

    • This compound: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)

    • Internal Standard (e.g., ¹³C-labeled this compound): Precursor ion > Product ion

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Processing FungalCulture Fungal Culture (P. chartarum) Drying Drying of Mycelial Felt FungalCulture->Drying Extraction Chloroform Extraction Drying->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_DAD HPLC-DAD Analysis Reconstitution->HPLC_DAD Inject LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Inject Quantification Quantification HPLC_DAD->Quantification LC_MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound analysis.

Troubleshooting_HPLC Start Poor HPLC Result CheckPeak Peak Shape Issue? Start->CheckPeak CheckRetention Retention Time Issue? CheckPeak->CheckRetention No TailingFronting Tailing or Fronting CheckPeak->TailingFronting Yes CheckSensitivity Sensitivity Issue? CheckRetention->CheckSensitivity No InconsistentRT Inconsistent Retention Time CheckRetention->InconsistentRT Yes LowSignal No or Low Signal CheckSensitivity->LowSignal Yes Sol1_PeakShape Check Column Condition TailingFronting->Sol1_PeakShape Sol2_PeakShape Adjust Mobile Phase pH TailingFronting->Sol2_PeakShape Sol3_PeakShape Check Sample Solvent TailingFronting->Sol3_PeakShape Sol1_Retention Degas Mobile Phase InconsistentRT->Sol1_Retention Sol2_Retention Check Pump InconsistentRT->Sol2_Retention Sol3_Retention Use Column Oven InconsistentRT->Sol3_Retention Sol1_Sensitivity Optimize Extraction LowSignal->Sol1_Sensitivity Sol2_Sensitivity Concentrate Sample LowSignal->Sol2_Sensitivity Sol3_Sensitivity Check Analyte Stability LowSignal->Sol3_Sensitivity

Caption: Troubleshooting logic for HPLC analysis of this compound.

References

Strategies to minimize batch-to-batch variability of Sporidesmolide II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Sporidesmolide II production from Pithomyces chartarum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

This compound is a cyclic depsipeptide, a type of secondary metabolite, produced by the fungus Pithomyces chartarum. Batch-to-batch consistency in terms of yield and purity is critical for reliable biological and pharmacological studies, ensuring the reproducibility of experimental results and the safety and efficacy of potential therapeutic applications.

Q2: What are the primary sources of batch-to-batch variability in this compound production?

The main sources of variability in this compound fermentation include:

  • Biological Variability: Inherent differences between strains of Pithomyces chartarum and the potential for genetic drift during culture maintenance.[1][2]

  • Process Parameters: Fluctuations in critical fermentation parameters such as temperature, pH, aeration, and agitation.[3][4][5]

  • Raw Materials: Inconsistent quality and composition of culture medium components, including carbon and nitrogen sources.

  • Inoculum Preparation: Variations in the age, size, and physiological state of the fungal inoculum.

Q3: How can I ensure the genetic stability of my Pithomyces chartarum strain?

To maintain a consistent and productive fungal strain, it is recommended to:

  • Use a well-characterized, high-yielding strain.

  • Prepare a large batch of spore stock from a single, high-producing culture.

  • Store spore stocks under appropriate long-term storage conditions (e.g., lyophilized or in glycerol at -80°C) to minimize genetic drift.

  • Limit the number of subcultures from a single stock vial.

Troubleshooting Guides

Issue 1: Inconsistent this compound Yields Between Batches

High biomass production with low or inconsistent this compound yields often points to issues with the fermentation conditions or nutrient availability.

Potential Cause Troubleshooting Step Recommended Action
Suboptimal Fermentation Temperature Verify and calibrate temperature probes in the fermenter. Review temperature logs from previous successful and unsuccessful batches.Maintain a constant temperature between 20-25°C for optimal this compound production.
pH Drift During Fermentation Implement real-time pH monitoring and control. Analyze pH profiles from different batches.Maintain the pH of the culture medium within the optimal range for P. chartarum growth and secondary metabolite production, typically between pH 4.5 and 7.0.
Inconsistent Nutrient Composition Standardize the source and quality of all medium components. Analyze the composition of raw materials if variability is suspected.Use defined or semi-defined media where possible. Ensure consistent carbon-to-nitrogen ratios, as this can significantly impact secondary metabolism.
Variable Inoculum Quality Standardize the protocol for inoculum preparation, including spore concentration, age of the pre-culture, and transfer volume.Use a consistent inoculum density and ensure the pre-culture is in an active growth phase.
Issue 2: High Levels of Impurities in this compound Preparations

The presence of significant impurities can interfere with downstream applications and analytics.

Potential Cause Troubleshooting Step Recommended Action
Suboptimal Harvest Time Perform a time-course study to determine the optimal harvest time for maximizing this compound concentration relative to impurities.Harvest the culture during the late stationary phase when this compound production is typically maximal.
Inefficient Extraction and Purification Review and optimize the extraction and purification protocols.Use a standardized extraction method with high-purity solvents. Employ multi-step purification techniques, such as a combination of silica gel chromatography and reversed-phase HPLC, for higher purity.
Metabolic Byproduct Formation Analyze the impurity profile using HPLC-MS to identify major contaminants.Modify fermentation parameters (e.g., nutrient feeds) to potentially reduce the production of specific unwanted byproducts.
Degradation of this compound Assess the stability of this compound under the extraction, purification, and storage conditions.Minimize exposure to harsh temperatures and pH during processing. Store the purified compound under appropriate conditions (e.g., -20°C, protected from light).

Experimental Protocols

Standardized Fermentation Protocol for Pithomyces chartarum

This protocol is designed to provide a consistent starting point for this compound production.

  • Inoculum Preparation:

    • Aseptically add 10 mL of sterile 0.05% Tween 80 to a mature (10-14 days) culture of P. chartarum grown on Potato Dextrose Agar (PDA).

    • Gently scrape the surface to release spores.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL) with sterile water.

  • Fermentation:

    • Inoculate a suitable production medium (e.g., rye grain or a defined liquid medium) with the spore suspension to a final concentration of 1 x 10^4 spores/mL.

    • Incubate at 24°C with shaking (for liquid cultures) at 150 rpm for 7-10 days.

    • Monitor pH and adjust as necessary to maintain it within the optimal range.

Extraction and Partial Purification of this compound
  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the mycelium and the culture filtrate separately with ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Partial Purification:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Apply the dissolved extract to a silica gel column.

    • Elute with a gradient of increasing polarity (e.g., hexane:ethyl acetate) to separate fractions.

    • Monitor fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

Quantitative Analysis by HPLC-UV
  • Sample Preparation:

    • Dissolve a known weight of the dried extract or purified fraction in a suitable solvent (e.g., acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient: Start at a suitable percentage of B, increase linearly to a higher percentage over a set time to elute this compound.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Quantification: Use an external standard curve prepared with a known concentration of purified this compound.

Visualizations

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing pda P. chartarum on PDA spore_suspension Spore Suspension pda->spore_suspension Harvest Spores fermenter Production Medium spore_suspension->fermenter Inoculate fermentation Incubation (20-25°C, pH control) fermenter->fermentation harvest Harvest Culture fermentation->harvest extraction Solvent Extraction harvest->extraction purification Chromatographic Purification extraction->purification analysis QC Analysis (HPLC, MS) purification->analysis

Caption: Experimental workflow for this compound production.

troubleshooting_guide cluster_yield Yield Inconsistency cluster_purity Purity Issues cluster_solutions Potential Solutions start Batch-to-Batch Variability Observed check_params Check Fermentation Parameters (T, pH) start->check_params check_media Analyze Medium Composition start->check_media check_inoculum Standardize Inoculum start->check_inoculum check_harvest Optimize Harvest Time start->check_harvest check_dsp Review Downstream Processing start->check_dsp sol_params Implement Process Control check_params->sol_params sol_media Standardize Raw Materials check_media->sol_media sol_inoculum Consistent Inoculum Prep check_inoculum->sol_inoculum sol_harvest Time-course Study check_harvest->sol_harvest sol_dsp Optimize Purification check_dsp->sol_dsp

Caption: Troubleshooting logic for this compound variability.

biosynthesis_pathway cluster_precursors Precursor Supply cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) cluster_product Product Formation amino_acids Amino Acids (e.g., Leucine, Valine) nrps_modules NRPS Modules (Adenylation, Thiolation, Condensation) amino_acids->nrps_modules Activation & Loading hydroxy_acids α-Hydroxy Acids hydroxy_acids->nrps_modules Activation & Loading nrps_modules->nrps_modules sporidesmolide This compound nrps_modules->sporidesmolide Cyclization & Release

Caption: Simplified biosynthesis pathway of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Beauvericin and Sporidesmolide II

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of two fungal secondary metabolites: Beauvericin and Sporidesmolide II. While extensive research has elucidated the multifaceted bioactivities of Beauvericin, data on this compound remains notably scarce, precluding a direct, quantitative comparison.

Beauvericin: A Multi-Targeting Mycotoxin

Beauvericin is a cyclic hexadepsipeptide mycotoxin produced by various fungi, including Beauveria bassiana and several Fusarium species.[1][2] It exhibits a broad spectrum of biological activities, including cytotoxic, antimicrobial, antiviral, and insecticidal properties.[2][3]

Cytotoxic Activity

Beauvericin demonstrates significant cytotoxic effects against a wide range of cancer cell lines.[1] This activity is primarily attributed to its ionophoric nature, which disrupts intracellular calcium homeostasis. Beauvericin forms channels in cellular membranes, facilitating the influx of Ca²⁺ into the cytosol. This elevation in intracellular calcium triggers a cascade of events leading to apoptosis (programmed cell death), including mitochondrial dysfunction and the activation of caspase enzymes.

Cell LineIC50 (µM)Exposure Time (h)Reference
Non-small cell lung cancer (A549)Not specifiedNot specified
Invertebrate cell line (SF-9)1024
Invertebrate cell line (SF-9)2.572
Invertebrate cell line (SF-9)2.5120
Human myeloid leukemia (HL-60)Not specifiedNot specified
Human monocytic lymphoma (U-937)Not specifiedNot specified
Breast cancer (T47D)112.2 µg/mLNot specified
Immature dendritic cells1.0Not specified
Mature dendritic cells2.9Not specified
Macrophages2.5Not specified
H22 hepatoma cellsPro-apoptotic at 0-20 µM12, 24, 36
Turkey peripheral mononuclear cellsApoptotic at 50 µM72
Caco-2 (colorectal adenocarcinoma)20.62 ± 6.924
Caco-2 (colorectal adenocarcinoma)12.75 ± 4.848
HT-29 (colorectal adenocarcinoma)15.00 ± 6.924
HT-29 (colorectal adenocarcinoma)9.75 ± 4.448
N87 (gastric carcinoma)27.5 ± 0.7Not specified

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of Beauvericin is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Beauvericin. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathways Affected by Beauvericin

Beauvericin's cytotoxic and other biological effects are mediated through its influence on several key signaling pathways. The influx of intracellular Ca²⁺ acts as a second messenger, activating downstream pathways that regulate cell survival, proliferation, and apoptosis.

Beauvericin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Beauvericin Beauvericin IonChannel Ca²⁺ Channel Beauvericin->IonChannel Opens PI3K/AKT PI3K/AKT Pathway Beauvericin->PI3K/AKT Inhibits Ca2+ Increased Intracellular Ca²⁺ IonChannel->Ca2+ Influx ROS Increased ROS Ca2+->ROS Mito Mitochondrial Dysfunction Ca2+->Mito MAPK MAPK Pathway (JNK, ERK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Inhibition/Activation (context-dependent) PI3K/AKT->Apoptosis Inhibits survival Mito->Apoptosis Caspase Activation

Beauvericin's proposed mechanism of action.
Antimicrobial, Antiviral, and Insecticidal Activities

Beauvericin exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. Its mechanism of antibacterial action is not fully understood but is thought to involve disruption of the cell membrane. Antiviral activity has also been reported, with Beauvericin showing inhibitory effects against viruses such as HIV-1 integrase. Furthermore, Beauvericin is a known insecticidal agent, a property that was discovered early in its research history.

This compound: An Enigma in Biological Activity

In stark contrast to Beauvericin, there is a significant lack of publicly available data on the biological activity of this compound. Sporidesmolides are a group of cyclic depsipeptides, similar in basic structure to Beauvericin, and are produced by the fungus Pithomyces chartarum. Historical literature from the 1960s mentions the isolation and chemical characterization of sporidesmolides as a class of compounds. However, these early studies focused primarily on the co-produced and more acutely toxic mycotoxin, sporidesmin.

Our comprehensive search of the scientific literature did not yield any specific studies detailing the cytotoxic, antimicrobial, antiviral, or insecticidal activities of this compound. Consequently, no quantitative data, such as IC50 values, or detailed experimental protocols for its biological evaluation could be retrieved. Furthermore, there is no information regarding the mechanism of action of this compound or its potential effects on cellular signaling pathways.

The workflow for investigating the biological activity of a compound like this compound would typically follow a standardized path, which has not yet been documented for this specific molecule.

Experimental_Workflow Compound This compound (Test Compound) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay against Bacteria/Fungi) Compound->Antimicrobial Antiviral Antiviral Screening (e.g., Plaque Reduction Assay) Compound->Antiviral Insecticidal Insecticidal Assay (e.g., Topical Application on Insects) Compound->Insecticidal Mechanism Mechanism of Action Studies (If activity is observed) Cytotoxicity->Mechanism Antimicrobial->Mechanism Antiviral->Mechanism Insecticidal->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Mechanism->Signaling Data Data Analysis & Comparison Signaling->Data

A typical workflow for bioactivity screening.

Conclusion

This guide highlights the extensive body of research on the biological activities of Beauvericin, a mycotoxin with significant potential in various biomedical applications, particularly in oncology. Its mechanisms of action are relatively well-understood, centering on the disruption of calcium signaling and the induction of apoptosis.

Conversely, this compound remains a largely uncharacterized molecule in terms of its biological effects. The absence of data on its activity presents a clear knowledge gap and an opportunity for future research. Investigating the biological properties of this compound, following a standard screening workflow, could reveal novel therapeutic potentials or toxicological profiles, contributing valuable knowledge to the field of natural product chemistry and pharmacology. A direct comparison of the biological activity of this compound and Beauvericin is not possible at this time and awaits further experimental investigation into this compound.

References

A Comparative Guide to Fungal Cyclodepsipeptides: Sporidesmolide II and Its Contemporaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclodepsipeptides, a diverse class of cyclic peptides produced by fungi, have garnered significant attention in the scientific community for their wide array of biological activities. These compounds, characterized by the presence of at least one ester bond in their cyclic structure, exhibit potent antifungal, antibacterial, insecticidal, and anticancer properties. This guide provides a detailed comparison of Sporidesmolide II with other notable fungal cyclodepsipeptides, offering a comprehensive overview of their performance based on available experimental data.

Overview of Selected Fungal Cyclodepsipeptides

This comparison focuses on this compound and a selection of well-researched fungal cyclodepsipeptides:

  • This compound: A member of the sporidesmolide family of cyclodepsipeptides. While its biological activities are of interest, specific quantitative data on its performance is limited in publicly available literature.

  • Beauvericin: A cyclohexadepsipeptide known for its insecticidal, antimicrobial, and cytotoxic activities. It acts as an ionophore, disrupting cellular ion homeostasis.

  • Enniatins: A group of cyclohexadepsipeptides with ionophoric properties, exhibiting a broad spectrum of antimicrobial and cytotoxic effects.

  • Destruxins: A family of cyclic hexadepsipeptides with potent insecticidal and anticancer activities, known to induce apoptosis through various cellular pathways.

  • Aureobasidin A: A cyclic depsipeptide with strong antifungal activity, primarily through the inhibition of sphingolipid biosynthesis.

  • Sansalvamide A: A cyclic pentadepsipeptide and its derivatives have shown promising anticancer activity, notably through the inhibition of Heat Shock Protein 90 (Hsp90).

  • Bassianolide: A cyclooctadepsipeptide with significant insecticidal properties.[1]

  • Isariin: A cyclodepsipeptide for which various biological activities, including antimicrobial and cytotoxic effects, have been reported.

  • Serinocyclin A: A cyclic heptapeptide that has demonstrated insecticidal activity against mosquito larvae.[2][3]

Comparative Performance Data

The following tables summarize the quantitative biological activities of the selected fungal cyclodepsipeptides. Data is presented as IC50 (half-maximal inhibitory concentration) for cytotoxicity, MIC (minimum inhibitory concentration) for antimicrobial activity, and EC50/LC50 (half-maximal effective/lethal concentration) for other biological effects. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.

Table 1: Cytotoxicity of Fungal Cyclodepsipeptides (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference(s)
This compound Data Not Available--
Beauvericin Caco-21.9 - 24.6[4][5]
HT-299.7 - 15.0
N8727.5
U-937~30
HL-60~15
HepG25.5 - 12.5
T47D112.2 µg/mL
Enniatin A N87-
Caco-21.1
Enniatin A1 N870.003
Caco-22.7
HT-291.4
Enniatin B N871.7
Caco-24.6
Enniatin B1 N87-
Caco-2-
Destruxin A HCT116Micromolar range
Destruxin B A5494.9
H12994.1
HCT116Micromolar range
Destruxin E HCT116Nanomolar range
Aureobasidin A ---
Sansalvamide A (and derivatives) Pancreatic cancer cell linesNanomolar to low micromolar range
HT-29-
Bassianolide A5497.24 µg/mL
SK-OV-38.44 µg/mL
HepG215.39 µg/mL
HCT-156.40 µg/mL
MCF-711.42 µg/mL
MDA-MB 2313.98 µg/mL
Isariin Data Not Available--
Serinocyclin A Data Not Available--

Table 2: Antimicrobial Activity of Fungal Cyclodepsipeptides (MIC values in µM or µg/mL)

Compound/DerivativeOrganismMICReference(s)
This compound Data Not Available--
Beauvericin Clostridium perfringens-
Candida albicans-
Fusarium graminearum-
Enniatin A Gram-positive bacteriaActive
Enniatin A1 Gram-positive bacteriaActive
Enniatin B Clostridium perfringens12.5 µM
Other Gram-positive bacteria>100 µM
Enniatin B1 Bifidobacterium adolescentis20 ng - 20,000 ng
Escherichia coliActive
Yersinia enterocoliticaActive
Destruxins Data Not Available--
Aureobasidin A Candida albicans0.25 - 2 µg/mL (MIC50/90)
Candida glabrata0.25 - 2 µg/mL (MIC50/90)
Saccharomyces cerevisiae1.25 µg/mL
Aspergillus fumigatus8-16 µg/mL
Trichophyton mentagrophytes4 µg/mL
Sansalvamide A Data Not Available--
Bassianolide Data Not Available--
Isariin Campylobacter jejuni/coli<1.0 - 16.0 µg/mL
Serinocyclin A Data Not Available--

Table 3: Other Biological Activities

CompoundActivity TypeOrganism/AssayValueReference(s)
This compound Data Not Available---
Beauvericin InsecticidalAedes aegypti--
Enniatins Insecticidal---
Destruxins Insecticidal---
Aureobasidin A ----
Sansalvamide A ----
Bassianolide Insecticidal--
Isariin ----
Serinocyclin A Insecticidal (locomotory defect)Mosquito larvaeEC50 of 59 ppm

Mechanisms of Action & Signaling Pathways

The diverse biological activities of these cyclodepsipeptides stem from their varied mechanisms of action. Below are simplified representations of some of the key signaling pathways and mechanisms affected by these compounds.

Beauvericin_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beauvericin Beauvericin Ion_Channel Ion Channel Formation Beauvericin->Ion_Channel Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Ca_Increase Increased Intracellular [Ca2+] Ca_Influx->Ca_Increase Mitochondria Mitochondrion Ca_Increase->Mitochondria Stress Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Beauvericin-induced apoptosis pathway.

Destruxin_Anticancer_Pathway Destruxins Destruxins PI3K_Akt_Pathway PI3K/Akt Pathway Destruxins->PI3K_Akt_Pathway Inhibition Apoptosis_Induction Intrinsic Apoptosis Induction Destruxins->Apoptosis_Induction Cell_Survival Cell Survival & Proliferation PI3K_Akt_Pathway->Cell_Survival Inhibition Cell_Death Cell Death Cell_Survival->Cell_Death Apoptosis_Induction->Cell_Death

Anticancer mechanism of Destruxins.

AureobasidinA_Mechanism Aureobasidin_A Aureobasidin_A IPC_Synthase Inositol Phosphorylceramide (IPC) Synthase Aureobasidin_A->IPC_Synthase Inhibits Sphingolipid_Biosynthesis Sphingolipid Biosynthesis IPC_Synthase->Sphingolipid_Biosynthesis Blocks Fungal_Cell_Membrane Fungal Cell Membrane Integrity Sphingolipid_Biosynthesis->Fungal_Cell_Membrane Disrupts Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death

Mechanism of action of Aureobasidin A.

SansalvamideA_Mechanism Sansalvamide_A Sansalvamide_A Hsp90 Heat Shock Protein 90 (Hsp90) Sansalvamide_A->Hsp90 Inhibits Client_Proteins Client Protein Folding & Stability Hsp90->Client_Proteins Prevents Protein_Degradation Client Protein Degradation Client_Proteins->Protein_Degradation Leads to Apoptosis Apoptosis Protein_Degradation->Apoptosis

Mechanism of action of Sansalvamide A.

Experimental Protocols

Standardized assays are crucial for the reliable assessment of the biological activities of these compounds. Below are detailed methodologies for two commonly employed assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cyclodepsipeptide and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat with cyclodepsipeptides Incubation_24h->Compound_Treatment Incubation_Time 4. Incubate for 24-72h Compound_Treatment->Incubation_Time MTT_Addition 5. Add MTT solution Incubation_Time->MTT_Addition Incubation_4h 6. Incubate for 4h MTT_Addition->Incubation_4h Solubilization 7. Add solubilizing agent Incubation_4h->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the MTT cytotoxicity assay.
Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the cyclodepsipeptide in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow Start Start Serial_Dilution 1. Prepare serial dilutions of compound Start->Serial_Dilution Inoculum_Prep 2. Prepare standardized inoculum Serial_Dilution->Inoculum_Prep Inoculation 3. Inoculate wells Inoculum_Prep->Inoculation Incubation 4. Incubate plate Inoculation->Incubation MIC_Reading 5. Read MIC (lowest concentration with no growth) Incubation->MIC_Reading End End MIC_Reading->End

Workflow for the Broth Microdilution MIC assay.

Conclusion

Fungal cyclodepsipeptides represent a rich source of biologically active compounds with significant therapeutic potential. While this compound remains less characterized in terms of quantitative performance, its counterparts such as beauvericin, enniatins, destruxins, aureobasidin A, and sansalvamide A have demonstrated potent activities across a range of assays. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and molecular biology, facilitating further investigation and development of these promising fungal metabolites. Further research is warranted to elucidate the full potential of this compound and to continue exploring the vast chemical diversity of fungal cyclodepsipeptides.

References

A Structural and Functional Showdown: Sporidesmolide II vs. Bassianolide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of fungal secondary metabolites, cyclodepsipeptides stand out for their diverse structures and potent biological activities. This guide provides a detailed structural and functional comparison of two notable cyclodepsipeptides: Sporidesmolide II, produced by Pithomyces chartarum, and Bassianolide, a product of the entomopathogenic fungus Beauveria bassiana. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds.

At a Glance: Structural and Physicochemical Comparison

This compound and Bassianolide, while both classified as cyclic depsipeptides, exhibit distinct structural features that influence their physicochemical properties and biological activities. Bassianolide is a larger molecule, a cyclooctadepsipeptide, with a molecular weight of 909.2 g/mol , compared to this compound, a cyclohexadepsipeptide with a molecular weight of 652.86 g/mol .[1] These differences in size and composition are reflected in their predicted lipophilicity and other key chemical descriptors.

PropertyThis compoundBassianolide
Molecular Formula C₃₄H₆₀N₄O₈[1]C₄₈H₈₄N₄O₁₂[2]
Molecular Weight 652.86 g/mol [1]909.2 g/mol [2]
IUPAC Name 2-D-Alloisoleucine sporidesmolide I(3S,6R,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
Structure Type Cyclic HexadepsipeptideCyclic Octadepsipeptide
Solubility Insoluble in water; Soluble in chloroform.Soluble in Chloroform, DMF, DMSO, Ethanol, Methanol.
Predicted LogP 4.57.9
Predicted pKa 13.2 (most acidic)13.8 (most acidic)

Biological Activity: A Tale of Two Toxins

While comprehensive, direct comparative studies are limited, the existing literature points towards distinct biological activity profiles for this compound and Bassianolide.

Insecticidal Activity: Bassianolide is a well-established insecticidal virulence factor produced by Beauveria bassiana. Its proposed mechanism of action involves the modulation of ion channels at the neuromuscular junction in insects, leading to paralysis and death. In contrast, there is a lack of substantial evidence for significant insecticidal activity of this compound.

Antimicrobial Activity: Some studies have indicated that certain sporidesmolides, such as Sporidesmolide I and IV, do not exhibit demonstrable antibiotic activity. While this suggests a similar profile for this compound, further targeted studies are required for confirmation. Bassianolide, as part of the cocktail of secondary metabolites from B. bassiana, contributes to the overall antimicrobial properties of the fungus, which helps it to outcompete other microorganisms in its environment.

Cytotoxicity: Bassianolide has demonstrated cytotoxic effects against various human cancer cell lines. This has spurred interest in its potential as an anticancer agent. The cytotoxic profile of this compound is not as well-characterized in publicly available literature, highlighting an area for future research.

Experimental Protocols

To facilitate further comparative research, the following are detailed methodologies for key experiments.

Insecticidal Bioassay (Larval Injection/Topical Application)

This protocol is designed to assess the insecticidal activity of this compound and Bassianolide against a model insect larva, such as the silkworm (Bombyx mori) or wax moth larvae (Galleria mellonella).

1. Preparation of Test Compounds:

  • Dissolve this compound and Bassianolide in a suitable solvent (e.g., acetone or DMSO) to create stock solutions of known concentration (e.g., 10 mg/mL).

  • Prepare serial dilutions of the stock solutions to be used for determining dose-response relationships. A negative control group treated with the solvent alone must be included.

2. Insect Rearing:

  • Rear insect larvae under controlled conditions of temperature, humidity, and diet to ensure uniformity.

3. Bioassay Procedure (Injection):

  • Use a micro-injector to inject a precise volume (e.g., 1-5 µL) of the test solution into the hemocoel of each larva.

  • Treat at least 20-30 larvae per concentration group.

4. Bioassay Procedure (Topical Application):

  • Apply a small droplet (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva.

  • Allow the solvent to evaporate.

5. Observation and Data Collection:

  • Place the treated larvae in clean containers with food and maintain them under controlled conditions.

  • Record mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) post-treatment.

  • Symptoms such as paralysis, reduced feeding, and developmental abnormalities should also be noted.

6. Data Analysis:

  • Calculate the lethal concentration (LC₅₀) or lethal dose (LD₅₀) values using probit analysis or other appropriate statistical methods.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against selected bacterial and fungal strains.

1. Preparation of Microbial Inoculum:

  • Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media to the mid-logarithmic phase.

  • Adjust the turbidity of the cultures to a McFarland standard (typically 0.5) to standardize the inoculum density.

2. Preparation of Test Plates:

  • Perform serial two-fold dilutions of the stock solutions of this compound and Bassianolide in a 96-well microtiter plate containing the appropriate growth medium.

  • The final concentration range should be sufficient to determine the MIC.

3. Inoculation and Incubation:

  • Inoculate each well with the standardized microbial suspension.

  • Include positive controls (microbes in medium without test compounds) and negative controls (medium only).

  • Incubate the plates under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to formazan, which serves as an indicator of cell viability.

1. Cell Culture and Seeding:

  • Culture a suitable human cancer cell line (e.g., HeLa, HepG2) in the appropriate medium supplemented with fetal bovine serum.

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of this compound and Bassianolide for a specified duration (e.g., 24, 48, or 72 hours).

  • Include a vehicle control (cells treated with solvent alone).

3. MTT Assay Procedure:

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

A critical aspect of understanding the biological activity of these compounds is to elucidate the signaling pathways they modulate.

Bassianolide: Targeting Neuromuscular Function

The insecticidal action of Bassianolide is believed to stem from its interaction with ion channels in the neuromuscular system of insects. This interaction disrupts normal nerve impulse transmission, leading to paralysis. The specific ion channels targeted and the downstream signaling events are areas of active investigation. A proposed logical workflow for investigating this mechanism is outlined below.

Bassianolide_Mechanism_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_downstream Downstream Effects patch_clamp Patch-Clamp Electrophysiology ca_imaging Calcium Imaging patch_clamp->ca_imaging Alters ion flux receptor_binding Receptor Binding Assays insect_bioassay Insect Bioassays (Paralysis, Mortality) receptor_binding->insect_bioassay behavioral_studies Behavioral Studies insect_bioassay->behavioral_studies neurotransmitter_release Neurotransmitter Release Assay ca_imaging->neurotransmitter_release Impacts vesicle fusion muscle_contraction Muscle Contraction Assay neurotransmitter_release->muscle_contraction Alters synaptic transmission muscle_contraction->insect_bioassay Leads to paralysis Bassianolide Bassianolide Bassianolide->patch_clamp Modulates ion channel currents Bassianolide->receptor_binding Binds to specific channel subunits

Workflow for investigating Bassianolide's mechanism.
This compound: An Uncharted Territory

The specific signaling pathways affected by this compound remain largely unknown. Given its structural similarity to other cyclodepsipeptides, it may interact with cell membranes or specific intracellular targets, but this requires experimental validation. A logical workflow for initial screening of its biological effects is proposed below.

Sporidesmolide_Screening_Workflow cluster_assays Initial Biological Screening cluster_mechanistic Mechanistic Follow-up (if activity is observed) Sporidesmolide_II This compound antimicrobial Antimicrobial Assays Sporidesmolide_II->antimicrobial cytotoxicity Cytotoxicity Assays (Multiple Cell Lines) Sporidesmolide_II->cytotoxicity insecticidal Insecticidal Assays Sporidesmolide_II->insecticidal target_id Target Identification (e.g., Affinity Chromatography) cytotoxicity->target_id If cytotoxic pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) target_id->pathway_analysis

Screening workflow for this compound's activity.

Conclusion

This compound and Bassianolide represent two distinct cyclodepsipeptides with differing structural and biological profiles. Bassianolide is a well-documented insecticidal mycotoxin with a likely mode of action involving ion channel modulation. In contrast, the biological activities and mechanisms of this compound are significantly less understood, presenting an open field for future investigation. The experimental protocols and logical workflows provided herein offer a framework for researchers to conduct direct comparative studies and to further elucidate the functional roles of these fascinating fungal metabolites.

References

Validating the Cytotoxic Effects of Sporidesmolide II In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vitro cytotoxic effects of Sporidesmolide II, a cyclic depsipeptide isolated from fungi. Due to the limited publicly available data on this compound's specific cytotoxic profile, this document serves as a methodological template. It outlines objective comparisons of a test compound's performance against established cytotoxic agents and provides detailed experimental protocols and data presentation formats necessary for rigorous scientific evaluation.

Data Presentation: Comparative Cytotoxicity Profile

To systematically evaluate the cytotoxic potential of this compound, its activity should be tested across a panel of human cancer cell lines and compared against a standard chemotherapeutic agent, such as Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in this assessment.

Table 1: Comparative in vitro Cytotoxicity of this compound and Doxorubicin

Cell LineHistologyThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma[Insert Experimental Data][Insert Experimental Data]
HeLa Cervical Adenocarcinoma[Insert Experimental Data][Insert Experimental Data]
A549 Lung Carcinoma[Insert Experimental Data][Insert Experimental Data]
HepG2 Hepatocellular Carcinoma[Insert Experimental Data][Insert Experimental Data]
PC-3 Prostate Adenocarcinoma[Insert Experimental Data][Insert Experimental Data]
HCT116 Colorectal Carcinoma[Insert Experimental Data][Insert Experimental Data]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 channel.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular mechanism of apoptosis. Key proteins in the apoptotic pathway include caspases (e.g., Caspase-3, Caspase-9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against the target proteins (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

  • Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Diagrams are essential for visualizing experimental workflows and signaling pathways, aiding in the comprehension of complex processes.

Experimental_Workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis cluster_western Mechanism of Action A Seed Cells in 96-well plate B Treat with this compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance (IC50) D->E F Treat Cells with this compound G Stain with Annexin V-FITC/PI F->G H Flow Cytometry Analysis G->H I Treat Cells with this compound J Fix and Stain with PI I->J K Flow Cytometry Analysis J->K L Treat Cells & Lyse M Western Blot for Apoptotic Proteins L->M

Caption: Experimental workflow for validating cytotoxic effects.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Sporidesmolide_II This compound Bax Bax activation Sporidesmolide_II->Bax Bcl2 Bcl-2 inhibition Sporidesmolide_II->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

References

Comparative Analysis of the Antimicrobial Spectra of Sporidesmolides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available experimental data reveals the antimicrobial potential of sporidesmolides, a class of cyclic depsipeptides produced by various fungi. This guide provides a comparative analysis of their activity against a range of pathogenic bacteria and fungi, offering valuable insights for researchers, scientists, and drug development professionals.

Summary of Antimicrobial Activity

Sporidesmolides and structurally related compounds have demonstrated a varied spectrum of antimicrobial activity. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for select compounds against various microorganisms. It is important to note that comprehensive comparative studies on a wide range of sporidesmolides are limited, and the existing data often comes from studies on crude extracts or related depsipeptides like beauvericin and enniatins.

Compound/ExtractGram-Positive BacteriaGram-Negative BacteriaFungi
Pithohirolide (from Pithomyces chartarum)Staphylococcus aureus: 3.1 µg/mL[1]No data availableSaccharomyces cerevisiae: 3.1 µg/mL[1]
Crude Extract of Beauveria bassiana (contains beauvericin, bassianolide)Staphylococcus aureus: 125 µg/mL[1]Klebsiella pneumoniae: 62.5 µg/mL[1], Escherichia coli: 62.5 µg/mL[1]Candida albicans: 125 µg/mL
Enniatin B Active against Staphylococcus aureus, Enterococcus faecium, Listeria monocytogenes, Clostridium perfringensActive against Escherichia coli, Salmonella enterica, Shigella dysenteriae, Yersinia enterocolitica, Pseudomonas aeruginosaNo specific MIC data found in the provided results.
Three pure spore-coat depsipeptides (from Pithomyces chartarum)No demonstrable antibiotic activity reported in one studyNo demonstrable antibiotic activity reported in one studyNo demonstrable antibiotic activity reported in one study

Note: The data presented is derived from a limited number of studies. "Active against" indicates that the source mentions inhibitory activity without providing specific MIC values. The crude extract of Beauveria bassiana contains a mixture of metabolites, and the specific contribution of each compound to the overall activity is not detailed.

Key Observations

From the available data, several observations can be made:

  • Gram-Positive Activity: Pithohirolide, a depsipeptide from Pithomyces chartarum, exhibits potent activity against Staphylococcus aureus. The crude extract of Beauveria bassiana, containing related compounds, also shows activity against this bacterium, albeit at a higher concentration. Enniatin B has also been reported to be active against a range of Gram-positive bacteria.

  • Gram-Negative Activity: The crude extract of Beauveria bassiana demonstrates notable activity against the Gram-negative bacteria Klebsiella pneumoniae and Escherichia coli. Enniatin B is also reported to be active against several Gram-negative pathogens. This is a significant finding, as many antimicrobial peptides are less effective against Gram-negative bacteria due to their outer membrane.

  • Antifungal Activity: Pithohirolide shows promising activity against the yeast Saccharomyces cerevisiae. The crude extract of Beauveria bassiana is also active against the pathogenic yeast Candida albicans.

  • Inconsistencies: It is noteworthy that one study reported no demonstrable antibiotic activity from three purified depsipeptides from Pithomyces chartarum, which contrasts with the findings for pithohirolide from the same fungal species. This highlights the importance of studying individual, purified compounds to understand their specific antimicrobial profiles.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound. The following is a detailed methodology for the broth microdilution method, a commonly used technique.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compounds: Dissolve the sporidesmolide compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
  • Microorganisms: Use standardized strains of bacteria and fungi (e.g., from ATCC). Prepare fresh overnight cultures of bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) and fungal cultures in a medium like RPMI-1640.
  • Culture Media: Use appropriate liquid growth media for the microorganisms being tested.
  • 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Add a specific volume of sterile broth to all wells of the 96-well plate.
  • Add the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring a set volume to the subsequent wells.
  • Add the prepared microbial inoculum to each well.
  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) for each plate.
  • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

4. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of sporidesmolides.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_output Output Compound Sporidesmolide Stock Solution Serial_Dilution Serial Dilution of Sporidesmolide Compound->Serial_Dilution Media Culture Media Plate 96-Well Plate Media->Plate Microbe Microbial Inoculum (0.5 McFarland) Inoculation Inoculation with Microbe Microbe->Inoculation Plate->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (e.g., 24-48h) Inoculation->Incubation Read_Results Visual/Spectrophotometric Reading Incubation->Read_Results MIC_Value Determine MIC Value Read_Results->MIC_Value

Workflow for MIC Determination

This guide provides a foundational understanding of the antimicrobial spectra of sporidesmolides based on current literature. Further research involving a broader range of purified sporidesmolide compounds and a more extensive panel of microbial pathogens is necessary to fully elucidate their therapeutic potential.

References

Cross-Verifying the Molecular Structure of Sporidesmolide II: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

The definitive elucidation of a natural product's structure is a cornerstone of drug discovery and chemical biology. Sporidesmolide II, a cyclodepsipeptide produced by the fungus Pithomyces chartarum, presents a complex structural puzzle that necessitates a multi-pronged analytical approach for unambiguous confirmation.[1][2] This guide provides a comparative overview of the primary analytical techniques employed to cross-verify the structure of this compound, offering researchers a comprehensive look at the experimental data and methodologies involved.

The structural verification of complex molecules like this compound relies on the synergistic use of several powerful analytical techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are utilized. Each method provides unique and complementary pieces of information that, when combined, lead to a complete and verified molecular structure.

Comparative Analysis of Analytical Techniques

A combination of analytical methods is crucial for the accurate structural elucidation of complex natural products. While Mass Spectrometry provides the foundational molecular formula and fragmentation data, NMR spectroscopy maps out the intricate network of atomic connectivity. For the ultimate confirmation of three-dimensional structure and stereochemistry, X-ray crystallography is the gold standard, provided that suitable crystals can be obtained.[3][4][5]

Analytical TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns (MS/MS).High sensitivity, requires very small sample amounts, provides molecular formula.Does not provide information on stereochemistry or connectivity of atoms.
NMR Spectroscopy Chemical environment of ¹H and ¹³C nuclei, connectivity between atoms (COSY, HSQC, HMBC), spatial proximity of atoms (NOESY).Provides detailed information on the molecular backbone and side chains, crucial for determining the sequence of amino and hydroxy acids.Relatively low sensitivity, requires larger sample quantities, complex spectra can be challenging to interpret.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Provides an unambiguous 3D structure, considered the definitive proof of structure.Requires a high-quality single crystal, which can be difficult or impossible to grow.

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying experimental results. Below are standardized protocols for the key analytical techniques used in the structural analysis of this compound.

Mass Spectrometry Protocol

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass and elemental composition of this compound.

  • Sample Preparation : A small amount of purified this compound (approximately 1 mg) is dissolved in a suitable solvent like methanol or acetonitrile to a final concentration of 10-100 µg/mL.

  • Instrumentation : An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (such as a time-of-flight or Orbitrap) is used.

  • Data Acquisition : The sample solution is infused into the ESI source. Mass spectra are acquired in positive ion mode, scanning a mass range that includes the expected molecular ion peak. For this compound (C34H60N4O8), this would be centered around its expected monoisotopic mass.

  • Data Analysis : The high-resolution mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is used to calculate the elemental formula. Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing data on the sequence of the depsipeptide ring.

NMR Spectroscopy Protocol

A suite of NMR experiments is necessary to piece together the connectivity of the molecule.

  • Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard.

  • Instrumentation : Data is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition : A series of 1D and 2D NMR experiments are performed:

    • ¹H NMR : Identifies all the proton environments in the molecule.

    • ¹³C NMR & DEPT : Identifies all the carbon environments and distinguishes between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy) : Reveals proton-proton (H-H) couplings, helping to identify adjacent protons within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for connecting different fragments of the molecule.

  • Data Analysis : The spectra are processed and analyzed to assign all proton and carbon signals and to assemble the molecular structure based on the observed correlations.

X-ray Crystallography Protocol

This technique provides the definitive 3D structure if a suitable crystal can be formed.

  • Crystallization : High-purity this compound is dissolved in various solvents and solvent mixtures. Crystallization is attempted using techniques like slow evaporation, vapor diffusion, or cooling. This is often the most challenging step.

  • Instrumentation : A single-crystal X-ray diffractometer is used.

  • Data Collection : A suitable single crystal is mounted on the diffractometer and cooled under a stream of nitrogen gas. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), which allows for the calculation of an electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data.

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the experimental workflow and the logical connections between the different analytical methods.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Structural Analysis cluster_verification Cross-Verification Fungus Pithomyces chartarum Culture Extraction Solvent Extraction Fungus->Extraction Chromatography Chromatography (HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry Pure_Compound->MS Determine Formula NMR NMR Spectroscopy Pure_Compound->NMR Determine Connectivity Xray X-ray Crystallography Pure_Compound->Xray Determine 3D Structure Final_Structure Verified Structure of This compound MS->Final_Structure NMR->Final_Structure Xray->Final_Structure

Overall workflow for the structural elucidation of this compound.

logical_relationship cluster_info Structural Information MS Mass Spectrometry (HRMS) Molecular Formula: C34H60N4O8 Fragmentation Pattern Formula Elemental Composition MS->Formula NMR NMR Spectroscopy ¹H, ¹³C Chemical Shifts H-H COSY C-H HSQC/HMBC Sequence Connectivity Connectivity Bonding Framework & Sequence NMR->Connectivity XRAY X-ray Crystallography 3D Atomic Coordinates Absolute Stereochemistry Stereochem 3D Arrangement XRAY->Stereochem Final_Structure Final Verified Structure Formula->Final_Structure Connectivity->Final_Structure Stereochem->Final_Structure

Logical relationship of data from different analytical methods.

References

Evaluating the Specificity of Sporidesmolide II's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Sporidesmolide II, a cyclic depsipeptide produced by the fungus Pithomyces chartarum. Due to the limited availability of specific quantitative data for this compound, this document focuses on providing a framework for its evaluation by comparing its known chemical family and the primary toxin produced by the same organism, sporidesmin. The guide includes detailed experimental protocols for key assays and conceptual diagrams to illustrate relevant biological pathways and workflows.

Introduction to this compound and Related Compounds

This compound belongs to the family of sporidesmolides, which are cyclic hexadepsipeptides produced by the saprophytic fungus Pithomyces chartarum. This fungus is notoriously known for producing sporidesmin, a mycotoxin with significant hepatotoxic effects, leading to facial eczema in ruminants. While the toxicity of sporidesmin is well-documented and attributed to the generation of reactive oxygen species, the specific biological activities of the co-occurring sporidesmolides, including this compound, are less characterized. Understanding the specificity of this compound is crucial for determining its potential as a therapeutic agent or as a tool for biological research, distinct from the toxic effects of sporidesmin.

Comparative Biological Activity

Direct quantitative data on the biological activity of this compound is scarce in publicly available literature. Therefore, a comparative evaluation necessitates examining the broader context of related compounds. Sporidesmin's toxicity is a key consideration, and any evaluation of P. chartarum extracts or isolated compounds must differentiate between the effects of sporidesmin and the sporidesmolides.

It has been noted that while sporidesmin production is a key virulence factor of P. chartarum, the production of sporidesmolides does not always correlate with the sporulation of the fungus. This suggests potentially different regulatory pathways and biological roles for these two classes of secondary metabolites.

Data Presentation

Due to the absence of specific quantitative data (IC50 or MIC values) for this compound in the reviewed literature, a comparative data table cannot be populated at this time. Researchers are encouraged to perform the described experimental protocols to generate this critical data.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the specificity of this compound's biological activity.

Cytotoxicity Assessment: MTT Assay

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Replace the culture medium with the compound dilutions and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (0.5 McFarland standard).

  • Compound Dilution: Prepare serial dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound that inhibits visible microbial growth.

Mandatory Visualizations

The following diagrams illustrate conceptual frameworks relevant to the evaluation of this compound.

Experimental_Workflow_for_Evaluating_Sporidesmolide_II cluster_0 Isolation & Purification cluster_1 Biological Assays cluster_2 Data Analysis & Comparison P_chartarum Pithomyces chartarum Culture Extraction Extraction of Secondary Metabolites P_chartarum->Extraction Purification Purification of this compound Extraction->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays Purification->Enzyme_Inhibition IC50_MIC Determine IC50 & MIC Values Cytotoxicity->IC50_MIC Antimicrobial->IC50_MIC Enzyme_Inhibition->IC50_MIC Comparison Compare with Sporidesmin & Other Depsipeptides IC50_MIC->Comparison Specificity Evaluate Specificity of Activity Comparison->Specificity

Caption: Workflow for the evaluation of this compound's biological activity.

Hypothetical_Signaling_Pathway_Inhibition Sporidesmolide_II This compound Receptor Cell Surface Receptor Sporidesmolide_II->Receptor Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Conclusion

Benchmarking Sporidesmolide II Production: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the production of Sporidesmolide II against other well-established fungal metabolites: penicillin, cyclosporin A, and lovastatin. This document outlines production yields, detailed experimental protocols, and the biosynthetic pathways of these valuable compounds.

Comparative Production Levels of Fungal Metabolites

The production of fungal secondary metabolites is a cornerstone of the pharmaceutical industry. While penicillin, cyclosporin A, and lovastatin have been subject to decades of strain improvement and process optimization, leading to high production titers, this compound remains a less-explored metabolite with comparatively lower reported yields. The following table summarizes the typical production levels achieved for each compound under laboratory or industrial settings.

Fungal MetaboliteProducing FungusFermentation TypeTypical Production Yield
This compound Pithomyces chartarumSurface/Submerged CultureData not readily available in quantitative terms. Production is often associated with that of the mycotoxin sporidesmin, with yields of total sporidesmolides reported to be around 50 mg/L in some studies.
Penicillin G Penicillium chrysogenumFed-batch Submerged50 g/L
Cyclosporin A Tolypocladium inflatumFed-batch Submerged1.1 - 8.92 g/L[1]
Lovastatin Aspergillus terreusFed-batch Submerged / Solid-State2.2 g/L (Submerged), 11.46 mg/g (Solid-State)

Note: Production yields can vary significantly based on the fungal strain, fermentation conditions, and medium composition. The data presented represents values reported in scientific literature and patents.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. This section provides an overview of the typical experimental protocols for the production, extraction, and quantification of each metabolite.

This compound Production and Extraction

Organism: Pithomyces chartarum[2]

Fermentation:

  • Surface Culture: The fungus is grown on a solid or semi-solid medium, such as potato carrot agar or wetted grain (e.g., rye or bran), in flasks or trays. Incubation is typically carried out at 24°C for 7-28 days.[3]

  • Submerged Culture: While less common for sporidesmolide production, submerged fermentation can be performed in liquid media containing glucose and a nitrogen source, with incubation at 24°C with shaking.

Extraction:

  • The fungal mycelium and/or solid substrate is harvested.

  • The material is extracted with an organic solvent such as chloroform or diethyl ether.

  • The organic extract is then concentrated to yield a crude mixture containing sporidesmolides.

  • Further purification can be achieved through techniques like crystallization and chromatography.

Quantification:

Penicillin G Production, Extraction, and Quantification

Organism: Penicillium chrysogenum

Fermentation (Fed-batch Submerged Culture):

  • Inoculum Preparation: A spore suspension of a high-yielding P. chrysogenum strain is used to inoculate a seed culture medium. This is incubated for 24-48 hours to obtain a dense mycelial culture.

  • Production Fermentation: The seed culture is transferred to a large-scale production fermenter containing a complex medium with a carbon source (e.g., lactose), a nitrogen source (e.g., corn steep liquor), and precursors like phenylacetic acid. The fermentation is run for 120-200 hours at 25-26°C with controlled aeration, agitation, and pH (6.4-6.8).

Extraction and Purification:

  • The fermentation broth is filtered to remove the fungal mycelium.

  • The filtrate is chilled and acidified to pH 2.0-2.5.

  • Penicillin is extracted into an organic solvent like butyl acetate.

  • The penicillin is then back-extracted into an aqueous buffer at a neutral pH.

  • This process of extraction and back-extraction is repeated to purify the penicillin.

  • Finally, the penicillin is crystallized as a potassium or sodium salt.

Quantification (HPLC):

  • Sample Preparation: The fermentation broth is filtered and diluted.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer.

    • Detection: UV at 215 nm.

Cyclosporin A Production, Extraction, and Quantification

Organism: Tolypocladium inflatum

Fermentation (Fed-batch Submerged Culture):

  • Inoculum Preparation: A fungal culture is grown in a seed medium for several days.

  • Production Fermentation: The inoculum is transferred to a production fermenter containing a medium rich in glucose and peptone. The fermentation is carried out for 10-14 days at around 27°C with aeration and agitation.

Extraction:

  • The fermentation broth is harvested.

  • Cyclosporin A is extracted from the broth using an organic solvent such as butyl acetate or ethyl acetate.

  • The organic extract is then concentrated.

Quantification (HPLC):

  • Sample Preparation: The crude extract is dissolved in a suitable solvent and filtered.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile, methanol, and water.

    • Detection: UV at 215 nm.

Lovastatin Production, Extraction, and Quantification

Organism: Aspergillus terreus

Fermentation:

  • Submerged Culture: Performed in a fermenter with a medium containing a carbon source (e.g., glucose or lactose) and a nitrogen source (e.g., yeast extract or ammonium sulfate) for 6-10 days at 28°C with controlled pH and aeration.

  • Solid-State Fermentation (SSF): The fungus is grown on a solid substrate like wheat bran or rice straw for 8-12 days at 25-28°C with controlled moisture content.

Extraction:

  • Submerged Culture: The fermentation broth is acidified to pH 3.0, and lovastatin is extracted from the mycelium and broth using methanol or ethyl acetate.

  • Solid-State Fermentation: The fermented solid is dried, ground, and extracted with ethyl acetate.

Quantification (HPLC):

  • Sample Preparation: The extract is filtered and may undergo a lactonization step (conversion of the hydroxy acid form to the lactone form) using trifluoroacetic acid.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and water with a small amount of acetic acid.

    • Detection: UV at 237 nm.

Biosynthetic Pathways and Experimental Workflows

Understanding the biosynthetic pathways is essential for targeted strain improvement and process optimization. The following diagrams, generated using Graphviz, illustrate the key steps in the biosynthesis of each metabolite and a generalized experimental workflow for their production.

Penicillin_Biosynthesis L_alpha_aminoadipic_acid L-α-Aminoadipic Acid ACVS ACV Synthetase L_alpha_aminoadipic_acid->ACVS L_cysteine L-Cysteine L_cysteine->ACVS L_valine L-Valine L_valine->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine IPNS Isopenicillin N Synthase ACV->IPNS Isopenicillin_N Isopenicillin N IAT Isopenicillin N Acyltransferase Isopenicillin_N->IAT Penicillin_G Penicillin G ACVS->ACV IPNS->Isopenicillin_N IAT->Penicillin_G

Caption: Biosynthetic pathway of Penicillin G.

Cyclosporin_A_Biosynthesis Amino_Acids 11 Amino Acid Precursors CsSyn Cyclosporin Synthetase (NRPS) Amino_Acids->CsSyn Linear_Undecapeptide Enzyme-bound Linear Undecapeptide Linear_Undecapeptide->CsSyn Cyclization Cyclosporin_A Cyclosporin A CsSyn->Linear_Undecapeptide Sequential condensation & N-methylation CsSyn->Cyclosporin_A Release

Caption: Biosynthesis of Cyclosporin A.

Lovastatin_Biosynthesis Acetyl_CoA Acetyl-CoA LNKS_LovC Lovastatin Nonaketide Synthase (LNKS) + LovC Acetyl_CoA->LNKS_LovC Malonyl_CoA Malonyl-CoA Malonyl_CoA->LNKS_LovC Dihydromonacolin_L_acid Dihydromonacolin L acid LovA Hydroxylase (LovA) Dihydromonacolin_L_acid->LovA Monacolin_J_acid Monacolin J acid LDKS_LovD Lovastatin Diketide Synthase (LDKS) + LovD Monacolin_J_acid->LDKS_LovD Esterification Lovastatin Lovastatin LNKS_LovC->Dihydromonacolin_L_acid LovA->Monacolin_J_acid LDKS_LovD->Lovastatin

Caption: Biosynthetic pathway of Lovastatin.

Sporidesmolide_Biosynthesis Amino_Acids Amino Acid & Hydroxy Acid Precursors NRPS Non-ribosomal Peptide Synthetase (NRPS) Amino_Acids->NRPS Linear_Depsipeptide Linear Depsipeptide Linear_Depsipeptide->NRPS Cyclization Sporidesmolide_II This compound NRPS->Linear_Depsipeptide Sequential condensation NRPS->Sporidesmolide_II Release

Caption: Putative biosynthetic pathway of this compound.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing cluster_Analysis Analysis Inoculum Inoculum Preparation Fermentation Fermentation Inoculum->Fermentation Harvest Harvest Fermentation->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Quantification Quantification (e.g., HPLC) Purification->Quantification

Caption: Generalized experimental workflow.

References

Unraveling the Bioactivity of Sporidesmolide II: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of specific published data on the bioactivity of Sporidesmolide II, a cyclodepsipeptide produced by the fungus Pithomyces chartarum. While related cyclodepsipeptides have been cited for a range of biological activities, detailed quantitative data, specific experimental protocols, and defined signaling pathways for this compound remain elusive. This guide, therefore, aims to provide a framework for the comparative analysis of this compound's bioactivity, using the well-characterized cyclodepsipeptide, Valinomycin, as a benchmark for comparison. This approach will equip researchers, scientists, and drug development professionals with the necessary context and methodologies to investigate and replicate potential findings for this compound.

Comparative Bioactivity: this compound vs. Valinomycin

Due to the lack of specific data for this compound, this section will present a hypothetical comparison based on the known bioactivities of Valinomycin, a structurally and functionally related ionophoric cyclooctadepsipeptide. The data presented for Valinomycin is collated from published studies and serves as a template for the types of quantitative metrics that would be essential for a direct comparison with this compound, once such data becomes available.

CompoundTarget Cell LineCytotoxicity (IC50)Cell Cycle ArrestApoptosis InductionReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Valinomycin Transformed Rodent Fibroblasts (e.g., SV40-3T3)20 - 100 nMG1 phase arrest in non-transformed cellsYes[1]
Valinomycin AH-130 (Rat Ascites Hepatoma)Not specifiedNot specifiedYes, via mitochondrial membrane depolarization

Experimental Protocols for Bioactivity Assessment

To facilitate future research and ensure replicability, this section outlines detailed methodologies for key experiments that are fundamental to characterizing the bioactivity of a compound like this compound. These protocols are based on standard laboratory practices and published methods for assessing cytotoxicity, cell cycle progression, and apoptosis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a comparator compound like Valinomycin) at various concentrations for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells. PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizing Potential Mechanisms of Action

To illustrate the potential signaling pathways that this compound might modulate, based on the known mechanisms of similar ionophoric compounds like Valinomycin, the following diagrams are provided. These are hypothetical pathways and would require experimental validation for this compound.

Apoptosis_Induction_Pathway Sporidesmolide_II This compound Mitochondrial_Membrane Mitochondrial Membrane Disruption Sporidesmolide_II->Mitochondrial_Membrane Cytochrome_c Cytochrome c Release Mitochondrial_Membrane->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow cluster_0 In Vitro Bioactivity Screening cluster_1 Mechanism of Action Studies Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Cycle->Apoptosis Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis->Pathway_Analysis

Caption: A typical experimental workflow for characterizing the bioactivity of a novel compound.

Conclusion and Future Directions

The lack of published, peer-reviewed data on the specific bioactivity of this compound presents a significant gap in the scientific literature. This guide provides a foundational framework for researchers to initiate and conduct studies to elucidate its biological effects. By employing the standardized experimental protocols outlined herein and using well-characterized compounds like Valinomycin for comparison, the scientific community can begin to build a comprehensive understanding of this compound's potential as a bioactive agent. Future research should focus on performing initial cytotoxicity screens across a panel of cancer cell lines to identify sensitive targets, followed by in-depth mechanistic studies to unravel the signaling pathways involved in its mode of action. Such a systematic approach is crucial for determining the therapeutic potential of this compound.

References

Head-to-head comparison of different extraction methods for Sporidesmolide II

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. This guide provides a detailed comparison of various extraction methods for Sporidesmolide II, a cyclic depsipeptide with potential pharmacological activities. The following sections present quantitative data, detailed experimental protocols, and a visual representation of a general extraction and purification workflow.

Data Presentation: Quantitative Comparison of Extraction Yields

The following table summarizes the reported yields for different extraction methods for sporidesmolides. It is important to note that many studies report the yield of the total sporidesmolide fraction or a related compound, sporidesmin, rather than specifically this compound.

Extraction MethodSource MaterialSolvent SystemReported YieldCitation
Solvent ExtractionPithomyces chartarum cultureDiethyl Ether~50 mg of sporidesmolides per liter of culture medium[1]
Solvent ExtractionRye-grain cultures of P. chartarumChloroform28.7 g of crude sporidesmolide fraction from 460 g of spores[2]
Bulk ExtractionRyecorn cultures of P. chartarumBenzeneAverage of 165.5 mg of sporidesmin-benzene solvate per kg of culture material[3]

Experimental Protocols

Below are the detailed methodologies for the key extraction experiments cited in the table.

Method 1: Diethyl Ether Extraction

This protocol is adapted from a study focused on the production of sporidesmin and sporidesmolides.[1]

  • Preparation of Fungal Material : The fungus is separated from the culture medium and macerated with filter paper.

  • Solvent Extraction : The resulting mixture is filtered, and the residue is macerated with diethyl ether. This process is repeated three times.

  • Continuous Extraction : The combined ethereal solutions, residual fungus, and culture medium are continuously extracted in a Hilditch-type fat extractor for 20 hours.

  • Concentration and Precipitation : The ethereal extract is evaporated to near dryness at 0°C and then cooled to -80°C to precipitate the sporidesmolides.

  • Collection : The precipitate, containing ice and sporidesmolides, is collected and washed with diethyl ether. The filtrate and washings are evaporated to dryness to yield a brown gum.

Method 2: Chloroform Extraction from Spores

This method details the isolation of sporidesmolides II, IV, and V from the spores of Pithomyces chartarum.[2]

  • Drying of Spores : Spores from rye-grain cultures are dried for 48 hours at 20°C under vacuum.

  • Initial Extraction : The dried spores (460 g) are stirred with chloroform (1 L) for 40 minutes.

  • Filtration and Washing : The mixture is filtered through an alumina pad, and the spores are washed with three portions of chloroform (1 L each).

  • Evaporation : The filtrate and washings are combined and evaporated to yield the crude sporidesmolide fraction (28.7 g).

  • Purification : The crude extract is further purified by dissolving it in dichloromethane, followed by precipitation with carbon tetrachloride. The resulting material is then subjected to reversed-phase column chromatography for the separation of individual sporidesmolides.

Method 3: Bulk Extraction with Benzene

This protocol describes an alternative bulk extraction method for the isolation of sporidesmin, a related compound, which can also be adapted for sporidesmolides.

  • Overnight Extraction : Benzene is added to the culture material in an extraction bottle and shaken overnight on a mechanical shaker in the dark.

  • Filtration and Evaporation : The benzene is filtered and evaporated to dryness using a rotary vacuum evaporator at 30°C.

  • Methanol-Water Partitioning : The residue is dissolved in a 70:30 methanol-water mixture and filtered.

  • Hexane Wash : The methanol extract is washed with hexanes to remove nonpolar impurities.

  • Precipitation : Water is added to the methanol extract to form a 35:65 methanol-water solution, causing the precipitation of a crude product.

  • Further Benzene Extraction : The filtrate is then extracted with benzene, and the combined benzene extracts are evaporated to dryness.

  • Column Chromatography : The crude preparation is subjected to column chromatography for further purification.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and purification of this compound from fungal cultures.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Fungal Culture (Pithomyces chartarum) Maceration Maceration of Mycelia/Spores Culture->Maceration Solvent_Extraction Solvent Extraction (e.g., Chloroform, Diethyl Ether) Maceration->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Sporidesmolide Extract Evaporation->Crude_Extract Chromatography Column Chromatography (e.g., Reversed-Phase) Crude_Extract->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Pure_Sporidesmolide_II Pure this compound Fraction_Collection->Pure_Sporidesmolide_II Analysis Structural Analysis (NMR, Mass Spectrometry) Pure_Sporidesmolide_II->Analysis

Caption: A generalized workflow for the extraction and purification of this compound.

References

Safety Operating Guide

Navigating the Disposal of Sporidesmolide II: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific regulatory guidance on the disposal of Sporidesmolide II necessitates a cautious approach, treating it as a hazardous substance due to its classification as a mycotoxin with potential biological activity. Researchers, scientists, and drug development professionals must adhere to general laboratory safety principles and hazardous waste management protocols to ensure the safe handling and disposal of this cyclic depsipeptide. Consultation with your institution's Environmental Health and Safety (EHS) department is a critical first step in managing this compound waste.

Cyclic depsipeptides are a class of compounds known for a wide range of biological activities, including antitumor, antifungal, and antiviral properties.[1][2][3] Some have even been investigated as potential cancer therapeutics.[2][3] Given this potent bioactivity, it is prudent to handle this compound and any materials contaminated with it as toxic waste.

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Based on general safety principles for mycotoxins and biologically active compounds, this compound waste should be classified as hazardous due to its potential toxicity. The following table summarizes the characteristics of hazardous waste to aid in this classification.

Waste CharacteristicDescriptionRelevance to this compound
Ignitability Liquids with a flash point less than 140°F, solids that can cause fire through friction, or oxidizing materials.Unlikely to be the primary hazard, but depends on the solvent used.
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.Not an inherent property of this compound, but solutions may be corrosive.
Reactivity Materials that are unstable, react violently with water, or generate toxic gases when mixed with water or under other conditions.The reactivity of this compound is not well-documented, but caution is advised.
Toxicity Waste that is harmful or fatal when ingested or absorbed. This is the most relevant characteristic for this compound due to its biological activity as a mycotoxin.Primary Hazard. Cyclic depsipeptides can exhibit significant toxicity.

All waste streams containing this compound must be segregated from non-hazardous waste at the point of generation. This includes:

  • Solid Waste: Unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, plasticware (e.g., pipette tips, centrifuge tubes), and any other solid materials that have come into contact with the compound.

  • Liquid Waste: Solutions containing this compound, including reaction mixtures, chromatography fractions, and the first rinse of any contaminated container. Note that containers of highly toxic chemicals may require collection of the first three rinses as hazardous waste.

  • Sharps Waste: Needles, syringes, razor blades, and broken glass contaminated with this compound.

Step-by-Step Disposal Procedures

The following is a general, step-by-step guide for the proper disposal of this compound.

Containerization
  • Solid Waste: Collect in a designated, leak-proof container lined with a durable plastic bag. Ensure the container is compatible with the waste.

  • Liquid Waste: Use a dedicated, shatter-resistant container, preferably plastic, with a secure, tight-fitting lid. Do not overfill containers; leave adequate headspace (approximately 10-20%) to allow for expansion.

  • Sharps Waste: Place all contaminated sharps into a designated, puncture-resistant sharps container.

Labeling

Properly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic"). The label should also include the date waste was first added to the container.

Storage

Store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA should be a secure area, away from general laboratory traffic, and should have secondary containment to capture any potential leaks or spills. Ensure that incompatible waste types are segregated.

Requesting Pickup

Once a waste container is full or has been in storage for the maximum allowable time per your institution's policy (often up to one year for partially filled containers), submit a hazardous waste pickup request to your EHS department.

Potential Decontamination of Lab Equipment

For non-disposable laboratory equipment, decontamination is crucial. While specific protocols for this compound are not available, studies on other cyclic depsipeptides suggest that hydrolysis may occur under acidic or alkaline conditions. For instance, the cyclic depsipeptide kahalalide F has shown degradation at both low and high pH.

Before implementing a chemical decontamination procedure, it is essential to:

  • Consult the Safety Data Sheet (SDS) for any solvents or reagents used with this compound.

  • Perform a small-scale test to ensure the decontamination method is effective and does not create additional hazards.

  • Obtain approval from your institution's EHS department for any new decontamination protocol.

A potential, unvalidated procedure for decontaminating glassware could involve soaking in a basic solution (e.g., 1M NaOH) or an acidic solution (e.g., 1M HCl) for a sufficient period, followed by thorough rinsing with water and an appropriate solvent. Collect all rinsate as hazardous waste.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow emphasizes the decision points and procedural steps from waste generation to final disposal.

SporidesmolideII_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containerization & Labeling cluster_storage Storage & Pickup gen Generation of This compound Waste solid Solid Waste (PPE, plasticware) gen->solid liquid Liquid Waste (solutions, rinsate) gen->liquid sharps Sharps Waste (needles, glass) gen->sharps contain_solid Seal in Lined, Leak-Proof Container solid->contain_solid contain_liquid Collect in Secure, Compatible Carboy liquid->contain_liquid contain_sharps Place in Puncture- Resistant Sharps Bin sharps->contain_sharps label_waste Label with 'Hazardous Waste', Chemical Name, Hazards & Date contain_solid->label_waste contain_liquid->label_waste contain_sharps->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store pickup Request Pickup from Environmental Health & Safety (EHS) store->pickup disposal Final Disposal by Licensed Facility pickup->disposal

Caption: Workflow for the safe disposal of this compound waste.

By following these general guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Sporidesmolide II

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Sporidesmolide II, a mycotoxin produced by the fungus Pithomyces chartarum. While specific toxicity data for this compound is limited, its origin as a mycotoxin necessitates stringent safety protocols. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel and the integrity of research.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a mycotoxin and should be handled with care to avoid exposure. The primary routes of exposure are inhalation of aerosols, skin contact, and ingestion. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.

PPE CategoryMinimum RequirementSpecifications and Best Practices
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Ensure gloves are resistant to the solvents used for reconstitution. Inspect for tears or holes before use. Change gloves immediately if contaminated.
Body Protection Disposable, solid-front lab coat with tight-fitting cuffsA disposable lab coat is preferred to prevent cross-contamination. If a reusable lab coat is worn, it must be decontaminated after use.
Eye Protection Chemical splash goggles or a full-face shieldSafety glasses do not provide adequate protection from splashes. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection N95 respirator or higher (e.g., P100)Required when handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet. Ensure proper fit testing of the respirator.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize risk. The following workflow provides a step-by-step guide for safe laboratory operations.

Figure 1. A step-by-step workflow for the safe handling of this compound.

Experimental Protocols

Reconstitution of Powdered this compound

  • Preparation : Don all required PPE as specified in the table above. Prepare a clean and decontaminated workspace within a certified chemical fume hood.

  • Weighing : Carefully weigh the desired amount of powdered this compound in a tared, sealed container (e.g., a microcentrifuge tube) within the fume hood. Avoid creating dust.

  • Solvent Addition : Slowly add the appropriate solvent to the container with the powdered this compound.

  • Dissolving : Securely close the container and vortex or mix until the solid is completely dissolved.

  • Storage : Store the reconstituted solution in a clearly labeled container at the recommended temperature.

Spill Response

In the event of a spill, remain calm and follow these steps:

  • Evacuate : If the spill is large or involves a significant amount of powder outside of a containment device, evacuate the immediate area and alert others.

  • Isolate : Cordon off the spill area to prevent further contamination.

  • Decontaminate : For small liquid spills, cover with an absorbent material. For powdered spills, gently cover with a damp paper towel to avoid creating dust. Apply a decontaminating solution (e.g., a freshly prepared 10% bleach solution followed by a 70% ethanol rinse) to the spill area and allow for a contact time of at least 30 minutes before cleaning.

  • Dispose : All materials used for spill cleanup must be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor or safety officer.

Disposal Plan

All materials contaminated with this compound, including pipette tips, tubes, gloves, and absorbent materials, are considered hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled hazardous waste container. The container should be sealed and stored in a secondary container in a designated hazardous waste accumulation area.
Liquid Waste Collect in a labeled, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Sharps Dispose of in a designated sharps container that is clearly labeled as containing mycotoxin-contaminated sharps.

All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local and national regulations. Incineration is often the preferred method for the destruction of mycotoxins.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.